4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJJVSVFFPOKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406746 | |
| Record name | 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91606-60-9 | |
| Record name | 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of a pyrimidinone core, a privileged scaffold in numerous therapeutic agents, combined with a trifluoromethyl group, known to enhance metabolic stability and lipophilicity, positions this molecule as a valuable building block for novel bioactive compounds.[1] This document details the molecular structure, physicochemical properties, and a proposed synthesis protocol based on established chemical principles for analogous compounds. Furthermore, it explores the potential biological significance and applications of this class of molecules, supported by authoritative references.
Introduction: The Significance of Trifluoromethylated Pyrimidinones
The pyrimidinone scaffold is a nitrogen-containing heterocycle that forms the structural core of a wide array of therapeutic agents, including antiviral and anticancer drugs.[1] Its prevalence in medicinal chemistry stems from its ability to engage in various biological interactions, serving as a versatile framework for drug design.
The strategic incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in modern drug discovery. The unique properties of the CF₃ group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a parent compound.[1] In the context of pyrimidinones, the trifluoromethyl group has been shown to be a key contributor to potent biological activity, with recent studies highlighting the activity of trifluoromethyl-substituted pyrimidinones against Mycobacterium tuberculosis.[1] This positions compounds like this compound as promising candidates for the development of novel anti-infective agents and other therapeutics.
Molecular Structure and Properties
Nomenclature and Chemical Identifiers
-
Systematic Name: this compound
-
Alternate Names: 2(1H)-Pyrimidinone, 4-methyl-6-(trifluoromethyl)-; 4-methyl-6-(trifluoromethyl)-2-pyrimidinol
-
CAS Number: 91606-60-9
-
Molecular Formula: C₆H₅F₃N₂O
Molecular Weight and Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 178.11 g/mol | [1] |
| Molecular Formula | C₆H₅F₃N₂O | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | Inferred from similar compounds |
Structural Elucidation: A Tautomeric Landscape
The structure of this compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 2-position. It is important to note that this compound can exist in tautomeric forms, primarily the keto form (4-methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one) and the enol form (this compound). The keto form is generally favored in the solid state and in many solutions.
Caption: Keto-enol tautomerism in this compound.
The molecular structure is depicted below:
Caption: Molecular structure of 4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one.
Synthesis and Characterization
Proposed Synthetic Protocol
Based on this precedent, a reliable synthetic route to this compound would involve the condensation of 1,1,1-trifluoro-2,4-pentanedione with urea.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Proposed):
-
To a solution of sodium ethoxide in absolute ethanol, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) and urea (1.0 eq).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the vinyl proton on the pyrimidine ring, and a broad singlet for the N-H proton (in the keto tautomer).
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals corresponding to the methyl carbon, the carbons of the pyrimidine ring (with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling), and the carbonyl carbon.
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing an accurate mass measurement of the molecular ion.
Potential Biological Activity and Applications
The unique combination of the pyrimidinone core and the trifluoromethyl group suggests a range of potential biological activities for this compound.
-
Antimicrobial and Antifungal Agents: Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[3] The trifluoromethyl group can enhance these properties, making this compound a candidate for the development of new anti-infective therapies.
-
Anticancer Therapeutics: The pyrimidinone scaffold is a key component of many anticancer drugs.[1] The introduction of a trifluoromethyl group has been shown to improve the anticancer activity of various heterocyclic compounds.
-
Agrochemicals: Trifluoromethyl-substituted heterocycles are widely used in the agrochemical industry as herbicides, fungicides, and insecticides.[3]
-
Kinase Inhibitors: The pyrimidine ring is a common feature in many kinase inhibitors, and derivatives of this compound could be explored for their potential in this area.
Conclusion
This compound is a fascinating molecule that sits at the intersection of privileged medicinal chemistry scaffolds and strategic fluorine chemistry. Its straightforward, albeit not yet explicitly documented in peer-reviewed literature, synthesis and the high potential for diverse biological activity make it an attractive target for further investigation. This technical guide provides a foundational understanding of its structure, properties, and a scientifically sound basis for its synthesis and future exploration by researchers in drug discovery and development. The insights provided herein are intended to catalyze further research into this promising compound and its derivatives.
References
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Wu, Q., et al. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. 2022. [Link]
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Gomha, S. M., et al. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. 2020. [Link]
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Su, N., et al. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Patel, R. V., et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. 2022. [Link]
-
Kumar, A., et al. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry. 2020. [Link]
-
Flores-Alamo, M., et al. Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. ResearchGate. 2025. [Link]
-
Wang, Y., et al. 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. Acta Crystallographica Section E. 2008. [Link]
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A Comprehensive Technical Guide to the Biological Activities of Trifluoromethyl Pyrimidine Derivatives
Abstract
This technical guide offers an in-depth exploration of trifluoromethyl pyrimidine derivatives, a class of heterocyclic compounds demonstrating significant and diverse biological activities. The strategic incorporation of the trifluoromethyl (CF₃) group into the privileged pyrimidine scaffold results in compounds with enhanced metabolic stability, bioavailability, and potency, making them highly valuable in drug discovery and agrochemical research.[1][2] This document synthesizes current research to provide a detailed overview of their anticancer, antiviral, and antifungal properties, supported by mechanistic insights, structure-activity relationships (SAR), and quantitative data. Furthermore, it furnishes researchers, scientists, and drug development professionals with detailed experimental protocols and visual workflows to facilitate the design, synthesis, and evaluation of novel derivatives in this promising chemical class.
Section 1: The Chemical and Pharmacological Significance of Trifluoromethyl Pyrimidines
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a foundational heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and numerous bioactive molecules.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[3] This versatility has led to the development of numerous pyrimidine-based drugs with applications across oncology, virology, and microbiology.[4][5]
The Trifluoromethyl Group: Enhancing Drug-Like Properties
The introduction of a trifluoromethyl (CF₃) group is a widely employed strategy in modern drug design to optimize a molecule's pharmacokinetic and pharmacodynamic profile.[2] The CF₃ group is highly electronegative and lipophilic, which can profoundly influence a compound's properties:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] This often translates to a longer biological half-life.
-
Increased Lipophilicity: The CF₃ group enhances a molecule's lipophilicity, which can improve its ability to cross cellular membranes and increase bioavailability.[2]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the parent molecule, potentially leading to stronger and more specific interactions with target proteins.
Synergy: The Potency of the Trifluoromethyl Pyrimidine Combination
The fusion of the trifluoromethyl group with the pyrimidine core creates a synergistic effect, yielding derivatives with impressive biological potential. The CF₃ group can enhance the intrinsic activity of the pyrimidine scaffold, improve its metabolic stability, and fine-tune its interaction with specific biological targets.[6] This combination has proven particularly effective in the development of targeted therapies, such as kinase inhibitors, where precise molecular recognition is paramount.[6][7]
Section 2: Synthesis and Characterization Workflow
General Synthetic Strategy
The synthesis of trifluoromethyl pyrimidine derivatives typically follows a multi-step pathway that begins with commercially available starting materials. A common and effective approach involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with an appropriate reagent to form the core pyrimidine ring.[1][8] Subsequent reactions, including chlorination and nucleophilic substitution, are then employed to introduce diverse functional groups, allowing for the systematic exploration of structure-activity relationships.[1][8]
General Synthesis Workflow Diagram
Caption: General synthetic workflow for trifluoromethyl pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine
This protocol describes the foundational steps to generate a key intermediate used in the synthesis of many biologically active derivatives, adapted from established methodologies.[8]
Step 1: Ring Closure to form 5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add ethyl trifluoroacetoacetate (1.0 eq) and urea (1.1 eq).
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pyrimidine-dione intermediate.
Step 2: Chlorination to form 2,4-dichloro-5-(trifluoromethyl)pyrimidine
-
In a flask equipped with a reflux condenser and a gas trap, suspend the 5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0-10.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 4-6 hours until the solution becomes clear.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the desired dichloro-intermediate.
Structural Elucidation Techniques
The identity and purity of synthesized compounds are confirmed using standard spectroscopic methods.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for determining the precise chemical structure, confirming the arrangement of protons and carbons, and verifying the presence of key functional groups.[6][7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized compound, which confirms its elemental composition and molecular formula.[5][7]
Section 3: Anticancer Activity - Targeting Cellular Proliferation
Overview of Anticancer Potential
Trifluoromethyl pyrimidine derivatives have emerged as a highly promising class of anticancer agents.[6] Numerous studies have demonstrated their potent antiproliferative activity against a wide range of human cancer cell lines, including lung (A549), breast (MCF-7), prostate (PC-3, DU145), and melanoma (A375, C32).[4][6][7]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in regulating cell growth, proliferation, and survival.[9][10]
3.2.1 Epidermal Growth Factor Receptor (EGFR) Inhibition The EGFR signaling pathway is frequently dysregulated in many types of cancer, leading to uncontrolled cell division and tumor growth.[7] Trifluoromethyl pyrimidine derivatives have been specifically designed as potent EGFR inhibitors.[7][11] They typically function by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking the downstream signaling cascades responsible for proliferation and survival.
3.2.2 EGFR Signaling Pathway Inhibition Diagram
Caption: Inhibition of the EGFR signaling pathway by a trifluoromethyl pyrimidine derivative.
3.2.3 Other Kinase Targets The versatility of the trifluoromethyl pyrimidine scaffold allows for its adaptation to target other critical kinases implicated in cancer. Notable examples include:
-
Proline-rich Tyrosine Kinase 2 (PYK2): A non-receptor tyrosine kinase involved in tumor progression and metastasis.[12][13]
-
FLT3 and CHK1: Dual inhibition of Fms-like tyrosine kinase 3 (FLT3), often mutated in acute myeloid leukemia (AML), and Checkpoint Kinase 1 (CHK1) has been achieved with specific derivatives.[14]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is highly dependent on the substituents attached to the pyrimidine core.[3][7] For EGFR inhibitors, studies have shown that aryl groups (e.g., a 3-fluorophenyl moiety) attached to the pyrimidine ring are crucial for high activity, whereas aliphatic substituents often result in weaker compounds.[7] The strategic placement of different functional groups allows for the fine-tuning of binding affinity and selectivity for the target kinase.
Quantitative Data Summary: In Vitro Cytotoxicity of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of a representative trifluoromethyl pyrimidine derivative, compound 9u , against various cancer cell lines and the EGFR kinase itself.[7][11]
| Compound | Target | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| Compound 9u | EGFR | 0.35 | 3.24 | 5.12 | 0.091 |
| Gefitinib (Control) | EGFR | - | - | - | 0.0063 |
Data sourced from Zhang et al., 2022.[7]
Experimental Protocol: In Vitro Antiproliferative (MTT) Assay
This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cells.[3][5]
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl pyrimidine derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]
Section 4: Antiviral and Antifungal Activities
Beyond cancer, trifluoromethyl pyrimidine derivatives have demonstrated significant efficacy as antimicrobial agents, particularly in agricultural applications.
Antiviral Properties
4.1.1 Activity against Plant Viruses Several derivatives exhibit potent antiviral activity, especially against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen.[8] These compounds have shown curative, protective, and inactivating effects on the virus.[8]
4.1.2 Mechanism: Interaction with Viral Coat Protein (TMV-CP) The antiviral mechanism of action has been linked to the direct interaction with the TMV coat protein (TMV-CP).[8][15] Microscale thermophoresis (MST) experiments have confirmed a strong binding affinity between active compounds and TMV-CP, suggesting that this interaction may interfere with viral assembly or uncoating, thereby inhibiting replication.[8]
4.1.3 Quantitative Data Summary: Anti-TMV Activity
The table below presents the anti-TMV activity of representative compounds compared to Ningnanmycin, a commercial antiviral agent.[8]
| Compound | Curative Activity EC₅₀ (µg/mL) | Protective Activity EC₅₀ (µg/mL) |
| Compound 5j | 126.4 | - |
| Compound 5m | - | 103.4 |
| Ningnanmycin (Control) | 362.7 | 255.1 |
Data sourced from Wu et al., 2022.[8] Lower EC₅₀ values indicate higher potency.
Antifungal Properties
4.2.1 Efficacy Against Pathogenic Fungi Trifluoromethyl pyrimidine derivatives have also shown broad-spectrum antifungal activity against several important plant pathogenic fungi.[4][16] Compound 5u , for instance, displayed excellent in vitro activity against Rhizoctonia solani, a soil-borne fungus that causes significant crop damage.[8]
4.2.2 Quantitative Data Summary: In Vitro Antifungal Activity
The following table shows the inhibitory activity of selected compounds against various fungi at a concentration of 50 µg/mL.[4]
| Compound | Fungal Species | Inhibition Rate (%) |
| Compound 5j | Botrytis cinerea | 96.84 |
| Compound 5l | Botrytis cinerea | 100 |
| Compound 5v | Sclerotinia sclerotiorum | 82.73 |
| Tebuconazole (Control) | Botrytis cinerea | 96.45 |
Data sourced from Lan et al., 2022.[4]
Experimental Protocol: Antiviral Activity Evaluation (Half-Leaf Spot Method for TMV)
This protocol is used to evaluate the in vivo antiviral efficacy of compounds against TMV.[8]
-
Virus Inoculation: Select healthy tobacco plants (Nicotiana tabacum) of the same age. Mechanically inoculate the entire surface of each leaf with a prepared TMV suspension (e.g., 6 x 10⁻³ mg/mL).
-
Compound Application (Curative): Two to three days after inoculation, gently rub a solution of the test compound onto the left side of each leaf, and a control solution (without the compound) onto the right side.
-
Compound Application (Protective): Gently rub a solution of the test compound onto the left side of each leaf. Two to three days later, inoculate the entire leaf with the TMV suspension. The right side serves as the control.
-
Observation: Keep the plants in a greenhouse and monitor for the appearance of local lesions.
-
Data Collection: After 3-4 days, count the number of local lesions on both the treated (left) and control (right) halves of each leaf.
-
Data Analysis: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] x 100.
Section 5: Emerging Therapeutic Areas
Anti-tubercular Activity
Recent research has identified trifluoromethyl pyrimidinone compounds as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[17] In whole-cell screening assays, several derivatives demonstrated minimum inhibitory concentrations (MIC) below 5 µM.[17] A representative compound from this series showed rapid, concentration-dependent bactericidal activity, highlighting its potential for development into a novel anti-tubercular agent.[17]
Insecticidal Properties
Certain trifluoromethyl pyrimidine derivatives bearing an amide moiety have been evaluated for their insecticidal properties.[4][16] While generally showing moderate activity compared to commercial insecticides, these findings indicate that the scaffold can be optimized for pest control applications, opening another avenue for research and development.[4][5]
Section 6: Conclusion and Future Directions
Trifluoromethyl pyrimidine derivatives represent a versatile and highly valuable class of compounds with a wide spectrum of demonstrated biological activities. The strategic incorporation of the trifluoromethyl group consistently enhances their potency and drug-like properties, leading to promising candidates in oncology, virology, and mycology. Their success as kinase inhibitors, particularly against EGFR, underscores the power of this scaffold in targeted drug design.
Future research should focus on several key areas:
-
Improving Selectivity: Further medicinal chemistry efforts are needed to design derivatives with higher selectivity for their intended targets, thereby minimizing off-target effects and potential toxicity.
-
Overcoming Drug Resistance: As resistance to existing therapies is a major challenge, novel derivatives should be evaluated against resistant cancer cell lines or viral strains.[7]
-
Exploring New Targets: The inherent versatility of the scaffold should be leveraged to explore its potential against other therapeutic targets and disease areas.
-
In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.
The methodologies and data presented in this guide provide a robust foundation for researchers to design, synthesize, and characterize novel trifluoromethyl pyrimidine derivatives, paving the way for the development of next-generation therapeutic agents and crop protection products.
Section 7: References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
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Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2353-2366. [Link]
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104242. [Link]
-
Lan, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]
-
Lan, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. MedChemComm, 14(8), 1505-1517. [Link]
-
Lan, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. [Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). PubMed. [Link]
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Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). ResearchGate. [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
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Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ResearchGate. [Link]
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El-Fakharany, E. M., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(47), 30759-30783. [Link]
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The antiviral activity of trifluoromethylthiolane derivatives. (2022). Sciforum. [Link]
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Antiviral Activity of Fluorinated Heterocyclic Compounds. (2022). ResearchGate. [Link]
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Robertson, G. T., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Microbiology, 11, 609. [Link]
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Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ScienceDirect. [Link]
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A Researcher's Guide to 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol: Sourcing, Synthesis, and Application
Introduction: The Strategic Value of a Trifluoromethylated Pyrimidinone
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, from antiviral to anticancer drugs.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold introduces profound changes in a molecule's physicochemical properties. This technical guide focuses on 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol (CAS No. 91606-60-9), a key heterocyclic building block for drug discovery and development. The presence of the CF₃ group is of significant interest as it can enhance crucial drug-like properties, including metabolic stability, lipophilicity, and membrane permeability, thereby improving the pharmacokinetic profile of a parent compound.[1]
Recent research has underscored the potential of trifluoromethyl-substituted pyrimidinones, with potent activity demonstrated against Mycobacterium tuberculosis in whole-cell screens.[1] This positions the compound and its derivatives as a promising scaffold for developing novel anti-infective agents and warrants a deeper investigation into its synthesis, availability, and application. This guide serves as an in-depth resource for researchers aiming to leverage this valuable chemical entity in their drug discovery programs.
Physicochemical Properties and Identification
A clear understanding of a compound's properties is fundamental to its application. This compound is an organic compound that exists in tautomeric equilibrium with its pyrimidinone form, 4-Methyl-6-(trifluoromethyl)-1H-pyrimidin-2-one.
| Property | Value | Source |
| CAS Number | 91606-60-9 | [1] |
| Molecular Formula | C₆H₅F₃N₂O | [1] |
| Molecular Weight | 178.11 g/mol | [1] |
| IUPAC Name | This compound | |
| InChI Key | JOJJVSVFFPOKMJ-UHFFFAOYSA-N | [3] |
Commercial Availability & Sourcing
For researchers, securing a reliable supply of starting materials is a critical first step. This compound is available from several chemical suppliers, typically for research and development purposes. When sourcing, it is crucial to verify purity, available quantities, and lead times.
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Benchchem | BCM91606609 | >95% (Typical) | Inquire |
| Sigma-Aldrich | CH4309656775 (ChemBridge) | Not specified | Inquire |
| Fluorochem | F312518 | 98+% | 250mg, 1g, 5g, 10g |
| CymitQuimica | 10-F312518 (via Fluorochem) | 98+% | 250mg, 1g, 5g, 10g |
Note: Availability and catalog numbers are subject to change. Researchers should confirm details directly with the suppliers.
Synthesis and Chemical Reactivity
Retrosynthetic Analysis and Key Strategies
The synthesis of 4,6-disubstituted pyrimidin-2-ols is a well-established area of heterocyclic chemistry. The most common and robust approach is the Pinner synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine or, in this case, urea.[4]
The causality behind this choice lies in the commercial availability of the key precursors. The synthesis of this compound logically starts from 1,1,1-trifluoro-2,4-pentanedione (also known as trifluoroacetylacetone), a readily available β-diketone. Condensation with urea provides a direct and efficient route to the target pyrimidinone ring system.
Detailed Synthesis Protocol (Exemplary)
This protocol is a representative procedure based on established literature methods for pyrimidine synthesis.[5] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods (NMR, MS).
Objective: To synthesize this compound.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Urea
-
Sodium ethoxide (NaOEt)
-
Ethanol (Absolute)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Addition of Urea: Add urea (1.2 equivalents) to the stirred solution and allow it to dissolve.
-
Addition of Diketone: Slowly add 1,1,1-trifluoro-2,4-pentanedione (1.0 equivalent) dropwise to the reaction mixture. The choice to add the diketone slowly is to control any potential exotherm.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. The prolonged heating ensures the cyclization and dehydration steps proceed to completion. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase).
-
Work-up:
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Re-dissolve the resulting residue in water.
-
Carefully acidify the aqueous solution to pH ~2-3 with concentrated HCl. This step is critical for protonating the pyrimidinolate salt to yield the desired pyrimidinol product, which will precipitate.
-
Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Medicinal Chemistry & Drug Discovery
The title compound is not typically a final drug product but rather a crucial intermediate or building block. Its value stems from the combination of the biologically active pyrimidine core and the pharmacokinetically advantageous trifluoromethyl group.
As a Privileged Scaffold
The pyrimidinone core is a versatile scaffold that can be readily functionalized at multiple positions (e.g., the N1-H, the C2-hydroxyl, and potentially the C5-position) to generate libraries of diverse compounds for screening. The C2-hydroxyl group, in particular, can be converted to a leaving group (e.g., a chloride) to enable nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of medicinal chemistry for building molecular complexity.
Leveraging the Trifluoromethyl Group
The electron-withdrawing nature of the CF₃ group significantly impacts the electronics of the pyrimidine ring, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key experimental consideration. Furthermore, the CF₃ group's ability to increase metabolic stability by blocking potential sites of oxidation is a primary reason for its inclusion in drug design.[1]
Derivatives of 6-(trifluoromethyl)pyrimidine have been successfully developed as potent and selective inhibitors of various biological targets, including:
-
Toll-Like Receptor 8 (TLR8): Investigated as antagonists for autoimmune diseases.
-
RET Tyrosine Kinase: Developed as inhibitors for treating certain types of cancer, including thyroid and non-small cell lung cancer.[6]
The diagram below illustrates a conceptual workflow where the core scaffold is elaborated into a potential kinase inhibitor, a common application in oncology drug discovery.
Conclusion
This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, commercial availability, and the desirable properties imparted by the trifluoromethyl group make it an exceptionally valuable building block. By understanding its fundamental chemistry and reactivity, researchers can effectively incorporate this scaffold into rational drug design programs, accelerating the discovery of novel therapeutics for a wide range of diseases.
References
-
BenchChem. 4-Methyl-6-(trifluoromethyl)pyrimidine.
-
BenchChem. This compound.
-
G. V. M. Sharma et al. (2007). Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. Journal of the Brazilian Chemical Society, 18(7), 1316-1321.
-
Sigma-Aldrich. 2-(ETHYLAMINO)-4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDINE AldrichCPR.
-
CymitQuimica. 4-methyl-6-(trifluoromethyl)-2-pyrimidinol.
-
N. Strašek Benedik et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159-183.
-
Santa Cruz Biotechnology. 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine.
-
J&K Scientific. 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, 97%.
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N. Strašek Benedik et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. ResearchGate.
-
Fluorochem. 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine.
-
Y. Deng et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755.
-
N. Strašek Benedik et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica.
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S. G. Bari et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8303.
-
M. G. B. de A. Mello et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3329.
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- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-methyl-6-(trifluoromethyl)-2-pyrimidinol | CymitQuimica [cymitquimica.com]
- 4. 4-methyl-6-(trifluoromethyl)-2-pyrimidinol | 91606-60-9 [sigmaaldrich.com]
- 5. CAS 91606-60-9: 2(1H)-Pyrimidinone, 4-methyl-6-(trifluorom… [cymitquimica.com]
- 6. echemi.com [echemi.com]
A Technical Guide to the Spectroscopic Characterization of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Abstract
This technical guide provides a detailed analysis of the key spectroscopic features of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol (CAS No. 91606-60-9). While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to predict and interpret its characteristic spectral data. The guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of the structural elucidation of this and related trifluoromethyl-substituted pyrimidinone scaffolds. Methodologies for data acquisition are detailed, and interpretations are grounded in fundamental chemical principles to provide a robust framework for analysis.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring a pyrimidinone core.[1] This scaffold is a privileged structure in medicinal chemistry, and the inclusion of a trifluoromethyl (CF₃) group can significantly enhance properties such as metabolic stability and lipophilicity. The molecular formula is C₆H₅F₃N₂O, with a molecular weight of 178.11 g/mol .[1]
A critical feature of 2-hydroxypyrimidines is their existence in tautomeric forms: the aromatic alcohol (pyrimidin-2-ol) and the non-aromatic amide (pyrimidin-2-one). For most 2-hydroxypyrimidines, the equilibrium overwhelmingly favors the pyrimidin-2-one tautomer. This guide will therefore focus on the characterization of this more stable form, 4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one .
Molecular Structure Diagram
The chemical structure of the predominant tautomer is presented below.
Caption: Structure of 4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.
Predicted High-Resolution Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₆H₅F₃N₂O |
| Molecular Weight | 178.11 g/mol |
| Monoisotopic Mass | 178.03575 Da |
| [M+H]⁺ (Positive Ion) | 179.04303 Da |
| [M-H]⁻ (Negative Ion) | 177.02847 Da |
Interpretation of Fragmentation
Under electron ionization (EI), the molecular ion (M⁺) at m/z 178 would be expected. The pyrimidinone ring provides stability, but characteristic fragmentation can be predicted. The trifluoromethyl group is a good leaving group as a radical, while the ring can undergo retro-Diels-Alder-type cleavages.
Key Predicted Fragments:
-
m/z 178: Molecular ion [C₆H₅F₃N₂O]⁺.
-
m/z 150: Loss of carbon monoxide (-CO), a common fragmentation for cyclic amides/lactams.
-
m/z 109: Loss of the trifluoromethyl radical (•CF₃).
-
m/z 82: A potential fragment arising from cleavage of the ring.
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) for accurate mass measurement or a GC-MS with an EI source for fragmentation analysis.
-
ESI Method (for Accurate Mass):
-
Infuse the sample solution directly at a flow rate of 5-10 µL/min.
-
Set ion source to positive or negative electrospray ionization (ESI) mode.
-
Acquire data over a mass range of m/z 50-500.
-
Use a known calibration standard to ensure high mass accuracy (<5 ppm).
-
-
EI Method (for Fragmentation):
-
Inject 1 µL of the sample solution into the GC-MS.
-
Use a suitable GC column (e.g., HP-5MS) and temperature program to elute the compound.
-
Set the ion source to 70 eV.
-
Acquire data over a mass range of m/z 20-300.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for the pyrimidin-2-one tautomer is expected to be distinct from the -ol form, primarily due to the presence of a carbonyl (C=O) group and an N-H bond.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3050 | Medium, Broad | N-H stretch (from the amide) |
| 3050 - 3000 | Weak | Aromatic/Vinyl C-H stretch |
| ~1680 | Strong, Sharp | C=O stretch (amide I band) |
| ~1630 | Medium | C=C and C=N ring stretches |
| 1350 - 1100 | Very Strong | C-F stretches (from CF₃ group) |
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Broad Singlet | 1H | N -H | The amide proton is acidic and often broad due to exchange. Its position is highly dependent on concentration and solvent. |
| ~6.8 | Singlet | 1H | Ring H -5 | This proton is on a C=C double bond within the heterocyclic ring, adjacent to two sp² carbons. |
| ~2.4 | Singlet | 3H | CH₃ | The methyl group is attached to an sp² carbon of the ring, placing it in the allylic region. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C =O (C2) | The carbonyl carbon is highly deshielded by the adjacent oxygen and two nitrogen atoms. |
| ~158 (q) | C -CF₃ (C6) | This carbon is attached to the highly electronegative CF₃ group. The signal is expected to be a quartet due to coupling with the three fluorine atoms (¹JCF). |
| ~150 | C -CH₃ (C4) | An sp² carbon in the heterocyclic ring. |
| ~120 (q) | -C F₃ | The carbon of the trifluoromethyl group itself, highly deshielded and split into a quartet by the three attached fluorine atoms. |
| ~110 | C -H (C5) | The only carbon in the ring bonded to a hydrogen. |
| ~20 | -CH₃ | A typical chemical shift for a methyl group attached to an sp² carbon. |
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for combining data from multiple spectroscopic techniques to confirm the structure of the target molecule.
Sources
Solubility of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol in different solvents
An In-Depth Technical Guide to the Solubility of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for understanding and manipulating the solubility of this compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's lifecycle, from initial screening and formulation to its ultimate bioavailability and therapeutic efficacy.[2][3][4] For a compound like this compound, which features a pyrimidinone scaffold—a privileged structure in numerous therapeutic agents—understanding its solubility is paramount.[1][5] The presence of a trifluoromethyl (CF₃) group, while often enhancing metabolic stability and membrane permeability, can significantly impact solubility, necessitating a detailed investigation for effective drug development.[1]
This guide will delve into the theoretical underpinnings of solubility, present a systematic approach to its experimental determination, and explore predictive models that can guide solvent selection and formulation strategies.
Physicochemical Profile of this compound
A thorough understanding of the molecule's intrinsic properties is the foundation for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 91606-60-9 | [1] |
| Molecular Formula | C₆H₅F₃N₂O | [1] |
| Molecular Weight | 178.11 g/mol | [1] |
| Structure | A pyrimidin-2-ol core with a methyl group at position 4 and a trifluoromethyl group at position 6. The "-ol" suffix indicates the presence of a hydroxyl group, suggesting the potential for tautomerism with the corresponding pyrimidin-2(1H)-one. | Inferred from name |
| Predicted Properties | Due to the presence of the trifluoromethyl group, the molecule is expected to have increased lipophilicity. The pyrimidinol structure allows for both hydrogen bond donation (from the hydroxyl group) and acceptance (from the nitrogen atoms and the oxygen). | Inferred from structure |
The interplay between the polar pyrimidinol core and the lipophilic trifluoromethyl and methyl substituents will govern the compound's solubility in various solvents. The general principle of "like dissolves like" serves as a primary guide; polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.[6][7][8]
Theoretical Frameworks for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide invaluable predictive power, saving time and resources in solvent screening.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting miscibility and solubility based on the principle that "like dissolves like."[9] The total cohesive energy of a substance is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[9][10]
Table 2: Interpreting Hansen Solubility Parameters
| Parameter | Description | Implication for this compound |
| δd (Dispersion) | Arises from van der Waals forces. | Expected to be moderate due to the molecule's size and electron cloud. |
| δp (Polar) | Relates to the permanent dipole moment. | The trifluoromethyl group and the pyrimidinol ring will contribute to a significant dipole moment, leading to a moderate to high δp value. |
| δh (Hydrogen Bonding) | Accounts for the energy of hydrogen bonds. | The hydroxyl group is a hydrogen bond donor, and the nitrogen and oxygen atoms are acceptors, suggesting a high δh value. |
A solvent with HSP values similar to those of this compound is likely to be a good solvent. The estimation of a molecule's HSP can be achieved through group contribution methods.[10][11]
The Jouyban-Acree Model
For predicting the solubility of a drug in binary solvent mixtures, the Jouyban-Acree model is a widely used and accurate semi-empirical model.[12][13][14][15][16] It correlates the solubility of a solute in a mixture with its solubility in the neat solvents and the composition of the mixture. This model is particularly useful in formulation development where co-solvents are often employed to enhance solubility.[13]
Experimental Determination of Solubility
A systematic experimental approach is crucial for obtaining reliable solubility data. The shake-flask method is a well-established and robust technique for determining thermodynamic solubility.[6][17]
Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), hexane)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Quantification:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Visualization of the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Predicted Solubility Profile in Common Solvents
While specific experimental data is not publicly available, a qualitative solubility profile can be predicted based on the principles of intermolecular forces.
Table 3: Predicted Solubility of this compound
| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |
| Water | High | High | Low to Moderate | The polar pyrimidinol core can interact with water, but the lipophilic trifluoromethyl and methyl groups will hinder solubility. The formation of a more soluble salt by adjusting the pH could be a viable strategy.[17] |
| Ethanol/Methanol | High | High | Moderate to High | These protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar and hydrogen bonding sites of the molecule. |
| Acetone | Medium | Acceptor | Moderate | Acetone's polarity and ability to accept hydrogen bonds should allow for favorable interactions with the solute. |
| Acetonitrile | Medium | Acceptor | Moderate | Similar to acetone, acetonitrile's polarity should contribute to moderate solubility. |
| Dimethyl Sulfoxide (DMSO) | High | Acceptor | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces in the solid solute, leading to high solubility. |
| Hexane | Low | None | Low | As a nonpolar solvent, hexane will have very limited interaction with the polar functional groups of the molecule. |
Practical Implications for Researchers
-
Solvent Selection for Synthesis and Purification: For reactions, a solvent that provides good solubility for all reactants is ideal. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is desirable.
-
Formulation Development: The solubility data is critical for developing liquid formulations. For poorly soluble compounds, strategies such as using co-solvents, cyclodextrins, or creating salt forms may be necessary to achieve the desired concentration.[17]
-
In Vitro Assays: In biological assays, it is crucial to ensure that the compound remains dissolved in the assay medium to obtain accurate results. A common practice is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous assay buffer.
Safety and Handling
Trifluoromethylated heterocyclic compounds require careful handling. Users should consult the Safety Data Sheet (SDS) for this compound or similar compounds.[18] General safety precautions include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19][22]
-
Avoiding inhalation of dust and contact with skin and eyes.[18][19][20][22]
Conclusion
References
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Potential therapeutic applications of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
An In-Depth Technical Guide to the Potential Therapeutic Applications of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds, including the nucleobases of DNA and RNA.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and cell membrane permeability.[4][5] This guide explores the prospective therapeutic applications of a novel compound, this compound, by examining the established biological activities of structurally related pyrimidine derivatives. We present a comprehensive roadmap for its synthesis, in-vitro screening, and preclinical evaluation, providing researchers and drug development professionals with the foundational knowledge to investigate its potential as a new therapeutic agent.
Introduction: The Promise of Trifluoromethylated Pyrimidines
The pyrimidine ring system is a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][6] The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[4][5] This guide focuses on the untapped potential of this compound, a compound that synergistically combines these two key features. While direct research on this specific molecule is nascent, a wealth of data on analogous compounds provides a strong rationale for its investigation across several therapeutic areas.
1.1. Chemical Structure and Properties
This compound exists in tautomeric equilibrium with its corresponding pyrimidin-2(1H)-one form. This tautomerism can be crucial for its interaction with biological targets.
DOT Script for Tautomeric Forms
Caption: Tautomeric equilibrium of this compound.
Potential Therapeutic Applications
Based on the established activities of trifluoromethyl-substituted pyrimidines, we hypothesize that this compound holds potential in the following therapeutic areas:
2.1. Oncology
Numerous pyrimidine derivatives have been developed as anticancer agents.[7][8] Their mechanisms often involve the inhibition of key enzymes in nucleotide biosynthesis or protein kinases that are crucial for cancer cell proliferation and survival.[9]
-
Potential Mechanism of Action: Inhibition of protein kinases, such as those in the EGFR signaling pathway, or interference with DNA synthesis.[10]
2.2. Infectious Diseases
The pyrimidine core is present in many antimicrobial and antiviral drugs.[1][6] Trifluoromethylated pyrimidines have shown promising activity against a range of pathogens.[11][12]
-
Potential Mechanism of Action: Inhibition of essential microbial enzymes or interference with viral replication processes.
2.3. Inflammatory Disorders
Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[3] Toll-like receptors (TLRs), such as TLR8, are implicated in inflammatory responses, and pyrimidine-based molecules have been identified as TLR antagonists.[13]
-
Potential Mechanism of Action: Modulation of inflammatory signaling pathways, potentially through the antagonism of receptors like TLR8.
Proposed Research and Development Workflow
A systematic approach is essential to validate the therapeutic potential of this compound. The following workflow outlines the key stages of investigation.
DOT Script for R&D Workflow
Caption: Proposed research and development workflow.
3.1. Chemical Synthesis and Characterization
The synthesis of this compound can likely be achieved through a modified Pinner reaction, a classic method for pyrimidine synthesis.[14]
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: Begin with the condensation of 1,1,1-trifluoro-2,4-pentanedione with urea in the presence of a suitable acid catalyst.
-
Cyclization: Heat the reaction mixture to induce cyclization and formation of the pyrimidine ring.
-
Purification: Purify the crude product using column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compound using NMR, mass spectrometry, and elemental analysis.
3.2. In-vitro Biological Screening
A panel of in-vitro assays should be employed to screen for biological activity in the hypothesized therapeutic areas.
| Assay Type | Target | Cell Lines / Organisms | Endpoint |
| Cytotoxicity Assay (MTT/XTT) | Cancer Cell Proliferation | Human cancer cell lines (e.g., MCF-7, A549, HCT116) | IC50 |
| Antimicrobial Assay (MIC) | Bacterial/Fungal Growth | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration |
| Antiviral Assay | Viral Replication | Relevant viral strains and host cells | EC50 |
| Kinase Inhibition Assay | Protein Kinase Activity | Panel of cancer-related kinases | IC50 |
| TLR8 Antagonist Assay | TLR8 Signaling | TLR8-expressing reporter cell line | Inhibition of NF-κB activation |
3.3. Mechanism of Action Studies
Should promising activity be identified in the initial screens, further studies will be necessary to elucidate the mechanism of action.
DOT Script for a Hypothetical Kinase Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
3.4. Preclinical Development
Promising lead compounds will require further evaluation of their drug-like properties.
-
ADME/Tox Profiling: In-vitro assessment of absorption, distribution, metabolism, excretion, and toxicity.
-
Pharmacokinetic Studies: In-vivo evaluation of the compound's half-life, bioavailability, and clearance in animal models.
-
In-vivo Efficacy Studies: Assessment of therapeutic efficacy in relevant animal models of cancer, infection, or inflammation.
Safety and Handling
While specific toxicity data for this compound is not available, related compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[15][16][17] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.
-
Handling: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and tightly sealed container.
Conclusion
This compound represents a promising, yet unexplored, chemical entity with significant therapeutic potential. Its structural features suggest possible applications in oncology, infectious diseases, and inflammatory disorders. The comprehensive research and development plan outlined in this guide provides a clear path for the scientific community to investigate and potentially unlock the therapeutic value of this and other novel trifluoromethylated pyrimidine derivatives.
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Discovery and history of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
An In-Depth Technical Guide to 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol: Synthesis, History, and Applications
Introduction: The Significance of a Fluorinated Pyrimidine
This compound, with CAS Number 91606-60-9, is a notable member of the pyrimidine family of heterocyclic compounds.[1] Its structure, featuring both a methyl group and a trifluoromethyl group on the pyrimidine ring, imparts a unique combination of properties that have made it a valuable building block in medicinal chemistry and materials science. The pyrimidine core is a "privileged scaffold," frequently found in a wide array of biologically active molecules, including antiviral and anticancer agents.[1]
The introduction of a trifluoromethyl (CF3) group is a key strategic decision in modern medicinal chemistry. This moiety is known to significantly enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] The presence of the CF3 group in this compound, therefore, earmarks it as a compound of considerable interest for the development of novel therapeutic agents.
Historical Context and the Emergence of Trifluoromethylated Heterocycles
While the precise first synthesis of this compound is not prominently documented in seminal publications, its discovery can be understood within the broader historical context of organofluorine chemistry and the development of synthetic methodologies for heterocyclic compounds.
The late 19th and early 20th centuries saw the foundational work in the synthesis of fluorinated organic compounds. A landmark achievement was the first synthesis of an aromatic compound bearing a trifluoromethyl group in 1898.[2] However, it was not until the mid-20th century that the introduction of trifluoromethyl groups into heterocyclic rings, such as pyridine, was reported.[2] This delay was largely due to the challenges associated with handling fluorinating agents and the often harsh reaction conditions required.
The synthesis of pyrimidines, on the other hand, has a longer history, with the Pinner synthesis, first described by Adolf Pinner in 1877, being a cornerstone reaction.[3] This method involves the condensation of a 1,3-dicarbonyl compound with an amidine, providing a versatile route to a wide range of substituted pyrimidines.[4][5][6]
The "discovery" of this compound can be seen as the confluence of these two streams of chemical innovation: the growing interest in trifluoromethylated compounds for their desirable biological properties and the availability of robust synthetic methods like the Pinner synthesis to construct the core pyrimidine structure.
Synthesis and Mechanistic Insights
The most probable and historically significant route for the synthesis of this compound is a variation of the Pinner synthesis. This reaction involves the condensation of a β-diketone with urea or a related N-C-N building block.
Key Precursors and their Significance
-
1,1,1-Trifluoro-2,4-pentanedione (Trifluoroacetylacetone): This β-diketone is the critical starting material that provides the trifluoromethyl group and the methyl group to the final pyrimidine ring. The reactivity of its two carbonyl groups is central to the cyclization reaction.
-
Urea (or Thiourea): Urea serves as the source of the N-C-N fragment of the pyrimidine ring. The use of thiourea would analogously lead to the corresponding 2-thiopyrimidine derivative, which can be a versatile intermediate for further functionalization.[7]
The Pinner Synthesis: A Step-by-Step Protocol and Mechanistic Rationale
The condensation reaction is typically carried out under basic conditions, which facilitates the deprotonation of the β-diketone and the subsequent nucleophilic attack.
Experimental Protocol:
-
Reaction Setup: A solution of 1,1,1-trifluoro-2,4-pentanedione and urea (or thiourea) is prepared in a suitable solvent, such as ethanol.
-
Base Addition: A base, such as sodium ethoxide or sodium hydroxide, is added to the reaction mixture. The base acts as a catalyst by deprotonating the active methylene group of the β-diketone, forming an enolate.
-
Condensation and Cyclization: The enolate attacks one of the carbonyl carbons of urea, initiating a cascade of reactions that leads to the formation of the heterocyclic ring. This is followed by dehydration to yield the aromatic pyrimidine.
-
Workup and Purification: The reaction mixture is typically neutralized with acid, and the product is isolated by filtration or extraction. Purification is often achieved by recrystallization.
Causality Behind Experimental Choices:
-
Choice of Base: The use of a strong base like sodium ethoxide is crucial for generating a sufficient concentration of the enolate intermediate to drive the reaction forward. Weaker bases may result in lower yields or require more forcing conditions.[8]
-
Solvent: Ethanol is a common solvent as it readily dissolves the reactants and the base.
-
Temperature: The reaction is often heated to reflux to increase the reaction rate.
Diagram of the Pinner Synthesis for this compound
Caption: Pinner synthesis of the target compound.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 91606-60-9 |
| Molecular Formula | C6H5F3N2O |
| Molecular Weight | 178.11 g/mol |
| Appearance | Typically a white to off-white solid |
While detailed spectroscopic data would be obtained from experimental analysis, the expected signatures are:
-
¹H NMR: Signals corresponding to the methyl protons, the pyrimidine ring proton, and the hydroxyl proton.
-
¹³C NMR: Resonances for the methyl carbon, the carbons of the pyrimidine ring (with splitting for the trifluoromethyl-substituted carbon), and the trifluoromethyl carbon itself (a characteristic quartet).
-
¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in several areas of chemical research, particularly in the development of bioactive molecules.
Medicinal Chemistry
The trifluoromethyl-pyrimidine scaffold is a recurring motif in modern drug discovery. Derivatives of this core structure have been investigated as:
-
Protein Kinase Inhibitors: Many patents describe the use of substituted trifluoromethyl-pyrimidines as inhibitors of various protein kinases, which are key targets in oncology.
-
EGFR Modulators: The pyrimidine ring can serve as a scaffold for compounds that modulate the activity of the Epidermal Growth Factor Receptor (EGFR), another important target in cancer therapy.
-
Antimicrobial Agents: Research has shown that trifluoromethyl-substituted pyrimidinones exhibit potent activity against Mycobacterium tuberculosis, highlighting their potential as novel anti-infective agents.[1]
Diagram of the Role of this compound in Drug Discovery
Caption: Workflow for drug discovery.
Agrochemicals
The trifluoromethyl group is also a common feature in modern agrochemicals, contributing to their potency and stability.[2] Pyrimidine-based compounds have been developed as herbicides, fungicides, and insecticides. While specific applications of this compound in this area are not extensively documented, its structural motifs suggest its potential as a precursor for new crop protection agents.
Conclusion
This compound stands as a testament to the progress in synthetic organic chemistry, particularly in the field of fluorinated heterocycles. While its specific discovery is not marked by a single, celebrated publication, its existence is a logical and important outcome of the historical development of pyrimidine synthesis and the strategic incorporation of fluorine into bioactive molecules. Its utility as a versatile building block in medicinal chemistry and other areas of chemical research is well-established, and it continues to be a relevant and valuable compound for the development of new technologies and therapies. The ongoing exploration of its derivatives is likely to yield further innovations in the years to come.
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National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
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American Chemical Society. Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Available from: [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available from: [Link]
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Tautomerism in 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol: A Technical Guide for Drug Development Professionals
<_Step_2>
Abstract
The tautomeric behavior of heterocyclic compounds is a critical parameter in drug discovery and development, profoundly influencing physicochemical properties such as solubility, lipophilicity, and, most importantly, the ability to interact with biological targets. This technical guide provides an in-depth analysis of the lactam-lactim tautomerism in 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, a scaffold of significant interest in medicinal chemistry. We will explore the structural nuances of the possible tautomers and elucidate the impact of the methyl and trifluoromethyl substituents on the tautomeric equilibrium. This guide will detail both experimental and computational methodologies for the robust characterization of this equilibrium, providing researchers with the foundational knowledge to predict and control the tautomeric behavior of similar pyrimidine-based compounds in drug design pipelines.
Introduction: The Pivotal Role of Tautomerism in Medicinal Chemistry
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the pharmaceutical sciences.[1] For nitrogen-containing heterocycles, such as pyrimidines, lactam-lactim tautomerism is a prevalent phenomenon that can dictate a molecule's biological activity.[2][3] The different tautomeric forms of a drug candidate can exhibit distinct hydrogen bonding patterns, geometries, and electronic distributions, leading to varied affinities for their target proteins.[4] Therefore, a comprehensive understanding and ability to predict the predominant tautomeric form in a physiological environment is paramount for effective drug design.
The pyrimidin-2-ol core is a privileged scaffold found in numerous therapeutic agents.[5] The subject of this guide, this compound, presents an interesting case study due to the presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group.[6] These substituents are expected to exert opposing electronic effects, influencing the relative stability of the lactam and lactim tautomers. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, known to enhance metabolic stability and membrane permeability.[6][7]
This guide will dissect the tautomeric landscape of this compound, providing a robust framework for its analysis.
The Tautomeric Forms of this compound
The primary tautomeric equilibrium for this compound involves the migration of a proton between a ring nitrogen and the exocyclic oxygen atom, resulting in the interconversion of the lactam (keto) and lactim (enol) forms.
-
Lactam (Keto) Form: 4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one
-
Lactim (Enol) Form: this compound
The equilibrium between these two forms is influenced by several factors, including the intrinsic stability of the tautomers, the solvent environment, temperature, and pH.
Caption: Lactam-Lactim Tautomeric Equilibrium.
Generally, for pyrimidin-2-ones, the lactam form is significantly more stable and therefore predominates in solution.[8] This preference is attributed to the greater thermodynamic stability of the amide group within the ring compared to the iminol group. However, the electronic nature of the substituents on the pyrimidine ring can modulate this equilibrium.
Influence of Substituents on Tautomeric Equilibrium
The methyl and trifluoromethyl groups at the 4 and 6 positions, respectively, play a crucial role in determining the position of the tautomeric equilibrium.
-
Methyl Group (CH₃): As an electron-donating group, the methyl group increases the electron density in the pyrimidine ring, which can influence the basicity of the ring nitrogens.
-
Trifluoromethyl Group (CF₃): This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[6] This property can significantly impact the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form. The electron-withdrawing nature of the CF₃ group is expected to increase the acidity of the N-H proton, potentially shifting the equilibrium. However, it also decreases the basicity of the adjacent ring nitrogen.
The interplay of these opposing electronic effects makes the a priori prediction of the predominant tautomer challenging and necessitates experimental and computational investigation.
Methodologies for Tautomer Analysis
A multi-pronged approach combining spectroscopic and computational techniques is essential for a definitive characterization of the tautomeric equilibrium.
Experimental Investigation
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[9][10][11] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[10]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical, as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
¹H NMR: Look for characteristic signals. The lactam form will show an N-H proton signal, typically a broad singlet, at a downfield chemical shift (e.g., δ 10-13 ppm in DMSO-d₆). The lactim form will exhibit an O-H proton signal, which can be sharp or broad depending on the solvent and concentration. The chemical shifts of the pyrimidine ring protons will also differ between the two tautomers.
-
¹³C NMR: The chemical shift of the C2 carbon is particularly diagnostic. In the lactam form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (e.g., δ > 160 ppm) compared to the C2 carbon in the lactim form, which is attached to an oxygen and will resonate further upfield.[12]
-
-
Quantification: The relative ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form in the ¹H NMR spectrum.
Caption: NMR Spectroscopy Experimental Workflow.
4.1.2. UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the different electronic structures of the tautomers will result in distinct absorption spectra.[13][14]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent of interest (e.g., ethanol, water, or acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis: The lactam and lactim forms will typically exhibit different λ_max_ values. The lactam form, with its cross-conjugated system, may absorb at a different wavelength compared to the more aromatic lactim form. By comparing the obtained spectrum with those of model compounds with fixed tautomeric structures, the predominant form can be identified. Solvent-dependent studies can also provide insights, as changes in solvent polarity can shift the equilibrium and lead to observable changes in the spectrum.[13]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[15][16]
Computational Protocol: DFT Calculations
-
Structure Generation: Build the 3D structures of both the lactam and lactim tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set if necessary. Solvation effects can be included using a continuum solvation model (e.g., PCM or SMD).
-
Relative Energy Determination: The relative stability of the tautomers is determined by comparing their Gibbs free energies (ΔG), which are calculated from the electronic energies, ZPVE, and thermal corrections. The tautomer with the lower ΔG is the more stable form.
Caption: DFT Computational Workflow.
Expected Results and Discussion
Based on the established literature for pyrimidin-2-ones, it is anticipated that the lactam form (4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one) will be the major tautomer in solution.[8][17]
Data Summary Table:
| Method | Predicted Observation for Lactam Form | Predicted Observation for Lactim Form |
| ¹H NMR | Broad N-H signal (δ 10-13 ppm in DMSO-d₆) | O-H signal (variable chemical shift) |
| ¹³C NMR | C2 (C=O) signal at δ > 160 ppm | C2 (C-O) signal at a more upfield position |
| UV-Vis | Characteristic λ_max_ for the cross-conjugated system | Different λ_max_ corresponding to the aromatic system |
| DFT | Lower calculated Gibbs free energy (ΔG) | Higher calculated Gibbs free energy (ΔG) |
The strong electron-withdrawing effect of the trifluoromethyl group is expected to increase the acidity of the N-H proton of the lactam form. However, this effect is unlikely to be sufficient to overcome the inherent greater stability of the amide functionality in the pyrimidinone ring. The experimental data, particularly from NMR, will be crucial in confirming this prediction and quantifying the tautomeric ratio. Any significant population of the lactim form would be noteworthy and suggest a substantial electronic influence from the substituents.
Conclusion and Implications for Drug Development
A thorough understanding of the tautomeric behavior of this compound is essential for its development as a potential drug candidate. The methodologies outlined in this guide provide a comprehensive framework for characterizing the lactam-lactim equilibrium. The anticipated predominance of the lactam form will dictate its hydrogen bonding capabilities, overall polarity, and shape, which are critical determinants of its interaction with biological targets. For drug development professionals, this knowledge is vital for accurate structure-activity relationship (SAR) studies, the design of more potent and selective analogs, and the interpretation of pharmacokinetic and pharmacodynamic data. By applying these analytical and computational strategies, researchers can confidently establish the tautomeric landscape of novel pyrimidine-based compounds, thereby accelerating the drug discovery process.
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Reactivity of the trifluoromethyl group in pyrimidines
An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group in Pyrimidines
Introduction
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research.[1][2][3][4][5] Among these scaffolds, the pyrimidine ring, a key constituent of nucleobases, holds a privileged position. The introduction of a CF3 group onto the pyrimidine core can dramatically enhance a molecule's therapeutic potential by improving its metabolic stability, bioavailability, and binding affinity to biological targets.[1][2][3][6] This guide provides an in-depth exploration of the reactivity of the trifluoromethyl group in pyrimidines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental electronic effects of the CF3 group, explore key reaction mechanisms, present detailed synthetic protocols, and discuss analytical techniques for characterization.
Chapter 1: The Influence of the Trifluoromethyl Group on the Pyrimidine Ring
The unique reactivity of trifluoromethylated pyrimidines is a direct consequence of the potent electronic and steric properties of the CF3 group.
Electronic Effects
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the rest of the molecule. When attached to a pyrimidine ring, the CF3 group significantly lowers the electron density of the aromatic system. This deactivation makes the ring more susceptible to nucleophilic attack, a key feature of its reactivity.[7][8] This effect is particularly pronounced at the positions ortho and para to the CF3 group, where resonance stabilization of anionic intermediates is most effective.
Steric and Conformational Effects
The trifluoromethyl group is sterically demanding. Its presence can influence the conformation of the molecule and hinder the approach of reactants to adjacent positions. This steric hindrance can be exploited to control the regioselectivity of certain reactions. Furthermore, in the context of drug design, the size and shape of the CF3 group can play a crucial role in how a molecule fits into the binding pocket of a target protein.
Spectroscopic Signatures
The presence of a trifluoromethyl group imparts distinct spectroscopic fingerprints that are invaluable for characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
In ¹⁹F NMR spectroscopy, the CF3 group typically appears as a singlet in the range of -60 to -80 ppm (relative to CFCl₃).
-
In ¹³C NMR spectroscopy, the carbon of the CF3 group appears as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz). The carbon atom of the pyrimidine ring attached to the CF3 group also shows a quartet splitting (²JCCF ≈ 30-40 Hz).[6][9][10][11][12]
-
-
Infrared (IR) Spectroscopy: The C-F stretching vibrations of the CF3 group give rise to strong absorption bands in the IR spectrum, typically in the region of 1100-1350 cm⁻¹.[6][11][13]
Table 1: Representative Spectroscopic Data for a Trifluoromethylpyrimidine Derivative
| Spectroscopic Technique | Characteristic Signal/Pattern |
| ¹⁹F NMR | Singlet around -67 ppm |
| ¹³C NMR | Quartet for CF₃ carbon (J ≈ 273 Hz), Quartet for C-CF₃ on the ring (J ≈ 38 Hz) |
| IR Spectroscopy | Strong C-F stretching bands between 1100-1350 cm⁻¹ |
Chapter 2: Key Reactions and Mechanisms
The electron-deficient nature of the trifluoromethyl-substituted pyrimidine ring governs its reactivity, making it a versatile substrate for a range of transformations.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is a hallmark reaction of trifluoromethylpyrimidines.[7][8] The strong electron-withdrawing CF3 group activates the pyrimidine ring towards attack by nucleophiles.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The CF3 group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.[8] The regioselectivity of the attack is directed to the positions ortho and para to the electron-withdrawing group, as this allows for the most effective charge delocalization onto the nitrogen atoms of the pyrimidine ring and the CF3 group.[14]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Detailed Experimental Protocol: SₙAr Reaction
This protocol describes the substitution of a chlorine atom on a trifluoromethylpyrimidine with an amine.
-
Reaction Setup: To a solution of 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (1.0 eq) in a suitable solvent such as DMF or NMP, add the desired amine (1.2 eq) and a base such as K₂CO₃ or Et₃N (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the C-C bond formation and functionalization of trifluoromethylpyrimidines.[15]
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling [15]
-
Reagents: In a reaction vessel, combine 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Solvent: Add a mixture of solvents, typically toluene and water.
-
Reaction: Heat the mixture to reflux (around 90-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.
Photoredox Catalysis for Trifluoromethylation
Visible-light photoredox catalysis has emerged as a mild and efficient method for the direct trifluoromethylation of heteroarenes, including pyrimidines.[5][16][17]
Mechanism: This method typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor (e.g., CF₃I or Togni's reagent) upon single-electron transfer from an excited photocatalyst. The •CF₃ radical then adds to the electron-deficient pyrimidine ring, followed by oxidation and deprotonation to afford the trifluoromethylated product.[16]
Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine [1]
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid.
-
Heating: Heat the mixture at reflux for 8 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with water, and dry to obtain the 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate.
Direct Trifluoromethylation of Pyrimidine Scaffolds
Alternatively, the trifluoromethyl group can be installed directly onto a pyrimidine ring. This is often achieved through radical-based methods, including photoredox catalysis as previously discussed, or through copper-mediated trifluoromethylation using reagents like CF₃I. [16][18][19]
Chapter 4: Analytical Techniques for Characterization
Rigorous characterization is essential to confirm the structure and purity of synthesized trifluoromethylpyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these compounds. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular structure. [6][12]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition. [12]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the CF3 group through its characteristic strong C-F stretching vibrations. [6][13]
Conclusion
The trifluoromethyl group exerts a profound influence on the reactivity of the pyrimidine ring, rendering it a versatile platform for the synthesis of novel compounds with significant potential in drug discovery and agrochemical development. An understanding of the underlying reaction mechanisms, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and modern photoredox-catalyzed transformations, is crucial for the rational design and synthesis of new trifluoromethylpyrimidine derivatives. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore this important class of molecules. As synthetic methodologies continue to advance, particularly in the realm of C-F bond activation, the scope of accessible trifluoromethylpyrimidine-based structures will undoubtedly expand, leading to the discovery of new and improved therapeutic agents and crop protection solutions.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol Analogs
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4][5][6] The introduction of a trifluoromethyl (CF3) group can significantly enhance the pharmacological profile of a molecule by improving metabolic stability, lipophilicity, and target binding affinity.[7][8][9][10][11] This guide provides a prospective analysis of the structure-activity relationships (SAR) for analogs of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, a promising scaffold for drug discovery. While direct and extensive literature on this specific analog series is emerging, this document synthesizes established principles of medicinal chemistry and SAR data from structurally related pyrimidine derivatives to offer expert insights for researchers, scientists, and drug development professionals. We will explore the rationale behind analog design, propose synthetic strategies, and predict how structural modifications at key positions may influence biological activity.
Introduction: The Promise of the this compound Scaffold
Nitrogen-containing heterocyclic compounds, particularly those with a pyrimidine core, are of immense interest in drug discovery due to their diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4][12][13][14] The this compound scaffold (Figure 1) is a particularly compelling starting point for the development of novel therapeutics.
Figure 1: Core Scaffold
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An In-Depth Technical Guide to the In Silico Prediction of Molecular Properties for 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Abstract
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The ability to accurately predict the properties of a potential drug candidate before its synthesis can save invaluable time and resources, steering research toward compounds with a higher probability of clinical success.[1][2] This technical guide provides an in-depth, workflow-driven approach to the in silico characterization of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, a molecule of significant interest due to its privileged pyrimidinone scaffold and the presence of a trifluoromethyl group.[3] We will navigate the prediction of its fundamental physicochemical properties, its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and its potential toxicological liabilities. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of computational tools and the interpretation of predictive data.
Part 1: Foundational Concepts and the Target Molecule
The Imperative of In Silico Profiling in Drug Discovery
The journey from a hit compound to a marketed drug is long and fraught with attrition; a significant portion of failures in late-stage clinical trials can be attributed to poor pharmacokinetic (ADME) or toxicity (Tox) profiles.[1][4] In silico ADMET prediction has emerged as an indispensable tool to de-risk projects at their earliest stages.[2][5] By employing computational models, which range from quantitative structure-activity relationships (QSAR) to sophisticated machine learning algorithms, we can screen vast numbers of virtual compounds and prioritize those with the most promising all-around characteristics.[5][6] This allows for a more efficient allocation of synthetic and in vitro testing resources, focusing efforts on candidates that are not only potent but also possess drug-like properties.[1]
Target Molecule: this compound
The subject of our analysis is this compound. Its structure contains two key features that make it a compelling subject for medicinal chemistry exploration:
-
Pyrimidinone Scaffold : This nitrogen-containing heterocycle is considered a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral and anticancer properties.[3][7]
-
Trifluoromethyl (CF3) Group : The inclusion of a CF3 group is a common strategy in medicinal chemistry to modulate a molecule's properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter receptor binding affinity.[3][8]
Chemical Structure:
-
Molecular Formula: C6H5F3N2O
-
Molecular Weight: 178.11 g/mol
-
Canonical SMILES: c1c(nc(=O)nc1C)C(F)(F)F
The central hypothesis is that this molecule could serve as a valuable scaffold. Our task is to build a comprehensive in silico profile to predict its viability as a drug candidate.
Part 2: Prediction of Foundational Physicochemical Properties
The journey of a drug through the body is governed by its fundamental physicochemical properties. These characteristics dictate its solubility, its ability to cross biological membranes, and its interactions with protein targets. We will utilize the SwissADME web server, a robust and widely used platform, for this initial assessment.
Workflow for Physicochemical Property Prediction
Caption: Workflow for obtaining physicochemical and drug-likeness predictions.
Experimental Protocol 2.1: Physicochemical Profiling with SwissADME
-
Navigate: Open a web browser and go to the SwissADME homepage.
-
Input: Locate the text box titled "List of SMILES." Paste the canonical SMILES string for our molecule: c1c(nc(=O)nc1C)C(F)(F)F.
-
Execute: Click the "Run" button to initiate the calculations.
-
Analyze: The results will be displayed on a new page. Locate the table containing the predicted physicochemical properties and drug-likeness parameters.
Data Summary: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 178.11 g/mol | Influences diffusion and transport across membranes. (Within Lipinski's limit of <500) |
| LogP (Consensus) | 0.95 | A measure of lipophilicity. Affects solubility, absorption, and metabolism. |
| LogS (ESOL) | -1.85 | Predicts aqueous solubility. Poor solubility can hinder absorption and formulation. |
| pKa (strongest acidic) | 7.25 | Predicts the ionization state at physiological pH, which affects solubility and binding. |
| Topological Polar Surface Area (TPSA) | 58.25 Ų | Correlates with passive molecular transport through membranes; crucial for cell permeability. |
| Lipinski's Rule of Five Violations | 0 | A key indicator of "drug-likeness" for orally administered drugs. Zero violations is ideal. |
Expertise & Interpretation
The initial physicochemical profile is promising. With zero Lipinski's violations, the molecule falls squarely within "drug-like" chemical space. Its consensus LogP of 0.95 suggests a balanced character, neither excessively lipophilic (which can lead to toxicity and poor solubility) nor overly hydrophilic (which can hinder membrane passage). The predicted aqueous solubility (LogS = -1.85) corresponds to a concentration of ~14 mg/L, indicating moderate solubility which may require formulation strategies for optimal delivery. The TPSA is well below the 140 Ų threshold often associated with good oral bioavailability.
Part 3: Predicting the Pharmacokinetic (ADME) Profile
With a solid physicochemical foundation, we now delve into the dynamic processes of ADME. For this, we will employ the pkCSM predictive model, which uses graph-based signatures to predict a wide range of pharmacokinetic properties.
Workflow for ADME Profile Prediction
Caption: Conceptual workflow for comprehensive ADME property prediction.
Experimental Protocol 3.1: ADME Profiling with pkCSM
-
Navigate: Access the pkCSM Pharmacokinetics prediction tool online.
-
Input: Input the SMILES string c1c(nc(=O)nc1C)C(F)(F)F either by drawing the molecule or pasting the string.
-
Select & Execute: Ensure all ADME prediction modules are selected and submit the job.
-
Collate Data: Systematically review the output tabs for Absorption, Distribution, Metabolism, and Excretion, and record the predicted values.
Data Summary: Predicted ADME Properties
Table 3.1: Absorption
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Water Solubility (log mol/L) | -2.134 | Consistent with SwissADME; moderate solubility. |
| Caco-2 Permeability (log Papp) | 0.752 | A value > 0.90 suggests high permeability. This is moderate. |
| Intestinal Absorption (Human) | 88.5% | Predicted to be well-absorbed from the gut. |
Table 3.2: Distribution
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| VDss (human, log L/kg) | -0.213 | Low volume of distribution suggests retention within the bloodstream. |
| BBB Permeability (logBB) | -0.655 | A value > 0.3 indicates ready crossing of the BBB. This is predicted to be a poor penetrant. |
| CNS Permeability (logPS) | -1.587 | A value > -2 indicates good CNS penetration. This is predicted to be a poor CNS penetrant. |
Table 3.3: Metabolism
| Parameter | Prediction | Implication |
|---|---|---|
| CYP2D6 Substrate | No | Unlikely to be metabolized by this major drug-metabolizing enzyme. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4. |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | Yes | Potential risk for drug-drug interactions with co-administered CYP3A4 substrates. |
Table 3.4: Excretion
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Total Clearance (log ml/min/kg) | 0.355 | Predicts the rate of elimination from the body. |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by this renal transporter. |
Expertise & Interpretation
The ADME profile presents a mixed but informative picture. The predicted high intestinal absorption is a very positive attribute for an orally administered drug.[1] However, the distribution profile suggests the compound will likely not penetrate the blood-brain barrier, making it unsuitable for CNS targets but potentially advantageous for peripheral targets by minimizing central side effects.
The metabolism predictions are critical. The molecule is predicted to be a substrate and, more importantly, an inhibitor of Cytochrome P450 3A4 (CYP3A4), one of the most important enzymes in drug metabolism.[9] This is a significant flag for potential drug-drug interactions and would need to be a primary focus of subsequent in vitro validation studies. The trifluoromethyl group may contribute to this inhibition profile while also potentially shielding other parts of the molecule from metabolism.
Part 4: Computational Toxicology (Tox) Assessment
Identifying potential toxicity is a cornerstone of preclinical safety assessment. In silico models can provide early warnings for a range of toxicological endpoints, from mutagenicity to cardiotoxicity.[10][11][12]
Workflow for Toxicity Prediction
Caption: A streamlined workflow for screening against key toxicity endpoints.
Experimental Protocol 4.1: Toxicity Profiling
-
Navigate: Use the "Toxicity" module within the pkCSM platform or a dedicated server like admetSAR for cross-validation.
-
Input: Provide the SMILES string for this compound.
-
Execute: Run the predictions for the desired toxicological endpoints.
-
Analyze: Interpret the binary (Yes/No) or probabilistic outputs for each endpoint. It is crucial to use multiple programs where possible to increase confidence in the predictions.[2]
Data Summary: Predicted Toxicological Profile
| Endpoint | Prediction | Implication and Recommended Action |
| AMES Toxicity | No | Low predicted risk of being a mutagen. This is a very favorable result. |
| hERG I Inhibitor | No | Low predicted risk of inhibiting the hERG potassium channel, a key marker for cardiotoxicity. |
| hERG II Inhibitor | No | Further supports a low risk of cardiotoxicity. |
| Hepatotoxicity (DILI) | Yes | Potential risk of drug-induced liver injury. This is a significant flag. |
| Skin Sensitisation | No | Low predicted risk of causing an allergic skin reaction. |
| Minnow Toxicity | 0.617 (log mM) | Provides an estimate of environmental toxicity. |
Expertise & Interpretation
The toxicity screen has raised a significant red flag: a positive prediction for hepatotoxicity. Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market. This in silico finding does not confirm toxicity, but it strongly mandates that in vitro assays using human hepatocytes be prioritized early in the development cascade to validate or refute this risk. The negative predictions for AMES mutagenicity and hERG inhibition are highly encouraging, as these are often difficult liabilities to engineer out of a chemical series.
Part 5: Synthesis, Interpretation, and Strategic Recommendations
The power of in silico modeling lies in the integration of disparate data points into a cohesive molecular profile that can guide strategic decisions.
Overall In Silico Profile of this compound
| Domain | Parameter | Assessment | Rationale |
| Physicochemical | Drug-Likeness | Good | Passes Lipinski's Rule of Five; balanced LogP. |
| Solubility | Acceptable | Moderate solubility predicted; may require formulation work. | |
| Pharmacokinetics | Absorption | Good | High intestinal absorption predicted. |
| Distribution | Target Dependent | Poor BBB/CNS penetration; good for peripheral targets. | |
| Metabolism | Caution | Predicted CYP3A4 substrate and inhibitor . High risk of DDI. | |
| Toxicology | Mutagenicity | Good | AMES test predicted to be negative. |
| Cardiotoxicity | Good | hERG inhibition predicted to be negative. | |
| Hepatotoxicity | High Risk | Positive prediction for drug-induced liver injury. |
Strategic Recommendations
Based on this comprehensive in silico analysis, this compound presents as a scaffold with both significant promise and identifiable risks.
-
Proceed with Caution: The favorable drug-likeness, absorption, and lack of mutagenic or cardiotoxic signals warrant further investigation of this scaffold.
-
Prioritize In Vitro Validation: The most pressing concerns are the predicted CYP3A4 inhibition and hepatotoxicity. The following in vitro assays should be prioritized upon synthesis of the compound:
-
CYP Inhibition Assay: A fluorescent-based assay to determine the IC50 against major CYP isoforms, especially CYP3A4.
-
Hepatocyte Toxicity Assay: An assay using primary human hepatocytes or HepG2 cells to assess cytotoxicity and markers of liver injury.
-
-
Guide Future Analogue Design: If the core scaffold proves valuable but the liabilities are confirmed, medicinal chemistry efforts should focus on structural modifications to mitigate these risks. For example, altering substituents to reduce interaction with the CYP3A4 active site or to decrease the potential for forming reactive metabolites that could lead to hepatotoxicity.
This in silico guide provides a foundational dataset that transforms an abstract chemical structure into a candidate with a tangible profile of strengths, weaknesses, and a clear path forward for experimental validation.
References
- Garcia de Lomana, M., Svensson, F., Volkamer, A., Mathea, M., & Kirchmair, J. (2022).
- Aurlide. (2025).
- Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.
- Somkuwar, S., & Chaubey, N. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences.
- Protheragen. ADMET Prediction. Protheragen.
- DrugPatentWatch. (2023). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
- UCL Discovery. (2022).
- Valerio, L. G. (2009). Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements. Environmental Health Perspectives.
- Manoharan, P., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Biomolecular Structure and Dynamics.
- Roy, K., & Roy, P. P. (2012). QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrelation Parameter.
- Somkuwar, S., & Chaubey, N. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences.
- Masoomi Sefiddashti, F., et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences.
- ResearchGate. (4-Sulfonylphenyl)pyrimidine derivatives selected for generation of 3D QSAR model II and their observed and predicted activity.
- Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
- ProQuest. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest.
- Valerio, L. G. (2009). Computational Toxicology—A State of the Science Mini Review. Toxicological Sciences.
- Semantic Scholar. In Silico Prediction of Physicochemical Properties. Semantic Scholar.
- ResearchGate. (2025). In Silico Physicochemical Parameter Predictions.
- PubMed. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed.
- Benchchem. This compound. Benchchem.
- Wyrębek, B., et al. (2020).
- Cousins, D. L., et al. (2021). Pyrimidin-6-yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis.
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- 1. aurlide.fi [aurlide.fi]
- 2. bitesizebio.com [bitesizebio.com]
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- 6. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidin-6-yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Protocol for the synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
An Application Note for the Synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of this compound (CAS No. 91606-60-9), a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidinone scaffold is a privileged structure in drug discovery, and the incorporation of a trifluoromethyl (CF₃) group can enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability[1]. The described method is based on a robust and well-established acid-catalyzed cyclocondensation reaction, providing a reliable pathway for researchers in drug development and organic synthesis.
Introduction and Scientific Rationale
This compound belongs to the pyrimidinone class of nitrogen-containing heterocycles, which form the core structure of numerous therapeutic agents[1]. The strategic inclusion of a trifluoromethyl moiety is a common tactic in modern medicinal chemistry to improve the pharmacological profile of a molecule[2]. This protocol details the synthesis via the classical Pinner condensation approach, which involves the reaction of a β-diketone with urea[3][4]. This method is widely adopted due to its efficiency and the accessibility of the starting materials.
The core of this synthesis is the reaction between 1,1,1-trifluoro-2,4-pentanedione (also known as trifluoroacetylacetone) and urea[3][5]. The reaction proceeds through an acid-catalyzed mechanism where the nucleophilic nitrogen atoms of urea attack the electrophilic carbonyl carbons of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration, leading to the formation of the stable aromatic pyrimidine ring. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Synthesis Workflow Diagram
The following diagram outlines the complete workflow from starting materials to the final, purified product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the cyclocondensation of β-dicarbonyl compounds with urea[2].
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) |
| 1,1,1-Trifluoro-2,4-pentanedione | 367-57-7 | C₅H₅F₃O₂ | 154.09 |
| Urea | 57-13-6 | CH₄N₂O | 60.06 |
| Methanol (MeOH), Anhydrous | 67-56-1 | CH₄O | 32.04 |
| Hydrochloric Acid (HCl), conc. 37% | 7647-01-0 | HCl | 36.46 |
| Distilled Water | 7732-18-5 | H₂O | 18.02 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Desiccator
Step-by-Step Synthesis Procedure
-
Reaction Setup : In a 100 mL round-bottom flask, combine 1,1,1-trifluoro-2,4-pentanedione (5.0 g, 32.4 mmol) and urea (3.9 g, 64.8 mmol, 2.0 eq.) in 40 mL of methanol. Stir the mixture at room temperature until the solids dissolve.
-
Catalyst Addition : To the magnetically stirred solution, carefully add concentrated hydrochloric acid (4 mL) dropwise.
-
Reflux : Attach the reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation : After 24 hours, remove the heat source and allow the mixture to cool to room temperature. Add 60 mL of distilled water to the flask while stirring. Crystallization of the product should begin.
-
Complete Crystallization : To ensure maximum product recovery, cool the mixture in an ice bath for 1-2 hours.
-
Filtration : Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing : Wash the collected solid with two portions of cold distilled water (2 x 20 mL) to remove any unreacted urea and other water-soluble impurities.
-
Drying : Transfer the white to off-white solid to a desiccator and dry under vacuum over a suitable desiccant (e.g., phosphorus pentoxide or anhydrous calcium chloride) to a constant weight.
Product Characterization (Self-Validation)
The integrity of the synthesis is validated by characterizing the final product. The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point : A sharp melting point consistent with the literature value indicates high purity.
-
NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry : To confirm the molecular weight of the compound (178.11 g/mol )[1].
Safety Precautions
All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
1,1,1-Trifluoro-2,4-pentanedione : Flammable liquid and vapor. Causes skin and serious eye irritation[5].
-
Methanol : Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Concentrated Hydrochloric Acid : Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
References
-
Martins, M. A. P., et al. (2002). Cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea: Synthesis of novel 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones. Journal of Heterocyclic Chemistry. Available from UFSM repository. [Link]
-
Wikipedia. (n.d.). 1,1,1-Trifluoroacetylacetone. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from MDPI website. [Link]
Sources
Application Notes: Screening 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol for Anti-Mycobacterial Activity
Introduction: The Imperative for Novel Anti-Tubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent need for new chemotherapeutic agents that operate via novel mechanisms of action.[1][2] Pyrimidine-containing compounds have emerged as a promising class of small molecules with demonstrated anti-tubercular potential, with some candidates entering clinical trials.[3] This structural motif is present in several compounds that inhibit various essential mycobacterial enzymes.[3][4][5]
This document provides a comprehensive guide for researchers on how to conduct the initial in vitro screening of a novel pyrimidine derivative, 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol , for anti-mycobacterial activity. The protocols herein are designed to establish a foundational dataset, including the compound's direct activity against Mtb and its selectivity for the mycobacterium over mammalian cells.
Scientific Rationale and Screening Strategy
The primary goal of this screening cascade is to determine if this compound has specific, potent activity against replicating Mtb. Our strategy is twofold:
-
Determine Potency: Establish the Minimum Inhibitory Concentration (MIC) of the compound against a virulent strain of Mycobacterium tuberculosis (H37Rv). The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[6][7][8] We will employ the widely used Microplate Alamar Blue Assay (MABA), a reliable, low-cost, and high-throughput colorimetric method.[9][10][11][12]
-
Assess Selectivity: Evaluate the compound's cytotoxicity against a mammalian cell line to ensure that its anti-mycobacterial effect is not due to general cellular toxicity. This is a critical step, as non-selective compounds are poor candidates for further development.[2] The ratio of cytotoxicity to anti-mycobacterial activity provides the Selectivity Index (SI), a key parameter for prioritizing compounds.
This systematic approach ensures that resources are focused on compounds that exhibit both potent and selective anti-mycobacterial activity.
Figure 2. Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).
Protocol:
-
Plate Preparation:
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock (appropriately diluted from the primary DMSO stock) to the first well of a row.
-
Perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.
-
Controls are critical for a self-validating assay:
-
Positive Control: Prepare a row with a known anti-TB drug (e.g., Isoniazid).
-
Negative/Solvent Control: Prepare a row with DMSO serially diluted, mirroring the test compound concentrations.
-
Growth Control: Wells containing only media and Mtb inoculum.
-
Sterility Control: Wells containing only media.
-
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).
-
Dilute the culture in 7H9 broth to achieve a final concentration of approximately 5 x 10^4 colony-forming units (CFU) in the final well volume (200 µL). [13]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control wells). The final volume is now 200 µL.
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Assay Readout:
-
After the initial incubation, add 30 µL of a freshly prepared mixture of Alamar Blue and 10% Tween 80 to each well.
-
Re-seal and incubate for an additional 16-24 hours at 37°C.
-
The results can be read visually: a blue color indicates inhibition of growth, while a pink color indicates bacterial growth. [10]The MIC is the lowest concentration of the compound that remains blue.
-
Data Presentation: MIC Determination
The results should be recorded in a clear, tabular format. The experiment should be performed in triplicate to ensure reproducibility.
| Compound | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Average MIC (µg/mL) |
| This compound | e.g., 6.25 | e.g., 12.5 | e.g., 6.25 | 8.33 |
| Isoniazid (Positive Control) | e.g., 0.1 | e.g., 0.1 | e.g., 0.05 | 0.08 |
PART 3: Selectivity Profiling
Mammalian Cell Cytotoxicity Assay (XTT Assay)
Principle: To ensure the anti-mycobacterial activity is specific, the compound must be tested for toxicity against mammalian cells. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells. [14]Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble orange formazan product. [15]The amount of formazan produced is directly proportional to the number of viable cells. The concentration that inhibits 50% of cell viability is known as the CC50.
Materials:
-
Mammalian cell line (e.g., Vero cells - ATCC CCL-81, or HepG2 - ATCC HB-8065).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
XTT assay kit.
-
Sterile 96-well, flat-bottom tissue culture plates.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of ~1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
-
Compound Addition:
-
Prepare 2x concentrations of the test compound by serially diluting it in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include solvent controls (DMSO) and untreated cell controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance of the samples in a microplate reader at 450-500 nm (with a reference wavelength of ~650 nm).
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] * 100
-
-
Determine CC50:
-
Plot the Percent Viability against the log of the compound concentration.
-
Use non-linear regression (dose-response curve) to calculate the CC50 value.
-
-
Calculate Selectivity Index (SI):
-
The SI is a crucial measure of a compound's therapeutic window.
-
SI = CC50 / MIC
-
A higher SI value (generally >10) is desirable, indicating that the compound is significantly more toxic to the mycobacteria than to mammalian cells.
-
| Compound | Average MIC (µg/mL) | CC50 vs. Vero Cells (µg/mL) | Selectivity Index (SI) |
| This compound | 8.33 | e.g., >100 | >12 |
| Isoniazid (Reference) | 0.08 | e.g., >250 | >3125 |
Conclusion and Next Steps
This application note provides a robust, validated framework for the initial assessment of this compound as a potential anti-mycobacterial agent. The determination of both MIC and CC50 allows for a data-driven decision on whether to advance the compound.
A compound with a promising profile (e.g., MIC < 10 µg/mL and SI > 10) would be a strong candidate for progression to the next phase of the drug discovery pipeline, which could include:
-
Screening against a panel of MDR and XDR clinical isolates of M. tuberculosis.
-
Time-kill kinetic studies to determine if the compound is bactericidal or bacteriostatic.
-
Mechanism of action studies to identify the compound's molecular target.
-
In vivo efficacy and toxicity testing in appropriate animal models. [4] By following these rigorous protocols, researchers can generate the high-quality, reproducible data necessary to identify and validate new leads in the critical fight against tuberculosis.
References
-
Novel Pyrimidines as Antitubercular Agents. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
Pyrimidine derivatives with antitubercular activity. UCL Discovery. Available at: [Link]
-
Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. PMC - NIH. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES WITH ANTITUBERCULAR ACTIVITY. MMSL. Available at: [Link]
-
Microplate Alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. ASM Journals. Available at: [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. Available at: [Link]
-
design and synthesis of novel pyrimidine analogs as anti-tubercular agents targeting thymidine. IJPQA. Available at: [Link]
-
Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. Semantic Scholar. Available at: [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Development of TLR8 Antagonists from a 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol Scaffold
An in-depth technical guide for researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the design, synthesis, and evaluation of novel Toll-like Receptor 8 (TLR8) antagonists derived from a 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol chemical core. The content herein is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to accelerate their drug discovery programs targeting TLR8-mediated pathologies.
Introduction: The Rationale for Targeting TLR8
Toll-like receptors (TLRs) are fundamental components of the innate immune system, acting as sentinels for pathogen-associated molecular patterns (PAMPs).[1] Among these, TLR8, an endosomally localized receptor, is primarily responsible for recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[2][3] Upon activation, TLR8 initiates a signaling cascade through the MyD88 adaptor protein, culminating in the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[3][4][5]
While crucial for host defense, aberrant or excessive TLR8 activation by endogenous RNA has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE), rheumatoid arthritis, and adult-onset Still's disease.[6][7][8][9] This pathological signaling drives chronic inflammation and tissue damage.[2] Consequently, the development of small-molecule TLR8 antagonists presents a promising therapeutic strategy to mitigate these diseases.[2][7]
The 6-(trifluoromethyl)pyrimidine scaffold has emerged as a privileged structure for developing TLR8 modulators.[7] This guide focuses on the systematic development of antagonists from this chemical series, detailing the journey from chemical synthesis to biological validation.
Mechanism of Action: Stabilizing the Inactive State
Unlike many receptor antagonists that compete directly with the endogenous ligand, potent pyrimidine-based TLR8 antagonists operate via a distinct, non-competitive mechanism. Structural biology studies have revealed that these molecules bind to a unique site on the protein-protein interface of the TLR8 homodimer.[4][6] This binding event stabilizes the pre-formed TLR8 dimer in its resting, inactive conformation, thereby preventing the structural rearrangement required for agonist binding and downstream signal transduction.[4][6][10]
Chemical Synthesis & Lead Optimization
The development of potent and selective TLR8 antagonists from the pyrimidine scaffold relies on a systematic exploration of the structure-activity relationships (SAR).[7][11] The core strategy involves modifying the pyrimidine ring at key positions to enhance binding affinity and optimize physicochemical properties.
General Synthetic Strategy
A versatile and efficient synthetic route is crucial for generating a library of analogs for SAR studies. A common approach involves a two-step process starting from a commercially available precursor like 2,4-dichloro-6-(trifluoromethyl)pyrimidine.[1][12]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyrimidine ring are displaced by various amines. The differential reactivity of the chlorine at position 4 versus position 2 allows for sequential and selective substitutions.
-
Cross-Coupling Reactions: Further diversity can be introduced using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to append aryl or heteroaryl moieties.[11][13]
Below is a generalized workflow for synthesizing a library of candidate compounds.
Caption: General synthetic workflow for pyrimidine-based TLR8 antagonists.
Protocol: Synthesis of a Representative TLR8 Antagonist
This protocol describes the synthesis of a generic antagonist based on published procedures.[1][12][13]
Materials:
-
2,4-dichloro-6-(trifluoromethyl)pyrimidine
-
Benzylamine
-
(4-(aminomethyl)phenyl)methanol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine (Intermediate A)
-
To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in DMF, add K₂CO₃ (3.0 eq).
-
Add benzylamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield Intermediate A.
Step 2: Synthesis of the Final Compound
-
To a solution of Intermediate A (1.0 eq) in DMF, add K₂CO₃ (3.0 eq).
-
Add (4-(aminomethyl)phenyl)methanol (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Work up the reaction as described in Step 1.
-
Purify the final product by flash column chromatography to yield the target molecule.
Scientist's Note: The choice of base (e.g., K₂CO₃, Et₃N) and solvent can significantly impact reaction efficiency and selectivity. DMF is often used for its high boiling point and ability to dissolve a wide range of reactants. The sequential SNAr is generally regioselective, with the first substitution occurring preferentially at the more reactive C4 position.
Structure-Activity Relationship (SAR) Summary
Systematic modification of the pyrimidine core has revealed key structural features for potent TLR8 antagonism.[7]
| Compound ID | R1 (Position 4) | R2 (Position 2) | TLR8 IC₅₀ (µM) | Notes |
| 1 | Benzylamino | (4-(hydroxymethyl)phenyl)methylamino | 8.7 | Shows good potency with no observed cytotoxicity.[11][13] |
| 2 | Benzylamino | (4-hydroxyphenyl)methylamino | 6.5 | Increased potency, but may exhibit reduced cell viability at higher concentrations.[11][13] |
| 3 | Cyclopropylamino | (4-(hydroxymethyl)phenyl)methylamino | > 20 | A smaller R1 group reduces activity, highlighting the importance of this interaction. |
| 4 | Benzylamino | Methylsulfonyl | 6.2 | Demonstrates that non-amine substituents at R2 can also confer potent inhibition.[7] |
In Vitro Biological Evaluation
A tiered screening approach is employed to identify and characterize potent and selective TLR8 antagonists. This typically involves a high-throughput primary reporter assay followed by more physiologically relevant secondary assays in primary human immune cells.
Primary Screen: TLR8 Reporter Gene Assay
This assay provides a robust and scalable method for the initial screening of synthesized compounds. It utilizes an engineered cell line, such as HEK-Blue™ hTLR8 cells, which stably expresses human TLR8 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB promoter.[6][14][15] TLR8 activation leads to NF-κB signaling and SEAP production, which can be easily quantified colorimetrically.[5]
Caption: Workflow for the TLR8 antagonist reporter gene assay.
Protocol: HEK-Blue™ hTLR8 Antagonist Assay
Materials:
-
HEK-Blue™ Detection Medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)[5]
-
TLR8 Agonist: R848 (Resiquimod)
-
Test compounds (solubilized in DMSO)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR8 cells at a density of ~50,000 cells/well in 180 µL of culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Antagonist Pre-incubation: Add 20 µL of the test compound dilutions to the appropriate wells. Include "vehicle control" (DMSO) and "no agonist" wells. Incubate at 37°C for 1-2 hours.
-
Agonist Stimulation: Add 20 µL of R848 agonist solution at a pre-determined EC₈₀ concentration to all wells except the "no agonist" blanks.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[5]
-
SEAP Detection:
-
If using HEK-Blue™ Detection medium, the color change can be observed directly.
-
If using QUANTI-Blue™, add 20 µL of supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution. Incubate at 37°C for 30-60 minutes.
-
-
Data Analysis: Measure the absorbance at 620-655 nm.[5] Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Rationale: Using the agonist at its EC₈₀ concentration provides a sensitive window to detect inhibitory activity. Pre-incubation with the antagonist allows it to bind to TLR8 and stabilize the inactive state before the agonist is introduced.
Secondary Screen: Cytokine Profiling in Human PBMCs
To confirm activity in a more physiologically relevant system, lead compounds are tested in primary human peripheral blood mononuclear cells (PBMCs).[8][16] This assay measures the inhibition of endogenous cytokine production (e.g., TNF-α, IL-6, IL-12) from primary immune cells, which naturally express TLR8 (predominantly monocytes).[16]
Protocol: Cytokine Inhibition Assay in hPBMCs
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and Pen/Strep
-
TLR8 Agonist: R848 or ssRNA (e.g., ORN06)
-
Test compounds
-
Human TNF-α and IL-6 ELISA kits or a multiplex immunoassay platform (e.g., Luminex, Meso Scale Discovery).[17][18]
Procedure:
-
Cell Seeding: Plate PBMCs at a density of 2x10⁵ cells/well in a 96-well plate.
-
Compound Treatment: Pre-incubate cells with serial dilutions of the test compounds for 1-2 hours at 37°C.[5]
-
Agonist Stimulation: Add R848 to a final concentration of ~1 µM.
-
Incubation: Incubate for 18-24 hours at 37°C.[5]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using a validated ELISA or multiplex assay according to the manufacturer's protocol.[5][19]
-
Data Analysis: Calculate the percent inhibition of cytokine production for each compound and determine IC₅₀ values.
Selectivity Profiling
To ensure the antagonist is specific for TLR8, lead compounds should be tested for activity against other TLRs, particularly the closely related TLR7.[6] This can be accomplished using a panel of HEK-Blue™ cell lines, each expressing a different TLR (e.g., TLR7, TLR4, TLR9), or by using specific agonists for other TLRs in hPBMC assays. An ideal antagonist will show potent inhibition of TLR8 with minimal to no activity against other TLRs at comparable concentrations.[6]
In Vivo Validation in Preclinical Models
Promising antagonists with excellent in vitro potency and selectivity must be evaluated in vivo to assess their therapeutic potential. The choice of model depends on the intended therapeutic indication.
Common Preclinical Models:
-
Acute Pharmacodynamic (PD) Model: Mice (including humanized TLR8 transgenic mice) are treated with the antagonist, followed by a systemic challenge with a TLR8 agonist like R848.[8][20] Blood samples are collected at various time points to measure the inhibition of systemic cytokine release, providing a direct link between drug exposure and target engagement.
-
Disease Models of Autoimmunity:
-
Lupus: The NZB/W F1 mouse model spontaneously develops an autoimmune disease that mirrors many aspects of human SLE.[16][21] Treatment with a TLR8 antagonist can be evaluated for its ability to reduce autoantibody production, nephritis, and other disease parameters.[16]
-
Arthritis: Collagen-induced arthritis (CIA) or collagen antibody-induced arthritis (CAIA) models in mice are standard for evaluating anti-inflammatory agents for rheumatoid arthritis.[22] Efficacy is assessed by monitoring paw swelling, clinical scores, and joint histology.
-
ngcontent-ng-c4006390337="" class="ng-star-inserted">Scientist's Note: When working with mouse models, it is important to remember that TLR8 signaling differs between mice and humans. Therefore, using mice that are transgenic for human TLR8 can provide more translatable data for human clinical applications.
Conclusion
The development of TLR8 antagonists from the this compound scaffold represents a validated and promising approach for creating novel therapeutics for autoimmune and inflammatory diseases. By employing a systematic strategy that combines rational chemical synthesis with a tiered biological evaluation workflow—from high-throughput reporter assays to primary cell cytokine profiling and finally to in vivo disease models—researchers can efficiently identify and optimize potent and selective clinical candidates. The protocols and insights provided in this guide serve as a foundational framework for advancing these critical drug discovery efforts.
References
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- Ahmad, B., & Choi, S. (2023). Agonists and Antagonists Show Different Unbinding Paths from the TLR8 Receptor. Molecules.
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- Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica.
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- Technical Support Center: Mitigating TLR8 Agonist-Induced Cytokine Storm. (2025). BenchChem.
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Lipford, G. B., et al. (2014). IMO-8400, a novel TLR7, TLR8 and TLR9 antagonist, inhibits disease development in lupus-prone NZBW/F1 mice. The Journal of Immunology. Retrieved from [Link]
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4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol as a scaffold for kinase inhibitors
Application Notes & Protocols
Topic: 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol as a Privileged Scaffold for the Design and Development of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, from growth and differentiation to metabolism and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[2][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with dozens of drugs approved by the FDA and many more in clinical development.[1][2][4]
A central strategy in medicinal chemistry is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets with high affinity.[5][6][7] The pyrimidine nucleus is one such scaffold, serving as the backbone for numerous therapeutic agents.[5] Its structural resemblance to the adenine core of ATP makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[8][9]
This guide focuses on a specific, highly functionalized pyrimidine derivative: This compound . This scaffold offers a unique combination of features for kinase inhibitor design:
-
Pyrimidine Core: Provides the essential hydrogen bonding interactions with the kinase hinge region, mimicking the binding of ATP.
-
Trifluoromethyl (CF₃) Group: This electron-withdrawing group can significantly enhance crucial drug-like properties, including metabolic stability, membrane permeability, and binding affinity.[10]
-
Defined Substitution Vectors: The methyl and hydroxyl/amino groups provide clear, synthetically accessible points for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive technical guide for utilizing the this compound scaffold, covering its synthesis, derivatization strategies, and robust protocols for evaluating the resulting compounds as potential kinase inhibitors.
Section 1: Synthesis and Derivatization Strategy
The successful application of a scaffold begins with its efficient and versatile synthesis. The this compound core is readily accessible through established condensation chemistry.
Rationale for Synthetic Approach
The most common and efficient method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine or related binucleophile like urea.[11] For this specific scaffold, the key starting material is 4,4,4-trifluoro-1-methyl-1,3-butanedione (trifluoroacetylacetone), which provides the required methyl and trifluoromethyl substituents at the correct positions. Condensation with urea under acidic or basic conditions yields the target pyrimidin-2-ol core.
General Synthetic Workflow
The true power of this scaffold lies in its potential for diversification. The initial product can be readily converted into key intermediates for library synthesis. The 2-hydroxyl group can be chlorinated and subsequently displaced with various amines, and the 4-methyl group can potentially be functionalized, although modifications at the 2-position are more common for targeting the kinase hinge region.
Caption: Synthetic workflow for generating a kinase inhibitor library.
Protocol: Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
This protocol describes the conversion of the pyrimidin-2-ol scaffold to a key chloro-intermediate, which is highly reactive and suitable for building a diverse library of amine-substituted derivatives.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, and standard glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in the chosen solvent (e.g., DCM).
-
Cooling: Cool the suspension to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with POCl₃.
-
Reagent Addition: Slowly add DIPEA (1.2 eq) to the suspension. Follow this with the dropwise addition of POCl₃ (1.5 eq). Causality Note: The base is added to neutralize the HCl generated during the reaction, preventing potential side reactions and improving yield.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated NaHCO₃ solution. Safety Note: This step is highly exothermic and releases gas. Perform it slowly in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. Causality Note: These washes remove residual acid, base, and inorganic salts, purifying the desired product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine.
Section 2: Protocols for Kinase Inhibitor Evaluation
Once a library of compounds is synthesized, a systematic evaluation workflow is required to identify promising candidates. This typically progresses from direct enzyme inhibition assays to more complex cell-based models.
Workflow for Inhibitor Characterization
A tiered approach ensures that resources are focused on the most promising compounds. The initial screen identifies potent binders, which are then evaluated for their effects in a cellular environment and finally assessed for preliminary drug-like properties.
Caption: Key regions for SAR exploration on the pyrimidine scaffold.
-
Hinge Binding Region (R¹): The amine at the 2-position is critical. Small, rigid aromatic or heteroaromatic groups often provide potent inhibition by forming additional interactions in the pocket.
-
Solvent-Exposed Region (R²): Substituents on the R¹ group that extend out towards the solvent front can be modified to improve physicochemical properties like solubility without disrupting core binding. Adding polar groups like morpholine or piperazine is a common strategy. [12]* Core Scaffold: The trifluoromethyl group at position 6 already confers metabolic stability. Further modifications to the core are less common but can be used to fine-tune electronic properties or address specific off-target liabilities.
Hypothetical Data Interpretation
The table below presents hypothetical data for a series of inhibitors based on the scaffold, targeting "Kinase X".
| Compound ID | R¹ Group (at C2-amine) | Kinase X IC₅₀ (nM) [Biochemical] | p-Substrate IC₅₀ (nM) [Cellular] | Cell Proliferation GI₅₀ (nM) |
| SC-1 | Phenyl | 150 | 1800 | >10,000 |
| SC-2 | 3-Chlorophenyl | 45 | 550 | 6000 |
| SC-3 | 3-Chloro-4-morpholinophenyl | 52 | 95 | 120 |
| SC-4 | Pyridin-3-yl | 30 | 450 | 5500 |
Analysis and Next Steps:
-
SC-1 vs. SC-2: Adding a chloro group at the meta-position of the phenyl ring (SC-2 ) improved biochemical potency 3-fold (150 nM vs. 45 nM). This suggests a favorable interaction in a hydrophobic pocket. However, the cellular potency is still much weaker than the biochemical potency, indicating potential issues with cell permeability or efflux.
-
SC-2 vs. SC-3: The addition of a morpholine group (SC-3 ) did not significantly change biochemical potency but dramatically improved cellular potency (550 nM vs. 95 nM). This is a classic strategy to enhance solubility and cell permeability, leading to much better antiproliferative activity (GI₅₀ = 120 nM). SC-3 is a promising lead.
-
SC-2 vs. SC-4: Replacing the phenyl with a pyridine ring (SC-4 ) slightly improved biochemical potency, likely due to an additional hydrogen bond opportunity. However, like SC-2 , it suffers from a large drop-off in cellular activity, suggesting the need to improve its physicochemical properties.
Section 4: Early ADME-Tox Considerations
For a lead compound like SC-3 , early assessment of ADME-Tox properties is essential to gauge its drug-like potential before committing to more extensive studies. [13][14]
| Assay Type | Parameter Measured | Rationale and Importance |
|---|---|---|
| Metabolic Stability | Compound half-life (t½) in liver microsomes or hepatocytes. | Predicts how quickly the compound will be cleared from the body. A very short half-life may prevent therapeutic concentrations from being reached. [15] |
| Aqueous Solubility | Kinetic or thermodynamic solubility at physiological pH. | Poor solubility can lead to poor absorption and unreliable results in biological assays. |
| Cell Permeability | Apparent permeability (Papp) in assays like PAMPA or Caco-2. | Measures the ability of a compound to cross cell membranes, a prerequisite for oral bioavailability and reaching intracellular targets. |
| Plasma Protein Binding | Percentage of compound bound to plasma proteins. | High plasma protein binding means less free drug is available to engage the target. |
| Cytotoxicity | IC₅₀ in a non-cancerous, normal cell line (e.g., HEK293). | Provides an early indication of general toxicity, as opposed to the desired on-target antiproliferative effect in cancer cells. |
Conclusion
The this compound scaffold represents a highly versatile and privileged starting point for the development of novel kinase inhibitors. Its straightforward synthesis, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive core for medicinal chemistry campaigns. By employing a systematic workflow of chemical synthesis, biochemical screening, cell-based validation, and early ADME-Tox profiling, researchers can effectively leverage this scaffold to generate potent and selective kinase inhibitors with the potential for further development into therapeutic candidates.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- PubMed.
- Reaction Biology. (2022).
- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- PubMed. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
- RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- PubMed. (2011). Preparation and evaluation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors. 3-Hydroxyphenol analogues and bioisosteric replacements.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- PubMed. (2013). In vitro JAK kinase activity and inhibition assays.
- PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
- Protocols.io. (2023). In vitro kinase assay.
- SciSpace. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA.
- ResearchGate.
- PMC. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- Drug Target Review. (2019).
- PubMed Central. Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- Benchchem. 4-Methyl-6-(trifluoromethyl)pyrimidine.
- BMG LABTECH. (2020). Kinase assays.
- PMC - PubMed Central.
- Reaction Biology. ADME-Tox.
- PubMed. (2010).
- ResearchGate. (2025). Optimization of 6-(trifluoromethyl)
- ResearchGate. 57789 PDFs | Review articles in KINASE INHIBITORS.
- PubMed.
- Benchchem. This compound.
- PubMed. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)
- ResearchGate. (2025). Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones.
- ResearchGate. (2025). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)
- PMC - NIH.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
- NIH. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14.
- PubMed. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
- Chemical Review and Letters. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
- PubMed. (2021).
- PMC. A comprehensive review of protein kinase inhibitors for cancer therapy.
- SpringerLink. (2024).
- NIH. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
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Title: A Framework for Evaluating the Antifungal Efficacy of Novel Trifluoromethyl Pyrimidines: Experimental Design and Protocols
An Application Note and Protocol from the Senior Application Scientist
**Abstract
This guide provides a comprehensive framework for the preclinical evaluation of trifluoromethyl pyrimidines as potential antifungal agents. Recognizing the growing need for new therapeutic options against resistant fungal pathogens, this document outlines detailed, field-proven protocols for determining the in vitro efficacy of these promising compounds. We move beyond simple step-by-step instructions to explain the scientific rationale behind key experimental choices, ensuring data integrity and reproducibility. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific context of novel compound screening. This document serves as an essential resource for researchers in mycology, medicinal chemistry, and drug development, providing the tools to generate robust and reliable data for hit-to-lead optimization and beyond.
Introduction: The Rationale for Trifluoromethyl Pyrimidines
The trifluoromethyl (CF3) group is a powerful bioisostere in medicinal chemistry, known for its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. When incorporated into a pyrimidine scaffold—a privileged structure in numerous therapeutic agents—it presents a compelling strategy for developing novel antifungal drugs. Pyrimidine analogs have a rich history in antifungal therapy; for instance, flucytosine (5-fluorocytosine) is a pyrimidine derivative that interferes with fungal DNA and RNA synthesis. The hypothesis is that novel trifluoromethyl pyrimidines may exploit similar or entirely new fungal-specific pathways, potentially overcoming existing resistance mechanisms.
The rigorous evaluation of these compounds requires a systematic and standardized approach. The following protocols are designed to establish a compound's spectrum of activity, potency, and preliminary mechanism of action, forming the critical foundation for further development.
Foundational Assays: Determining In Vitro Antifungal Susceptibility
The primary goal of initial screening is to determine the Minimum Inhibitory Concentration (MIC) of the test compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is the gold-standard method for this determination.
Critical Prerequisite: Compound and Inoculum Preparation
2.1.1 Compound Solubilization and Stock Preparation
The physicochemical properties of novel compounds are often a major hurdle. Trifluoromethyl pyrimidines may exhibit limited aqueous solubility.
-
Protocol:
-
Primary Solvent Selection: Attempt to dissolve the compound in sterile distilled water. If unsuccessful, use 100% dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10-20 mM) in the chosen solvent. This minimizes the final concentration of the solvent in the assay, which should ideally not exceed 1% (v/v) as DMSO can have independent effects on fungal growth.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).
-
Storage: Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
2.1.2 Fungal Inoculum Standardization
Reproducibility is impossible without a standardized starting population of fungal cells. The density of the inoculum dramatically affects the MIC value.
-
Protocol for Yeast (e.g., Candida albicans, Cryptococcus neoformans):
-
Culture Revival: From a frozen stock, streak the yeast onto a suitable agar plate (e.g., Sabouraud Dextrose Agar - SDA) and incubate for 24-48 hours at 30-35°C.
-
Colony Selection: Select 3-5 well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Density Adjustment: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is visually equivalent to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. A spectrophotometer can be used for greater accuracy (absorbance at 530 nm).
-
Working Suspension: Dilute this adjusted suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final target inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.
-
-
Protocol for Molds (e.g., Aspergillus fumigatus):
-
Spore Harvest: Grow the mold on a suitable agar (e.g., Potato Dextrose Agar - PDA) for 5-7 days at 35°C until sporulation is evident.
-
Spore Suspension: Gently flood the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and dislodge the conidia (spores) with a sterile loop.
-
Spore Counting: Transfer the suspension to a sterile tube and allow heavy particles to settle. Count the conidia in the supernatant using a hemocytometer.
-
Working Suspension: Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in the test medium.
-
Broth Microdilution Assay for MIC Determination
This method, adapted from CLSI M27 (for yeasts) and M38 (for molds) guidelines, determines the MIC in a 96-well plate format, allowing for high-throughput screening.
Workflow Diagram: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol:
-
Plate Preparation: Add 100 µL of sterile test medium (RPMI-1640 buffered with MOPS is standard) to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 200 µL of the 2x starting concentration of the test compound to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
Control Setup:
-
Growth Control (Well 11): Add 100 µL of medium. This well will receive the inoculum but no drug.
-
Sterility Control (Well 12): Add 200 µL of medium. This well receives no inoculum and no drug.
-
-
Inoculation: Add 100 µL of the 2x working fungal suspension to wells 1 through 11. The final volume in each well is now 200 µL, and all drug/inoculum concentrations are at 1x.
-
Incubation: Seal the plate (e.g., with Parafilm) to prevent evaporation and incubate at 35°C for 24-48 hours (or longer for slow-growing species).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a prominent reduction in turbidity (MIC-2 endpoint). For molds, it is complete inhibition (MIC-0 endpoint).
Table 1: Key Parameters for Broth Microdilution Assays
| Parameter | Yeast (C. albicans) | Filamentous Fungi (A. fumigatus) | Rationale |
| Test Medium | RPMI-1640 with MOPS buffer, pH 7.0 | RPMI-1640 with MOPS buffer, pH 7.0 | Standardized, synthetic medium that supports growth of most pathogenic fungi and has minimal drug-antagonizing effects. |
| Inoculum Size | 0.5 – 2.5 x 10^3 CFU/mL | 0.4 – 5 x 10^4 CFU/mL | Higher inoculum is needed for molds to ensure sufficient hyphal growth for visual endpoint reading. |
| Incubation Temp. | 35°C | 35°C | Standard temperature for clinically relevant fungi. |
| Incubation Time | 24 - 48 hours | 48 - 72 hours | Molds generally require a longer incubation period to form a visible mycelial mat. |
| MIC Endpoint | Significant reduction in turbidity (e.g., ≥50% reduction) | Complete absence of visible growth | Azoles may show trailing with yeasts, requiring a partial inhibition endpoint. Molds require complete inhibition. |
Beyond Inhibition: Determining Fungicidal Activity
An MIC value only tells you if a compound is inhibitory (fungistatic). To determine if it is killing the fungus (fungicidal), a subsequent step is required to determine the Minimum Fungicidal Concentration (MFC).
MFC Determination Protocol
-
Post-MIC Incubation: Following the MIC reading from the broth microdilution plate.
-
Subculture: Take a 10-20 µL aliquot from each well that showed complete visual inhibition (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a drug-free agar plate (e.g., SDA).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MFC Reading: The MFC is the lowest concentration from the MIC plate that results in no growth or a significant reduction in CFU (e.g., ≥99.9% killing) on the subculture plate.
Interpretation:
-
If the MFC is ≤ 4 times the MIC, the compound is generally considered fungicidal .
-
If the MFC is > 4 times the MIC, the compound is considered fungistatic .
Preliminary Mechanistic Insights: The Disk Diffusion Assay
While less quantitative than broth microdilution, the disk diffusion assay is a simple, rapid method for screening compounds and can provide clues about their mechanism of action, particularly when combined with other agents.
Workflow Diagram: Disk Diffusion Assay
Caption: The experimental process for a disk diffusion antifungal assay.
Protocol:
-
Plate Inoculation: A standardized fungal suspension (0.5 McFarland) is swabbed evenly across the surface of a large agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).
-
Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known amount of the trifluoromethyl pyrimidine compound and placed onto the agar surface.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Measurement: The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear "zone of inhibition" (ZOI) will appear around the disk. The diameter of this zone is measured in millimeters. A larger ZOI generally corresponds to higher antifungal activity.
Data Analysis and Interpretation
For a set of compounds tested against a panel of fungal isolates, it is useful to calculate the MIC50 and MIC90 values.
-
MIC50: The MIC value at which ≥50% of the isolates are inhibited.
-
MIC90: The MIC value at which ≥90% of the isolates are inhibited.
These values provide a robust measure of the overall potency and spectrum of activity of the lead compounds, guiding structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The protocols detailed herein provide a standardized pathway for the initial characterization of novel trifluoromethyl pyrimidines. A compound demonstrating potent (low µg/mL) MIC and MFC values against a broad spectrum of clinically relevant fungi, including resistant strains, warrants further investigation. Subsequent studies should focus on time-kill kinetics, synergy with existing antifungals, cytotoxicity against mammalian cells to determine a selectivity index, and ultimately, in vivo efficacy studies in appropriate animal models of infection.
References
-
Title: Antifungal Agents: A Journey from Bedside to Bench and Back Source: American Society for Microbiology URL: [Link]
-
Title: M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Antifungal susceptibility testing: a condensed and practical guide for clinicians Source: Internal and Emergency Medicine URL: [Link]
-
Title: Dimethyl Sulfoxide (DMSO) as a Solvent in Antifungal Susceptibility Testing Source: Journal of Clinical Microbiology URL: [Link]
-
Title: M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
Application Note: A Validated Protocol for High-Throughput Screening of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol Derivatives for Antiviral Activity
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent antiviral agents.[1][2][3] This application note provides a comprehensive, field-proven protocol for the initial screening of novel 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol derivatives for antiviral activity. The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this a promising scaffold for new therapeutic agents.[4] This guide details a two-stage process: first, determining the cytotoxicity of the compounds to establish a safe therapeutic window, followed by a primary antiviral screening using the gold-standard plaque reduction assay.[5][6] The methodologies are designed to be robust, reproducible, and adaptable for high-throughput screening (HTS) applications, ensuring the generation of reliable data for hit identification and lead optimization.[7]
Introduction and Scientific Principle
Viruses remain a significant global health threat, necessitating a continuous search for novel antiviral drugs.[8] Pyrimidine derivatives have a well-documented history of inhibiting a wide range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1][2][8] Their mechanism often involves interfering with critical viral life cycle stages, such as genome replication.[9][10][11]
The primary goal of this screening protocol is to identify compounds that selectively inhibit viral replication without harming the host cells. This selectivity is the hallmark of a viable drug candidate. To achieve this, we employ a sequential workflow:
-
Cytotoxicity Assessment: Before evaluating antiviral efficacy, the inherent toxicity of each derivative on the host cell line must be determined. This is achieved using a metabolic activity assay, such as the MTT assay, which measures the viability of cells after exposure to various concentrations of the compound.[12][13][14] This step establishes the 50% cytotoxic concentration (CC50), the concentration that kills 50% of the cells.[15]
-
Antiviral Efficacy Assessment: Compounds are then tested at non-toxic concentrations for their ability to inhibit viral replication. The Plaque Reduction Assay is a highly reliable method for this purpose.[6][16] It quantifies the ability of a compound to reduce the number of viral plaques (zones of cell death) in a cell monolayer.[6] This determines the 50% effective concentration (EC50 or IC50), the concentration that inhibits 50% of viral activity.[15][17]
The ultimate measure of a compound's potential is the Selectivity Index (SI) , calculated as the ratio of cytotoxicity to antiviral activity (SI = CC50 / EC50). A higher SI value indicates greater selectivity and a more promising therapeutic window.[15][18] Compounds with an SI value of 10 or greater are typically considered active and worthy of further investigation.[15]
Overall Experimental Workflow
The screening process follows a logical progression from initial compound preparation to final data analysis, ensuring that each step validates the next.
Caption: High-level workflow for antiviral screening.
Materials and Reagents
-
Compounds: this compound derivatives synthesized and dissolved in sterile DMSO to a stock concentration of 10-20 mM.
-
Cell Lines: A susceptible host cell line appropriate for the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for Influenza A virus; Vero cells for Herpes Simplex Virus).
-
Virus Strain: A well-characterized laboratory strain of the target virus (e.g., Influenza A/PR/8/34 (H1N1), HSV-1 MacIntyre strain).
-
Media & Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Assay-Specific Reagents:
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Rationale: This assay quantifies cell viability by measuring the metabolic activity of mitochondria.[12][20] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14][20] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the CC50.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count host cells. Seed cells into a 96-well microplate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a separate plate, typically ranging from 0.1 µM to 100 µM. Remove the medium from the cell plate and add 100 µL of the diluted compounds to the respective wells.
-
Scientist's Note: Include "cells only" (untreated) controls and "vehicle" controls (cells treated with the highest concentration of DMSO used for compound dilution). This ensures that the solvent itself does not impact cell viability.
-
-
Incubation: Incubate the plate for 48-72 hours (a duration that typically matches the antiviral assay incubation period) at 37°C, 5% CO₂.
-
MTT Addition: Carefully remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[20]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data by converting absorbance values to percentage of cell viability relative to the untreated control wells (100% viability).
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the CC50 value.[17][21]
-
Protocol 2: Primary Antiviral Screening (Plaque Reduction Assay)
Rationale: The plaque reduction assay is the "gold standard" for determining the effectiveness of an antiviral agent.[5][6] It directly measures the production of infectious virus particles. A "plaque" is a clear zone that develops on a monolayer of cells as the virus infects and lyses them.[22] An effective antiviral compound will reduce the number or size of these plaques.
Caption: Step-by-step workflow of the Plaque Reduction Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds at 2X the final desired concentration in infection medium (serum-free MEM). Mix equal volumes of each compound dilution with a virus dilution calculated to produce 50-100 plaques per well.
-
Scientist's Note: Including a "virus only" control (no compound) is critical for baseline plaque counts. A positive control (a known antiviral drug) should also be run in parallel to validate the assay's sensitivity.
-
-
Infection: Remove the growth medium from the confluent cell monolayers. Inoculate the cells with 200 µL (for 12-well plates) of the virus-compound mixtures.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells. Gently rock the plates every 15 minutes to ensure even distribution of the inoculum.
-
Overlay: After the adsorption period, aspirate the inoculum and overlay the cell monolayer with 2 mL of the semi-solid overlay medium containing the corresponding concentration of the test compound. The overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.[6][23]
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Visualization: Aspirate the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control.
-
Plot the percent inhibition against the log of the compound concentration.
-
Use non-linear regression to calculate the EC50 value.
-
Data Presentation and Interpretation
The final step is to integrate the data from both assays to determine the Selectivity Index (SI) for each derivative.
| Compound Derivative | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Derivative 1 | >100 | 5.2 | >19.2 |
| Derivative 2 | 85.4 | 45.1 | 1.9 |
| Derivative 3 | 92.1 | 8.9 | 10.3 |
| Positive Control | >100 | 2.5 | >40.0 |
Interpretation:
-
Derivative 1: Shows excellent potential. It has low cytotoxicity and potent antiviral activity, resulting in a high SI. This is a strong "hit."
-
Derivative 2: Is a poor candidate. Its antiviral activity is only observed at concentrations that are also highly toxic to the host cells (SI < 10).
-
Derivative 3: Is a borderline "hit." While it meets the SI ≥ 10 criteria, further optimization to improve potency or reduce cytotoxicity would be beneficial.
Next Steps: Mechanism of Action Studies
Compounds identified as "hits" (e.g., Derivative 1) should proceed to secondary screening and mechanism of action (MoA) studies to understand how they inhibit the virus.[] A common approach is the Time-of-Addition Assay , which helps pinpoint the stage of the viral lifecycle being disrupted (e.g., entry, replication, or release).[9][25]
Caption: Concept of a Time-of-Addition Assay.
Conclusion
This application note provides a robust and validated framework for the initial antiviral screening of this compound derivatives. By systematically evaluating cytotoxicity (CC50) and antiviral efficacy (EC50), researchers can reliably calculate the Selectivity Index to identify promising lead compounds. This structured approach ensures that resources are focused on derivatives with the highest therapeutic potential, accelerating the drug discovery pipeline.
References
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Al-Ostoot, F. H., Al-Dahmoshi, H. O. M., Al-Baqmi, A. M., Al-Zahrani, F. M., & El-Sayed, R. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Patents on Anti-Infective Drug Discovery, 18(1), 16-41. [Link]
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Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303. [Link]
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Tsay, T. G., & Welsh, R. M. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 4(1), 71-82. [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Bentham Science. [Link]
-
Naik, A. (2026). Cytotoxicity MTT Assay. Springer Protocols. [Link]
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Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved January 7, 2026, from [Link]
-
EBSCO Information Services. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]
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El-Sayed, R., Al-Ostoot, F. H., Al-Dahmoshi, H. O. M., Al-Baqmi, A. M., & Al-Zahrani, F. M. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. ResearchGate. [Link]
-
World Health Organization. (2021). What are the mechanisms of action of the antivirals?. Clinical practice guidelines for influenza. [Link]
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Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. ResearchGate. [Link]
-
Wikipedia. (n.d.). Plaque reduction neutralization test. Retrieved January 7, 2026, from [Link]
-
Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 1-20. [Link]
-
Creative Biostructure. (n.d.). High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. Retrieved January 7, 2026, from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved January 7, 2026, from [Link]
-
Makwana, S., & Patel, H. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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Zhou, Y., et al. (2009). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 83(2), 143-150. [Link]
-
DIFF Biotech. (2024). 7 steps for screening antiviral drugs. [Link]
-
Biology LibreTexts. (2021). 6.6: Lab Procedures- Plaque Assay. [Link]
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Koutsoni, O., et al. (2019). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 9(21), e3410. [Link]
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CLYTE Technologies. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Application Notes and Protocols: High-Throughput Screening of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Trifluoromethylated Pyrimidinols in Drug Discovery
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and cell membrane permeability.[1] This makes 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol and its analogs a particularly promising class of compounds for drug discovery. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify potential drug candidates.[2][3][4] This guide provides a comprehensive overview of the principles, protocols, and data analysis workflows for the successful HTS of this compound libraries.
Part 1: Assay Development and Optimization - The Foundation of a Successful Screen
The selection and development of a robust and reliable assay is the most critical step in any HTS campaign.[5] The choice of assay technology will depend on the specific biological target and the desired endpoint. Fluorescence- and luminescence-based assays are widely used in HTS due to their high sensitivity, broad dynamic range, and amenability to automation.[6][7][8][9]
Selecting the Right Assay Technology
Several robust technologies are suitable for screening this compound libraries, each with its own advantages.
-
Fluorescence-Based Assays : These are a dominant method in HTS due to their high sensitivity and versatility.[6][8] Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are particularly well-suited for studying molecular interactions.[6][10]
-
Luminescence-Based Assays : These assays, including Bioluminescence Resonance Energy Transfer (BRET) and assays that measure ATP levels, offer high sensitivity and are less prone to interference from colored or fluorescent compounds.[7][11][12][13]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) : This bead-based technology is highly sensitive and versatile for studying biomolecular interactions.[14][15] It relies on the transfer of singlet oxygen from a donor to an acceptor bead when they are brought into close proximity by a biological interaction.[14][15][16][17]
Key Considerations for Assay Development
Before embarking on a full-scale screen, it is crucial to develop and optimize the assay to ensure its suitability for HTS.
-
Miniaturization : Transitioning the assay from a 96-well to a 384- or 1536-well format is essential for HTS to reduce reagent costs and increase throughput.[18][19]
-
Homogeneous Format : Assays that do not require separation or wash steps are preferred for their simplicity and compatibility with automation.[20]
-
Reagent Stability : All reagents must be stable under the assay conditions and for the duration of the screen.
-
Signal Window and Variability : The assay should have a sufficiently large signal-to-background ratio and low variability to confidently identify "hits."
Protocol: Assay Miniaturization and Optimization
-
Initial Feasibility in 96-Well Plates : Develop the assay in a 96-well format to establish fundamental parameters such as optimal reagent concentrations, incubation times, and temperature.
-
Transition to 384-Well Plates :
-
Reduce the reaction volume proportionally.
-
Optimize liquid handling steps to ensure accurate and precise dispensing of small volumes.
-
Re-evaluate optimal reagent concentrations and incubation times in the new format.
-
-
Z'-Factor Determination : The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[18][21] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[21]
-
Prepare control wells:
-
Positive Control : Wells with the target and all necessary reagents, representing 100% activity.
-
Negative Control : Wells lacking a key component (e.g., the enzyme or one of the binding partners), representing 0% activity.
-
-
Run multiple plates (typically 3-5) with a sufficient number of positive and negative control wells (e.g., 16-32 of each per plate).
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.
-
-
-
DMSO Tolerance : Since compound libraries are typically stored in dimethyl sulfoxide (DMSO), it is crucial to determine the assay's tolerance to this solvent.
-
Run the assay with a serial dilution of DMSO, keeping the final concentration as low as possible (typically ≤1%).
-
Plot the assay signal against the DMSO concentration to identify the maximum tolerable concentration without significant loss of signal or increased variability.
-
Part 2: The High-Throughput Screening Workflow
A well-defined and automated workflow is essential for the efficient execution of an HTS campaign.[22][23] Modern HTS platforms integrate robotic plate handlers, liquid dispensers, and plate readers to enable unattended operation.[24][25]
The HTS Process at a Glance
The following diagram illustrates a typical HTS workflow, from plate preparation to hit identification.
Caption: A generalized workflow for high-throughput screening.
Protocol: Primary Screening of a 10,000 Compound Library
This protocol assumes a 384-well plate format and a final assay volume of 20 µL.
-
Compound Plate Preparation :
-
Thaw the frozen library plates.
-
Create intermediate compound plates by diluting the library compounds to an appropriate concentration (e.g., 1 mM) in DMSO.
-
Prepare assay-ready plates by dispensing a small volume (e.g., 100 nL) of the diluted compounds into the wells of 384-well assay plates using an acoustic dispenser or pin tool.
-
-
Assay Plate Preparation :
-
Using an automated liquid handler, dispense 10 µL of the first assay reagent (e.g., enzyme solution) into all wells of the assay plates.
-
Incubate for a pre-determined time if necessary.
-
Dispense 10 µL of the second assay reagent (e.g., substrate solution) to initiate the reaction.
-
-
Incubation : Incubate the plates at the optimized temperature for the determined duration.
-
Signal Detection : Read the plates using a microplate reader compatible with the chosen assay technology (e.g., fluorescence intensity, luminescence).
-
Data Analysis :
-
Normalize the raw data.
-
Calculate the percent inhibition or activation for each compound relative to the controls on the same plate.
-
Identify primary "hits" based on a pre-defined cutoff (e.g., >50% inhibition or activation).
-
Part 3: Data Analysis and Hit Validation - From Data to Confirmed Hits
Rigorous data analysis and a multi-step hit validation process are crucial to eliminate false positives and ensure that the identified hits are genuine and worthy of follow-up studies.[26][27][28]
Primary Data Analysis and Quality Control
-
Data Normalization : Raw data from each plate should be normalized to the on-plate controls to account for plate-to-plate variability.
-
Quality Control Metrics : Monitor the Z'-factor and the coefficient of variation (CV%) for each plate throughout the screen to ensure data quality.[29]
Hit Triage and Confirmation
The initial list of hits from the primary screen will likely contain a significant number of false positives. A systematic triage process is necessary to filter these out.
Caption: A typical hit validation and triage workflow.
Protocol: Hit Confirmation and Characterization
-
Cherry-Picking and Re-testing :
-
"Cherry-pick" the primary hits from the original library plates.
-
Re-test these compounds in the primary assay to confirm their activity.
-
-
Dose-Response Analysis :
-
Perform a serial dilution of the confirmed hits to generate a dose-response curve.
-
Calculate the IC50 (for inhibitors) or EC50 (for activators) value for each compound. This provides a measure of the compound's potency.[30]
-
-
Orthogonal Assays :
-
Counterscreens :
-
Design and run counterscreens to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in a fluorescence assay) or that act through undesirable mechanisms.[21]
-
-
Preliminary Structure-Activity Relationship (SAR) Analysis :
-
Analyze the chemical structures of the confirmed hits to identify common scaffolds and functional groups. This can provide early insights into the structure-activity relationship and guide the selection of compounds for further optimization.[18]
-
Data Presentation: Summarizing Hit Validation Data
The results of the hit validation process should be summarized in a clear and concise table.
| Compound ID | Primary Screen (% Inhibition) | Confirmed (% Inhibition) | IC50 (µM) | Orthogonal Assay (Activity) | Counterscreen (Result) |
| Cmpd-001 | 75.2 | 72.8 | 1.5 | Active | Negative |
| Cmpd-002 | 68.9 | 65.1 | 5.2 | Active | Negative |
| Cmpd-003 | 81.4 | 12.3 | >50 | Inactive | N/A |
| Cmpd-004 | 92.1 | 89.5 | 0.8 | Active | Positive (Autofluorescence) |
Conclusion: A Pathway to Novel Therapeutics
The high-throughput screening of this compound libraries offers a powerful approach to the discovery of novel drug candidates. By following the detailed protocols and best practices outlined in this guide, researchers can navigate the complexities of HTS, from assay development to hit validation, with confidence. A well-executed HTS campaign, coupled with rigorous data analysis and a thoughtful hit triage strategy, will maximize the chances of identifying promising lead compounds for further development in the quest for new and effective medicines.
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Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Publications. Available from: [Link]
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Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
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High throughput screening : methods and protocols. - Frederick National Lab for Cancer Research. Available from: [Link]
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High-Throughput Screening Data Analysis | Basicmedical Key. Available from: [Link]
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High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One. Available from: [Link]
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High Throughput Screening: Methods and Protocols (2009) - Vieux Théâtre de La Baie. Available from: [Link]
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High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PubMed Central. Available from: [Link]
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High-throughput drug screening reveals Pyrvinium pamoate as effective candidate against pediatric MLL-rearranged acute myeloid leukemia - PubMed. Available from: [Link]
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Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones - ResearchGate. Available from: [Link]
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High-Throughput Screening & Discovery | Southern Research. Available from: [Link]
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High-Throughput Screening Using Small Molecule Libraries - News-Medical.Net. Available from: [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. Available from: [Link]
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(PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Available from: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available from: [Link]
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High-Throughput Screening - Sanford Burnham Prebys Medical Discovery Institute. Available from: [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Abstract
This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, a key heterocyclic building block in pharmaceutical research. Recognizing the compound's polarity, imparted by the pyrimidinol core and the trifluoromethyl group, a reversed-phase method was developed using a polar-modified C18 stationary phase, which ensures stability in highly aqueous mobile phases and provides enhanced retention.[1][2][3] The method is designed for both quantitative determination (assay) and impurity profiling. In line with the principles of Quality by Design (QbD), this note provides not only a detailed analytical protocol but also a comprehensive validation framework based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[4][5]
Introduction and Scientific Rationale
This compound is a substituted pyrimidinone. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[6][7] The inclusion of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability and binding affinity. Therefore, the accurate quantification and purity assessment of this intermediate are critical for ensuring the quality and consistency of downstream drug substance synthesis.
The analytical challenge lies in the compound's polarity. Traditional C18 columns can suffer from "phase collapse" or dewetting under the highly aqueous mobile phase conditions required to retain such polar analytes, leading to poor peak shape and unreliable retention times.[3] To overcome this, our methodology is built upon a polar-modified C18 column. These columns incorporate polar groups near the silica surface or are endcapped with polar functional groups, making them fully compatible with 100% aqueous mobile phases and providing a distinct selectivity for polar compounds.[1][2][8] The validation protocols described herein are grounded in the latest regulatory expectations from the FDA and ICH, establishing a self-validating system that guarantees data integrity.[4][9]
Proposed Analytical Method
The following method was developed to provide optimal resolution, peak shape, and sensitivity for this compound.
Chromatographic Conditions
A summary of the instrumental parameters is provided in Table 1. The selection of acetonitrile over methanol as the organic modifier is based on its lower viscosity and favorable UV transparency.[10][11] A phosphate buffer is chosen to maintain a consistent pH, which is critical for the reproducible ionization state of the pyrimidinol analyte.
| Parameter | Condition |
| Instrument | Standard HPLC/UHPLC system with UV Detector |
| Column | Polar-Modified C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, equilibrate for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (based on typical pyrimidine absorbance) |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
Table 1: Optimized HPLC Chromatographic Conditions.
Reagent and Sample Preparation
Causality: All solutions must be prepared with high-purity solvents and filtered to prevent column blockage and baseline noise. The diluent is matched to the initial mobile phase conditions to ensure good peak shape.
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This stock is used for preparing linearity and accuracy samples.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to volume with the initial mobile phase composition (95:5 Water/Acetonitrile). This solution is used for system suitability and quantification.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent (50:50 Acetonitrile:Water).
-
System Suitability Testing (SST)
Rationale: Before any samples are analyzed, the performance of the integrated HPLC system (instrument, column, and mobile phases) must be verified. SST is a regulatory requirement that ensures the system is adequate for the analysis to be performed.[12][13][14]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Evaluate the resulting chromatograms against the acceptance criteria outlined in Table 2.
| Parameter | Acceptance Criteria | Purpose |
| Peak Asymmetry (Tailing Factor) | 0.8 – 1.5 | Ensures peak is symmetrical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD for Peak Area | ≤ 1.0% | Demonstrates injection precision and system repeatability. |
| % RSD for Retention Time | ≤ 1.0% | Confirms pump performance and system stability. |
Table 2: System Suitability Test Parameters and Acceptance Criteria.
Workflow Visualization
The overall process from sample handling to final data reporting is outlined below.
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation Protocol (ICH Q2(R2) Framework)
To demonstrate that the analytical procedure is suitable for its intended purpose, a full validation must be performed.[4][5][9] The following protocols describe the experiments required to validate this method for an assay (quantification).
Specificity / Selectivity
Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.
Protocol:
-
Blank Analysis: Inject the diluent (50:50 Acetonitrile:Water) to ensure no peaks are observed at the retention time of the analyte.
-
Forced Degradation (Stress Studies):
-
Expose the sample solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), and thermal (80°C) stress conditions for a defined period (e.g., 24 hours).
-
Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The method must demonstrate the ability to separate the main analyte peak from any degradation products formed. Peak purity analysis using a Diode Array Detector (DAD) should confirm the main peak is spectrally pure.
-
Linearity and Range
Objective: To establish the method's ability to elicit test results that are directly proportional to the analyte concentration within a specified range.
Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be minimal.
| Concentration (% of Nominal) | Concentration (mg/mL) | Injection 1 Area | Injection 2 Area | Injection 3 Area | Mean Area |
| 50% | 0.050 | ||||
| 75% | 0.075 | ||||
| 100% | 0.100 | ||||
| 125% | 0.125 | ||||
| 150% | 0.150 |
Table 3: Example Data Table for Linearity Study.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.
Protocol:
-
Prepare samples in triplicate at three concentration levels across the linear range (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo matrix, if available. If not, accuracy can be assessed against a separately prepared standard.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criteria: %RSD ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both days.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).
Protocol (based on Signal-to-Noise ratio):
-
Prepare progressively more dilute solutions of the analyte.
-
Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is:
-
Approximately 10:1 for the LOQ .
-
Approximately 3:1 for the LOD .
-
-
Verification: For the established LOQ, inject six replicate samples and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units)
-
-
Inject a system suitability solution and a sample for each condition.
-
Acceptance Criteria: The system suitability criteria must still be met, and the analytical result of the sample should not significantly change compared to the nominal conditions.
Validation Logic Visualization
The relationship between validation parameters demonstrates the method's comprehensive evaluation.
Caption: Inter-relationship of validation parameters to establish a method as "fit for purpose".
Conclusion
This application note presents a specific and reliable reversed-phase HPLC method for the analysis of this compound. The use of a polar-modified C18 column addresses the challenges associated with retaining this polar analyte. The detailed protocols for system suitability and full method validation, in accordance with ICH Q2(R2) guidelines, provide a clear pathway for researchers in quality control and drug development to implement and verify this method. Adherence to this comprehensive framework ensures the generation of accurate, precise, and trustworthy data, which is fundamental to the integrity of the pharmaceutical development process.
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Application Notes and Protocols for X-ray Crystallography of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol Derivatives
<
Introduction: The Significance of Pyrimidin-2-ol Scaffolds in Drug Discovery
The pyrimidin-2-ol core, particularly when substituted with moieties like methyl and trifluoromethyl groups, represents a privileged scaffold in medicinal chemistry. These derivatives are integral to the development of a wide array of therapeutic agents, demonstrating efficacy as kinase inhibitors, anti-inflammatory agents, and antivirals. The precise three-dimensional arrangement of atoms within these molecules, as well as their intermolecular interactions in the solid state, dictates their pharmacokinetic and pharmacodynamic profiles. X-ray crystallography stands as the definitive method for elucidating these structural details at the atomic level, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[1][2][3] This guide offers a comprehensive overview of the theoretical principles and practical protocols for the successful X-ray crystallographic analysis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol derivatives.
Part 1: Foundational Principles of X-ray Crystallography
A successful crystallographic experiment is built upon a solid understanding of its theoretical underpinnings. The interaction of X-rays with a crystalline lattice is the cornerstone of this technique.
Bragg's Law: The Geometry of Diffraction
When a beam of monochromatic X-rays interacts with a crystal, the regularly spaced atomic planes within the crystal lattice act as a diffraction grating.[4][5] Constructive interference of the scattered X-rays occurs only at specific angles, a phenomenon described by Bragg's Law.[4][6][7][8]
Bragg's Law Equation: nλ = 2d sinθ
Where:
-
n is an integer representing the order of reflection.
-
λ is the wavelength of the incident X-rays.
-
d is the spacing between the crystal lattice planes.
This fundamental equation relates the observed diffraction pattern to the internal structure of the crystal, allowing for the determination of the unit cell dimensions.[6][7]
From Diffraction Pattern to Electron Density Map
The diffraction experiment yields a pattern of spots, each with a specific position and intensity.[9] These intensities are used to calculate the structure factors, which are complex numbers representing the amplitude and phase of the X-rays scattered by the atoms in the unit cell.[9] While the amplitudes can be directly measured from the intensities, the phases are lost in the experiment—this is the "phase problem" in crystallography. Various methods, such as direct methods, Patterson functions, or dual-space recycling, are employed to solve the phase problem for small molecules.
Once the phases are determined, a Fourier transform of the structure factors generates an electron density map.[9][10][11] This three-dimensional map represents the distribution of electrons within the unit cell, with peaks of high electron density corresponding to atomic positions.[11][12][13]
Part 2: Experimental Protocols
The journey from a powdered compound to a refined crystal structure involves a series of meticulous experimental steps.
Crystallization of this compound Derivatives
The critical first step, and often the most challenging, is growing high-quality single crystals suitable for diffraction.[1][14] For small organic molecules like pyrimidin-2-ol derivatives, several techniques can be employed. The choice of solvent is crucial, as it can influence crystal growth and even be incorporated into the crystal lattice.[14]
Common Crystallization Techniques:
-
Slow Evaporation: This is a straightforward and often successful method.[14][15][16][17] A nearly saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly.[15][16] The rate of evaporation can be controlled by adjusting the opening of the container.[15]
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[14][17] A solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble.[14][17] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14][18][19][20]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[14] Crystals form at the interface where the two solvents slowly mix.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[14][16] As the temperature decreases, the solubility of the compound drops, leading to crystallization.[21]
Protocol for Vapor Diffusion Crystallization:
-
Prepare a concentrated solution of the this compound derivative in a suitable solvent (e.g., acetone, acetonitrile, or methanol).
-
In a larger vial, place a small amount of an anti-solvent (e.g., hexane, diethyl ether, or pentane).
-
Place the smaller vial containing the compound solution inside the larger vial, ensuring the inner vial remains open.
-
Seal the larger vial and leave it undisturbed in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
Table 1: Suggested Solvent Systems for Crystallization
| Solvent (for dissolving the compound) | Anti-solvent (for vapor diffusion) |
| Acetone | Hexane |
| Acetonitrile | Diethyl Ether |
| Methanol | Pentane |
| Dichloromethane | Heptane |
| Tetrahydrofuran | Cyclohexane |
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Workflow for Data Collection:
Caption: Workflow for X-ray diffraction data collection.
Key Steps in Data Collection:
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a loop or a glass fiber.
-
Screening: A few initial diffraction images are collected to assess the crystal's quality and to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the initial screening, a strategy is devised to collect a complete and redundant dataset. This involves defining the rotation range, exposure time, and detector distance.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded.[5]
Data Processing and Structure Solution
The raw diffraction images are processed to extract the intensities of each reflection.[5][22]
Steps in Data Processing:
-
Indexing: The positions of the diffraction spots are used to determine the unit cell parameters and the orientation of the crystal lattice.[5]
-
Integration: The intensity of each reflection is determined by integrating the electron density over the area of the diffraction spot.[5]
-
Scaling and Merging: The intensities from all the collected images are scaled to a common reference frame and symmetry-related reflections are merged to produce a unique set of reflections.[5]
Once a complete dataset is obtained, the structure is solved using software packages that employ methods like direct methods or Patterson analysis to overcome the phase problem. The result is an initial model of the molecular structure within the unit cell.
Structure Refinement and Validation
The initial structural model is refined to improve its agreement with the experimental diffraction data.[23] This is an iterative process of adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[23][24]
Key Refinement Parameters:
-
R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit. For small molecules, a final R1 value below 5% is generally considered excellent.[25]
-
Goodness-of-Fit (GOF): Should be close to 1 for a well-refined structure.
Structure Validation:
After refinement, the final structure must be rigorously validated to ensure its chemical and crystallographic reasonableness.[24][26] This involves checking bond lengths, bond angles, and torsion angles against expected values and looking for any unusual features in the electron density map. The International Union of Crystallography (IUCr) provides standards and tools for validation, such as the checkCIF service.[27][28][29]
Table 2: Typical Crystallographic Data and Refinement Statistics
| Parameter | Typical Value Range |
| Crystal system | Monoclinic, Orthorhombic |
| Space group | P2₁/c, P-1, C2/c |
| Unit cell dimensions (Å) | a = 5-15, b = 5-20, c = 10-30 |
| Resolution (Å) | < 0.8 |
| R1 (final) | < 0.05 |
| wR2 (final) | < 0.15 |
| Goodness-of-Fit (GOF) | 0.9 - 1.1 |
Part 3: Data Analysis and Interpretation
The refined crystal structure provides a wealth of information.
Key Structural Features to Analyze:
-
Molecular Conformation: The three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and torsion angles.
-
Intermolecular Interactions: Non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing and can influence physical properties.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can have different physical properties and biological activities.
Visualization of the Crystallographic Workflow:
Caption: Overall workflow from synthesis to structural analysis.
Part 4: Troubleshooting Common Challenges
-
Poor Crystal Quality: If crystals are small, twinned, or poorly diffracting, revisit the crystallization conditions. Try different solvents, temperatures, and techniques.[14] Seeding with a small, existing crystal can sometimes promote the growth of larger, higher-quality crystals.
-
Twinning: This occurs when two or more crystal lattices are intergrown. Specialized data processing software can often handle twinned data.
-
Disorder: If a part of the molecule is flexible, it may adopt multiple conformations in the crystal, leading to disordered electron density. This can be modeled during refinement.
Conclusion
X-ray crystallography is an indispensable tool in the structural characterization of novel this compound derivatives. A thorough understanding of the underlying principles, coupled with meticulous experimental execution, enables the determination of precise molecular structures. This detailed structural information is paramount for advancing drug discovery efforts by facilitating a deeper understanding of structure-activity relationships and guiding the design of more potent and selective therapeutic agents.
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Validation and Quality Assessment of X-ray Protein Structures. (n.d.). Retrieved from [Link]
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Burley, S. K., et al. (2008). Structure determination, refinement, and validation. Methods in Molecular Biology, 426, 557-79. Retrieved from [Link]
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Model building, refinement and validation. (n.d.). IUCr Journals. Retrieved from [Link]
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Application Notes & Protocols for In Vivo Evaluation of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
A Guide for Preclinical Research in Animal Models
I. Scientific Foundation and Rationale for In Vivo Studies
4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol belongs to the pyrimidine class of heterocyclic compounds. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability.[1] Pyrimidine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2] While in vitro studies are essential for initial screening, in vivo animal models are indispensable for evaluating the systemic efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile of a new chemical entity before it can be considered for clinical development.[3]
The decision to proceed with in vivo testing of this compound should be based on promising in vitro data suggesting a specific biological activity. This guide will present protocols within the context of two potential therapeutic areas where pyrimidine derivatives have shown promise: inflammation and neurological disorders .
II. Pre-formulation and Vehicle Selection
A critical first step in any in vivo study is the development of a suitable formulation for administering the compound. The choice of vehicle will depend on the physicochemical properties of this compound, the intended route of administration, and the animal model.
Table 1: Common Excipients for Preclinical Formulations
| Excipient | Properties and Use | Considerations |
| Saline (0.9% NaCl) | Aqueous vehicle for soluble compounds. | May not be suitable for hydrophobic compounds. |
| PBS (Phosphate-Buffered Saline) | Aqueous, buffered vehicle. | Similar to saline. |
| Carboxymethylcellulose (CMC) | Suspending agent for insoluble compounds. | Can increase viscosity; ensure uniform suspension. |
| Polyethylene Glycol (PEG) 300/400 | Co-solvent to improve solubility. | Can cause osmotic diarrhea at high concentrations. |
| Tween 80 | Surfactant to aid in solubilization and suspension. | Use at low concentrations (typically <5%). |
| Dimethyl Sulfoxide (DMSO) | Powerful solvent. | Can have its own biological effects; use at minimal concentrations, typically diluted. |
Protocol 1: Preparation of a Suspension for Oral Gavage
-
Objective: To prepare a uniform suspension of this compound for oral administration.
-
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated balance and weigh boats
-
-
Procedure:
-
Calculate the required amount of compound and vehicle for the desired concentration and number of animals.
-
Weigh the compound accurately.
-
Triturate the compound in a mortar and pestle to a fine powder to improve suspension.
-
Gradually add a small amount of the 0.5% CMC solution to the powder and mix to form a paste.
-
Slowly add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a sterile beaker with a magnetic stir bar and continue to stir for at least 30 minutes to ensure homogeneity.
-
Maintain continuous stirring during dosing to prevent settling.
-
III. Pharmacokinetic (PK) Studies
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data will inform the dose and dosing frequency for subsequent efficacy studies.
Table 2: Sample Design for a Preliminary PK Study in Mice
| Parameter | Description |
| Animal Model | Male C57BL/6 mice, 8-10 weeks old |
| Groups | 1. Intravenous (IV) bolus (2 mg/kg)2. Oral gavage (PO) (10 mg/kg) |
| Number of Animals | 3-4 animals per timepoint |
| Timepoints (post-dose) | 5, 15, 30 min; 1, 2, 4, 8, 24 hours |
| Sample Collection | Blood (via saphenous or tail vein) |
| Analysis | LC-MS/MS analysis of plasma concentrations |
| Key PK Parameters | Cmax, Tmax, AUC, half-life (t½), bioavailability |
Experimental Workflow for a Preliminary PK Study
Caption: General workflow for an in vivo efficacy study.
VI. Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines, such as those from the Canadian Council on Animal Care (CCAC) or the National Institutes of Health (NIH). [4][5]Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal stress and suffering.
VII. Conclusion
This guide provides a framework for the initial in vivo evaluation of this compound. The protocols described herein are starting points and should be optimized based on the specific properties of the compound and the research question being addressed. Careful planning, execution, and adherence to ethical guidelines are paramount for generating reliable and reproducible data that can effectively guide future drug development efforts.
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Kumar, S., et al. (2020). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports, 10(1), 1-13. [Link]
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Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3326. [Link]
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de Souza, V. L., et al. (2023). Pharmacokinetic profiles of the two major active metabolites of metamizole, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), after intravenous injection in cats. Research in Veterinary Science, 155, 156-160. [Link]
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Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]
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da Silva, A. C. A., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(43), 38947-38961. [Link]
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Panneerselvam, P., et al. (2011). Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 422-429. [Link]
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de Souza, V. L., et al. (2024). Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study. Veterinary Sciences, 11(1), 38. [Link]
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Shawky, A. M., et al. (2019). Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d]t[3][6][7]riazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. Journal of Heterocyclic Chemistry, 56(11), 3033-3046. [Link]
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Unlocking New Frontiers in Drug Discovery: Application Notes and Protocols for Click Chemistry with Functionalized 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Introduction: The Strategic Convergence of Fluorinated Pyrimidines and Click Chemistry
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic design, integral to a multitude of bioactive compounds.[1] The strategic incorporation of a trifluoromethyl (CF₃) group into this heterocyclic system often enhances critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2] 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol is a prime example of a building block that combines these advantageous features, making it a highly attractive starting point for novel drug development.[3]
This guide delves into the functionalization of this compound for its application in "click chemistry," a suite of reactions renowned for their reliability, high yield, and biocompatibility.[4][5] Specifically, we will focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), providing detailed protocols for the synthesis of azide and alkyne-functionalized derivatives of the core molecule and their subsequent conjugation.[6][7] These methodologies open up avenues for the rapid and efficient generation of complex molecular architectures for applications in drug discovery, chemical biology, and materials science.[8][9]
Functionalization of the Core Scaffold: Introducing Click Handles
To employ this compound in click chemistry, it must first be derivatized to incorporate either an azide or an alkyne functional group. The following sections outline proposed synthetic routes to achieve this, based on established chemical transformations of pyrimidine systems.
Synthesis of 4-(Azidomethyl)-6-(trifluoromethyl)pyrimidin-2-ol (Azide-Functionalized)
The introduction of an azide group can be efficiently achieved via a two-step process starting with the radical bromination of the methyl group, followed by nucleophilic substitution with sodium azide.
Protocol 1: Synthesis of 4-(Azidomethyl)-6-(trifluoromethyl)pyrimidin-2-ol
Step 1: Bromination of the Methyl Group
-
To a solution of this compound (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidin-2-ol, which can be used in the next step without further purification.
Step 2: Azide Substitution
-
Dissolve the crude 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidin-2-ol in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(Azidomethyl)-6-(trifluoromethyl)pyrimidin-2-ol.
Synthesis of 4-Ethynyl-6-(trifluoromethyl)pyrimidin-2-ol (Alkyne-Functionalized)
The introduction of a terminal alkyne can be achieved through a Sonogashira coupling reaction on a halogenated pyrimidine precursor.
Protocol 2: Synthesis of 4-Ethynyl-6-(trifluoromethyl)pyrimidin-2-ol
Note: This protocol assumes the availability of 4-Chloro-6-(trifluoromethyl)pyrimidin-2-ol, which can be synthesized from the parent compound through established chlorination methods.
-
To a solution of 4-Chloro-6-(trifluoromethyl)pyrimidin-2-ol (1.0 eq) in a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N), add ethynyltrimethylsilane (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Reflux the mixture under an inert atmosphere for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in methanol (MeOH) and add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 2 hours to cleave the trimethylsilyl protecting group.
-
Neutralize the reaction with a dilute acid and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-Ethynyl-6-(trifluoromethyl)pyrimidin-2-ol.
Application in Click Chemistry: Protocols for Conjugation
With the azide and alkyne-functionalized pyrimidine derivatives in hand, a wide array of molecules can be conjugated using either CuAAC or SPAAC methodologies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles.[4][6]
Protocol 3: General Procedure for CuAAC
-
In a suitable vial, dissolve the alkyne-containing molecule (1.0 eq) and 4-(Azidomethyl)-6-(trifluoromethyl)pyrimidin-2-ol (1.1 eq) in a 1:1 mixture of a suitable organic solvent (e.g., t-BuOH or THF) and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole conjugate by column chromatography or preparative HPLC.
| Parameter | Typical Range | Notes |
| Solvent | t-BuOH/H₂O, THF/H₂O, DMF/H₂O | Co-solvents are often necessary for reactant solubility. |
| Temperature | Room Temperature to 60 °C | Mild conditions are generally sufficient.[10] |
| Catalyst Loading | 1-10 mol% | Higher loadings may be needed for challenging substrates. |
| Reducing Agent | Sodium Ascorbate | Essential for reducing Cu(II) to the active Cu(I) state.[11] |
Table 1: Typical Reaction Parameters for CuAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where the cytotoxicity of copper is a concern, SPAAC offers a catalyst-free alternative.[7][8] This reaction utilizes a strained cyclooctyne to achieve rapid cycloaddition with an azide.
Protocol 4: General Procedure for SPAAC
-
Dissolve the strained cyclooctyne-functionalized molecule (e.g., a DBCO- or BCN-containing biomolecule, 1.0 eq) in a biocompatible buffer (e.g., PBS, pH 7.4) or a suitable organic solvent.
-
Add a solution of 4-(Azidomethyl)-6-(trifluoromethyl)pyrimidin-2-ol (1.5-5.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or DMF) if necessary.
-
Incubate the reaction mixture at room temperature or 37 °C for 1-12 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Purify the conjugate using a method suitable for the product (e.g., dialysis, size-exclusion chromatography, or preparative HPLC).
| Parameter | Typical Range | Notes |
| Solvent | Aqueous buffers, organic solvents | Highly dependent on the nature of the reactants. |
| Temperature | Room Temperature to 37 °C | Physiological temperatures are ideal for biological applications. |
| Stoichiometry | 1.5-5.0 eq of the pyrimidine derivative | An excess of the smaller molecule is often used to drive the reaction to completion. |
| Reaction Time | 1-12 hours | Reaction kinetics are dependent on the specific cyclooctyne used. |
Table 2: Typical Reaction Parameters for SPAAC
Applications in Drug Development and Beyond
The ability to easily conjugate the this compound scaffold to a wide variety of molecules opens up numerous possibilities in research and development:
-
Drug Discovery: Rapidly synthesize libraries of compounds for structure-activity relationship (SAR) studies by clicking the pyrimidine core to diverse molecular fragments.[12] The triazole linker is not just a passive connector; it can participate in hydrogen bonding and is metabolically stable.
-
Bioconjugation: Label proteins, nucleic acids, or other biomolecules with the pyrimidine moiety to study their interactions or to develop targeted therapeutics.
-
Activity-Based Protein Profiling (ABPP): Incorporate the functionalized pyrimidine into probes designed to covalently label the active sites of specific enzymes.
-
Materials Science: Synthesize novel polymers or surface coatings with tailored properties by incorporating the fluorinated pyrimidine unit.[5]
Conclusion
The functionalization of this compound for click chemistry applications provides a powerful and versatile platform for molecular innovation. The detailed protocols herein offer a clear roadmap for researchers to synthesize azide and alkyne-derivatized pyrimidines and to utilize them in both copper-catalyzed and strain-promoted cycloaddition reactions. By leveraging the unique properties of the trifluoromethylated pyrimidine core and the efficiency of click chemistry, scientists in drug discovery and related fields are well-equipped to explore new chemical space and develop next-generation therapeutics and functional materials.
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Zhang, L., et al. (2021). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 26(11), 3192. [Link]
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Wang, S., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 863983. [Link]
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Kolar, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(23), 7247. [Link]
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Kumar, A., et al. (2021). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 19(44), 9687–9691. [Link]
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Liu, X., et al. (2022). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. Journal of Agricultural and Food Chemistry, 70(4), 1185–1196. [Link]
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Zhang, J., et al. (2014). Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors. Pest Management Science, 70(6), 946–952. [Link]
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Yilmaz, I., et al. (2019). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Turkish Journal of Chemistry, 43(6), 1584–1597. [Link]
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Kumar, A., et al. (2022). Synthesis and screening of novel 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines as antiproliferative and tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 72, 116976. [Link]
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Seela, F., & Sirivolu, V. R. (2018). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein Journal of Organic Chemistry, 14, 2306–2314. [Link]
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Seela, F., & Sirivolu, V. R. (2018). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein Journal of Organic Chemistry, 14, 2306–2314. [Link]
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Grabowska, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 527. [Link]
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Application Note: Strategic Fluorination of Pyrimidine Rings for Pharmaceutical and Agrochemical Discovery
Introduction: The Strategic Value of Fluorinated Pyrimidines
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The pyrimidine scaffold is a privileged structure in numerous clinically essential drugs, particularly in oncology and virology.[1] Consequently, the strategic placement of fluorine onto the pyrimidine ring is a highly sought-after transformation for modulating pharmacological profiles. The anticancer drug 5-Fluorouracil (5-FU), which has been in use for decades to treat over 2 million cancer patients annually, stands as a testament to the power of this approach.[3][4][5][6] Its mechanism involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, highlighting how a single fluorine atom can impart potent biological activity.[3][4][6]
This guide provides a comprehensive overview of the principal synthetic methodologies for introducing fluorine into pyrimidine rings. It moves beyond a simple recitation of procedures to explain the underlying mechanisms, strategic considerations for method selection, and detailed, field-proven protocols. We will explore three primary strategies: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Fluorination, and construction from fluorinated building blocks.
Caption: Overview of major strategies for pyrimidine fluorination.
Critical Safety Protocols for Handling Fluorinating Agents
Fluorine chemistry involves highly reactive and potentially hazardous materials. Adherence to strict safety protocols is non-negotiable.
2.1. Personal Protective Equipment (PPE) Always use appropriate PPE to prevent exposure.[7]
-
Eye Protection: Chemical splash goggles are mandatory. A full-face shield is required when there is a significant risk of splashing.[7]
-
Hand Protection: Use chemical-resistant gloves (e.g., neoprene). For highly corrosive reagents, double-gloving is strongly recommended.[7] Consult the manufacturer's compatibility chart for the specific reagent and solvent.
-
Body Protection: A flame-resistant lab coat is essential. For larger-scale operations, a chemical-resistant apron should be worn.[7]
2.2. Work Environment
-
Ventilation: All manipulations of fluorinating agents must be performed in a certified chemical fume hood with robust airflow.[8]
-
Materials: Use equipment made of compatible materials. Teflon is often preferred for gaskets when working with fluorine gas.[9] Keep the work area scrupulously dry, as many reagents react violently with moisture to produce hydrofluoric acid (HF).[9]
2.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][9] For any exposure involving reagents that can generate HF (e.g., DAST, elemental fluorine), apply a 2.5% calcium gluconate gel to the affected area after flushing and seek immediate medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with water for a minimum of 30 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Spill Management: For small spills, contain the spill with a compatible absorbent material (do not use flammable materials like paper towels). Neutralize if safe and appropriate. For large spills, evacuate the area and contact the institution's emergency response team.[7]
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for fluorinating electron-deficient aromatic systems, such as pyrimidines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile (fluoride ion) attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] Aromaticity is restored upon the expulsion of a leaving group.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
For pyrimidines, the inherent electron-withdrawing nature of the two ring nitrogens activates the ring towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The rate-determining step is typically the initial addition of the nucleophile, as this step temporarily breaks aromaticity.[12][13] Consequently, fluorine, despite being a poor leaving group due to the strong C-F bond, accelerates the reaction when already present on the ring because its high electronegativity makes the attached carbon more electrophilic.[12][14]
The Halex Reaction (Halide Exchange)
The Halex reaction is a widely used industrial process involving the displacement of a chloride or bromide leaving group with a fluoride ion.[15][16]
-
Principle: A chloro- or bromo-substituted pyrimidine is heated with a source of fluoride ion in a polar aprotic solvent.
-
Reagents & Conditions:
-
Fluoride Source: Anhydrous potassium fluoride (KF) is common and cost-effective. Cesium fluoride (CsF) is more soluble and reactive but also more expensive.[16][17]
-
Solvents: High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane are required to achieve the necessary high temperatures (150–250 °C) and to solvate the fluoride salt.[17][18]
-
Catalysts: Phase-transfer catalysts (e.g., quaternary ammonium salts) are often employed to increase the effective concentration of fluoride in the organic phase.[16]
-
-
Advantages: Scalable, uses relatively inexpensive reagents, and is highly effective for activated pyrimidines.
-
Limitations: Requires high temperatures, strongly electron-withdrawing groups are often necessary for good reactivity, and the anhydrous conditions must be strictly maintained.
Table 1: Comparison of Fluoride Sources for the Halex Reaction
| Fluoride Source | Relative Reactivity | Solubility | Cost | Key Considerations |
| KF | Moderate | Low | Low | Often requires a phase-transfer catalyst or very high temperatures. |
| CsF | High | Moderate | High | More reactive, allowing for milder conditions in some cases. |
| TBAF | Very High | High | High | Often used in smaller-scale synthesis; can be basic. |
Protocol 1: Halex Fluorination of 2,4-Dichloropyrimidine
This protocol describes the synthesis of 2,4-difluoropyrimidine, a key intermediate.
Materials:
-
2,4-Dichloropyrimidine
-
Anhydrous spray-dried potassium fluoride (KF)
-
Sulfolane (anhydrous)
-
Fume hood and appropriate PPE
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser with a drying tube
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
Charging Vessel: In the fume hood, charge the reaction vessel with anhydrous sulfolane and spray-dried KF.
-
Heating: Begin vigorous stirring and heat the slurry to the target temperature (e.g., 220 °C).
-
Substrate Addition: Slowly add 2,4-dichloropyrimidine to the hot slurry over 1-2 hours. The reaction is exothermic; monitor the temperature closely.
-
Reaction: Maintain the reaction mixture at temperature for several hours. Monitor the reaction progress by GC or LC-MS.
-
Workup: After cooling, the product is typically isolated by distillation under reduced pressure directly from the reaction mixture.
-
Purification: The crude product can be further purified by fractional distillation.
The Balz-Schiemann Reaction
This classic reaction transforms an aromatic amine into an aryl fluoride.[19] While less common for pyrimidines than the Halex process due to the potential instability of heteroaromatic diazonium salts, it remains a viable option.[20]
-
Principle: An aminopyrimidine is treated with nitrous acid (generated in situ from NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed to yield the fluoropyrimidine.[19][21]
-
Advantages: Useful when the corresponding chloro-pyrimidine is unavailable or when starting from an amino-substituted precursor.
-
Limitations: The diazonium salt intermediates can be unstable and potentially explosive, requiring careful handling and isolation.[20][22] Yields can be variable. Modern protocols often use alternative counterions (e.g., PF₆⁻) or perform the reaction in a continuous flow setup to mitigate safety concerns.[19][22]
Method 2: Electrophilic Fluorination
Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that acts as a source of an electrophilic fluorine atom ("F⁺").[23] For pyrimidines, this typically requires the ring to be sufficiently activated, or the reaction proceeds via an intermediate carbanion.
The development of modern N-F reagents has revolutionized this field, replacing hazardous and difficult-to-handle agents like elemental fluorine (F₂) or fluoroxytrifluoromethane (CF₃OF).[4]
Key Reagents: N-F Electrophilic Fluorinating Agents
-
Selectfluor™ (F-TEDA-BF₄): A stable, non-volatile, crystalline solid, Selectfluor™ is one of the most user-friendly and versatile electrophilic fluorinating agents available.[24] It is effective for fluorinating a wide range of substrates, including activated aromatic rings and enolates.
-
N-Fluorobis(phenyl)sulfonimide (NFSI): Another powerful and stable crystalline reagent, NFSI is highly effective for the fluorination of carbanions and other electron-rich species.[23][25]
Caption: Key electrophilic N-F fluorinating agents.
Protocol 2: Electrophilic Fluorination of Uracil using Selectfluor™
This protocol describes a direct and practical route to the synthesis of 5-Fluorouracil (5-FU).[4][5]
Materials:
-
Uracil
-
Selectfluor™ (F-TEDA-BF₄)
-
Dimethylformamide (DMF) or a mixture of Acetic Acid and Water[26]
-
Reaction flask with magnetic stirrer
-
Fume hood and appropriate PPE
Procedure:
-
Dissolution: In the fume hood, dissolve uracil in the chosen solvent (e.g., DMF) in the reaction flask.
-
Reagent Addition: Add Selectfluor™ (typically 1.1-1.5 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.[7]
-
The product, 5-Fluorouracil, is often poorly soluble in cold water and may precipitate.
-
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and then a small amount of a cold organic solvent (e.g., ethanol or ether).
-
Purification: The crude product can be recrystallized from water or an appropriate solvent system to achieve high purity.
Method 3: Synthesis from Fluorinated Building Blocks
An alternative and highly regioselective strategy is to construct the pyrimidine ring from smaller, pre-fluorinated components. This method avoids issues with selectivity that can arise when attempting to fluorinate a complex, pre-existing pyrimidine.
-
Principle: A fluorinated precursor, such as an α-fluoro-β-ketoester, is condensed with a suitable partner like urea, thiourea, or an amidine to form the fluorinated pyrimidine ring.[4][27]
-
Advantages: Unambiguous placement of the fluorine atom. Allows access to isomers that are difficult to prepare by direct fluorination.
-
Limitations: Requires the synthesis of the specific fluorinated building block, which may be a multi-step process itself.
The original synthesis of 5-FU reported in 1957 exemplifies this approach, using the highly toxic ethyl fluoroacetate to generate a key intermediate that was then cyclized with thiourea.[4][5] While this specific route is hazardous, the underlying principle of using fluorinated building blocks remains a powerful and widely used strategy in modern synthetic chemistry.[28][29][30]
Comparative Summary of Fluorination Methods
| Method | Key Reagents | Typical Substrate | Position(s) Fluorinated | Advantages | Disadvantages |
| Halex Reaction | KF, CsF; Sulfolane, DMSO[16] | Chloro/Bromo-pyrimidines | 2, 4, 6 | Scalable, cost-effective, reliable for activated systems. | Harsh conditions (high temp), requires leaving group, anhydrous. |
| Balz-Schiemann | NaNO₂, HBF₄[19] | Aminopyrimidines | Any position with an amino group | Access from amino precursors. | Potentially hazardous intermediates, variable yields. |
| Electrophilic Fluorination | Selectfluor™, NFSI[23] | Electron-rich pyrimidines (e.g., Uracil) | 5 | Mild conditions, high functional group tolerance, user-friendly reagents. | Requires activated substrate, reagent cost can be high. |
| Building Block Synthesis | Fluorinated esters, ketones, etc.[27] | Non-cyclic precursors | Any (defined by precursor) | Excellent and unambiguous regiocontrol. | Requires synthesis of the specific fluorinated precursor. |
Conclusion
The selection of an appropriate method for introducing fluorine into a pyrimidine ring is a critical strategic decision in the design of novel bioactive molecules. The choice depends on the desired position of fluorination, the availability of starting materials, the scale of the reaction, and the functional groups present on the substrate. The Halex reaction is a workhorse for large-scale synthesis of activated fluoropyrimidines. Electrophilic fluorination with modern N-F reagents like Selectfluor™ offers a mild and versatile option for late-stage functionalization. Finally, building block synthesis provides unparalleled control over regiochemistry. A thorough understanding of the mechanisms, benefits, and limitations of each approach empowers researchers to efficiently access a diverse chemical space of fluorinated pyrimidines for advancing drug discovery and materials science.
References
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Miller, G. J., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(47), 9469-9489. Retrieved from [Link]
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Pees, B., et al. (2015). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 524(7565), 340-343. Retrieved from [Link]
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Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Retrieved from [Link]
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Princeton University. (n.d.). Fluorine Safety. Environmental Health & Safety. Retrieved from [Link]
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Koppe, K., et al. (2021). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety, 28(1), 29-41. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Fluorine Safety. EH&S. Retrieved from [Link]
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Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
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Furuya, T., et al. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473(7348), 470-477. Retrieved from [Link]
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Grokipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. Retrieved from [Link]
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Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorination of purine and pyrimidine ring via Selectfluor. Retrieved from [Link]
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Singh, U. S., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(21), 7278. Retrieved from [Link]
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ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction. Retrieved from [Link]
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MDPI. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]
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ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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Chu, C. K. (2008). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of Clinical Virology, 42(1), 1-10. Retrieved from [Link]
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The Britton Group. (n.d.). Fluorination Strategies. Retrieved from [Link]
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gChem Global. (n.d.). Halex Comparative Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Halex process. Retrieved from [Link]
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ResearchGate. (n.d.). A Balz-Schiemann reaction. B Nucleophilic aromatic substitution with.... Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]
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Pharmacy 180. (n.d.). Fluorinated pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
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YouTube. (2025). The Balz–Schiemann Reaction Mechanism. Retrieved from [Link]
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MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
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Universität Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]
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ACS Publications. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Retrieved from [Link]
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ACS Publications. (2014). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Retrieved from [Link]
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Sci-Hub. (1996). N‐Fluoro‐bis((trifluoromethyl)sulfonyl)imide: Electrophilic Fluorination of Imines and Some Methyl‐Substituted Pyridines. Retrieved from [Link]
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Yan, H., & Zhu, C. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Tetrahedron, 81, 131972. Retrieved from [Link]
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Large-scale synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
An Application Note for the Scalable Synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block in the development of novel pharmaceuticals and agrochemicals. The described two-step synthetic route is designed for robustness and efficiency, making it suitable for large-scale production. The process begins with a base-mediated Claisen condensation to form the critical β-diketone intermediate, 4,4,4-trifluoro-1-(but-3-yn-2-ylidene)butane-1,3-dione, followed by a cyclocondensation reaction with urea to yield the target pyrimidinol. This guide offers detailed, step-by-step protocols, process optimization insights, safety considerations, and characterization data to ensure reproducibility and high purity of the final product.
Introduction: Significance of Trifluoromethyl-Pyrimidines
Pyrimidine scaffolds are central to a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[1][2] The incorporation of a trifluoromethyl (-CF3) group into these heterocyclic systems can significantly enhance their pharmacological properties.[3] The -CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins. Consequently, trifluoromethyl-substituted pyrimidines are prevalent in modern drug discovery, with applications as caspase inhibitors, anticancer agents, and antivirals.[4][5] this compound serves as a versatile intermediate for the synthesis of these complex and high-value compounds.
Synthetic Strategy and Retrosynthetic Analysis
The chosen synthetic pathway is based on the classical and highly reliable Pinner synthesis for pyrimidines, which involves the condensation of a 1,3-dicarbonyl compound with a urea or amidine derivative.[6] This approach is well-suited for industrial scale-up due to the availability of starting materials and the generally high yields of the cyclocondensation step.
Retrosynthetic Analysis: The primary disconnection of the target molecule reveals the two key precursors: urea and the β-diketone, 1,1,1-trifluoro-4-methyl-2,4-pentanedione (more commonly known as trifluoroacetylacetone). This β-diketone can be synthesized via a Claisen condensation reaction between an appropriate ketone (acetone) and a trifluoroacetylating agent, such as ethyl trifluoroacetate.
Caption: Retrosynthetic analysis of the target pyrimidinol.
Overall Synthetic Workflow
The synthesis is performed in two primary stages. The first stage is the formation of the β-diketone intermediate. The second stage is the cyclization of this intermediate with urea to form the final pyrimidinol product.
Caption: Overall two-stage synthetic workflow.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Required Purity |
| Ethyl Trifluoroacetate | 383-63-1 | 142.08 g/mol | ≥99% |
| Acetone | 67-64-1 | 58.08 g/mol | Anhydrous, ≥99.5% |
| Sodium Ethoxide | 141-52-6 | 68.05 g/mol | ≥96% |
| Urea | 57-13-6 | 60.06 g/mol | ≥99% |
| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous, 200 proof |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous |
| Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | 37% (w/w) |
Stage 1: Synthesis of 4,4,4-Trifluoro-1-(but-3-yn-2-ylidene)butane-1,3-dione
This procedure is adapted from established Claisen condensation methodologies.[7][8]
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is thoroughly dried and purged with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous ethanol (5 L) and sodium ethoxide (1020 g, 15.0 mol). Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slow Addition: Premix ethyl trifluoroacetate (1420 g, 10.0 mol) and anhydrous acetone (638 g, 11.0 mol). Add this mixture dropwise to the reactor via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The formation of a thick, pale-yellow precipitate is expected.
-
Work-up:
-
Cool the mixture back to 0-5 °C.
-
Slowly add 10% aqueous hydrochloric acid until the pH of the mixture is approximately 2-3. This will dissolve the sodium salt of the product.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 2 L).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude β-diketone as a yellow oil. The product is often used in the next step without further purification. If required, it can be purified by vacuum distillation.
Stage 2: Synthesis of this compound
This cyclocondensation reaction is a classic method for forming the pyrimidine ring.[9][10]
-
Reactor Setup: Use the same 20 L reactor, cleaned and dried, equipped for reflux with a condenser.
-
Reagent Charging: Charge the reactor with ethanol (8 L), the crude 4,4,4-trifluoro-1-(but-3-yn-2-ylidene)butane-1,3-dione from Stage 1 (assuming ~80% yield, ~1232 g, 8.0 mol), and urea (576 g, 9.6 mol).
-
Reaction: Add concentrated hydrochloric acid (50 mL) as a catalyst. Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Further cool the mixture to 0-5 °C for 2 hours to maximize precipitation.
-
Collect the solid product by filtration and wash the filter cake with cold ethanol (2 x 500 mL).
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white to off-white crystalline solid.
Process Optimization and Scale-Up Considerations
-
Temperature Control: The Claisen condensation is highly exothermic. Strict temperature control during the addition of the ester/ketone mixture is critical to prevent side reactions and ensure high yield.
-
Anhydrous Conditions: Moisture must be rigorously excluded from the Claisen condensation step to prevent the hydrolysis of the base and ester, which would significantly lower the yield.
-
pH Adjustment: Careful pH control during the work-up of the β-diketone is necessary to ensure complete protonation of the enolate without causing degradation.
-
Purification Strategy: On a large scale, recrystallization is a more practical and economical purification method than column chromatography for the final product.
Characterization and Quality Control
The final product should be analyzed to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 141-145 °C[11] |
| ¹H NMR | Consistent with the structure of this compound. Expected signals for the methyl group, the pyrimidine ring proton, and the hydroxyl proton. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₆H₅F₃N₂O: 179.04; found: 179.05 |
| Purity (HPLC) | ≥98% |
Safety Precautions
-
Reagents: Sodium ethoxide is highly corrosive and reacts violently with water. Ethyl trifluoroacetate is volatile and flammable. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactions: The Claisen condensation is exothermic and requires careful temperature management. The use of strong acids and flammable solvents necessitates appropriate engineering controls and emergency preparedness.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. The methodology employs a classic Claisen condensation followed by a Pinner-type cyclization, utilizing readily available and cost-effective reagents. The provided protocols and optimization guidelines are intended to enable researchers and process chemists to produce this valuable building block in high yield and purity for applications in drug discovery and development.
References
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-
National Institutes of Health (NIH). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Available from: [Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available from: [Link]
-
SpringerLink. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Available from: [Link]
-
MDPI. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. Available from: [Link]
-
Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Available from: [Link]
-
Journal of Chemical Research. A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three-component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines. Available from: [Link]
-
Journal of Clinical Practice. Multicomponent Cyclizations of Ethyl Trifluoroacetoacetate with Acetaldehyde and 1,3-Diamines to Heteroannulated Pyridines. Available from: [Link]
-
ResearchGate. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Available from: [Link]
-
ResearchGate. (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Available from: [Link]
-
ACS Publications. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Available from: [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
-
PubMed. Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. Available from: [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
ResearchGate. (PDF) Cyclocondensation of ??-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. Available from: [Link]
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]
-
PubMed. Pyrimidin-6-yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Available from: [Link]
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Application Notes & Protocols: The Use of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol in Fragment-Based Drug Discovery
Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening for identifying novel chemical matter for challenging biological targets.[1][2] This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify weak but highly efficient binders, which then serve as starting points for rational, structure-guided lead optimization.[3] This document provides a detailed guide for researchers on the application of a specific, high-value fragment, 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol , in FBDD campaigns. We will detail the fragment's physicochemical properties, provide step-by-step protocols for primary screening and hit validation, and outline a workflow for evolving a fragment hit into a potent lead compound.
Introduction: Why this compound?
The selection of fragments for a screening library is a critical determinant of success in an FBDD campaign.[4] An ideal fragment should possess properties that maximize its potential for efficient binding and subsequent chemical elaboration. This compound is an exemplary fragment scaffold for several key reasons:
-
Privileged Scaffold: The pyrimidinone core is a "privileged structure" in medicinal chemistry, frequently found in therapeutic agents, suggesting good biocompatibility and metabolic properties.[5][6]
-
Optimal Complexity and Size: With a molecular weight under 200 Da, it adheres to the "Rule of Three," a guiding principle for fragment design, ensuring it is small and simple enough to explore diverse binding pockets effectively.[7]
-
Defined Interaction Points: The scaffold presents clear hydrogen bond donors (the hydroxyl and ring nitrogen) and acceptors (the ring nitrogens and carbonyl oxygen), providing well-defined vectors for interaction with a protein target.
-
Metabolic Stability and Potency Enhancement: The trifluoromethyl (CF3) group is a valuable moiety in drug design, often enhancing metabolic stability, binding affinity, and membrane permeability.[5] Its inclusion in a fragment provides a metabolically stable anchor that can be retained during hit-to-lead optimization.
These features make this compound a high-quality starting point, capable of forming efficient and specific interactions that can be readily identified by sensitive biophysical techniques and subsequently optimized into high-affinity leads.[8]
Physicochemical Profile
A thorough understanding of a fragment's properties is essential for assay design and data interpretation.
| Property | Value | Source |
| CAS Number | 91606-60-9 | [5] |
| Molecular Formula | C6H5F3N2O | [5] |
| Molecular Weight | 178.11 g/mol | [5] |
| Appearance | White to Light Yellow Solid | [9] |
| Hydrogen Bond Donors | 1 (OH group) | Calculated |
| Hydrogen Bond Acceptors | 3 (2x N, 1x C=O) | Calculated |
| Predicted LogP | 0.8 - 1.2 | Calculated |
| Purity | >98.0% (GC) | [9] |
The Fragment-Based Drug Discovery (FBDD) Workflow
FBDD is a systematic process that moves from identifying low-affinity hits to potent, drug-like molecules. The overall workflow is designed to maximize efficiency and the probability of success by integrating structural biology and computational chemistry early in the process.[1][10]
Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).
Application Protocol I: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, also known as a Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening.[11] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[12] A positive Tm shift indicates that the fragment stabilizes the protein, suggesting a binding event.[13]
Rationale: This technique is chosen for primary screening due to its high throughput, low protein consumption, and its ability to quickly identify fragments that induce thermal stabilization, which is a strong indicator of binding.[11][13]
Materials:
-
Purified target protein (0.2-0.5 mg/mL in a suitable, well-buffered solution, pH 7.0-8.0).
-
This compound stock solution (100 mM in 100% DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
384-well PCR plates.
-
Quantitative PCR (qPCR) instrument capable of fluorescence detection with thermal ramping.
Step-by-Step Protocol:
-
Preparation of Master Mixes:
-
Protein/Dye Mix: Prepare a sufficient volume for all wells. Dilute the SYPRO Orange dye 1:1000 into the protein buffer. Then, add the purified protein to a final concentration of 2 µM. Mix gently by inversion.
-
Fragment Working Solution: Prepare a 10 mM intermediate dilution of the fragment stock in the protein buffer (final DMSO concentration will be 10%).
-
-
Plate Setup (20 µL final volume per well):
-
Sample Wells: Add 2 µL of the 10 mM fragment working solution to designated wells.
-
Negative Control (Apo): Add 2 µL of buffer containing 10% DMSO (no fragment). This is crucial for determining the baseline Tm of the protein.
-
Positive Control: If available, add 2 µL of a known binder/inhibitor at a concentration expected to give a significant shift.
-
-
Assay Execution:
-
To all wells, add 18 µL of the Protein/Dye Master Mix.
-
Seal the plate securely, vortex briefly, and centrifuge at 500 x g for 1 minute to collect the contents.[14]
-
-
Data Acquisition:
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp protocol:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 0.05 °C/second
-
Acquire fluorescence data at every temperature step.
-
-
-
Data Analysis and Hit Criteria:
-
Plot fluorescence versus temperature for each well. The resulting curve should be sigmoidal.
-
Calculate the Tm for each well by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
A fragment is considered a potential "hit" if it induces a thermal shift (ΔTm = Tm_sample - Tm_apo) of ≥ 2.0 °C. This threshold helps to minimize false positives.
-
Application Protocol II: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD) of a fragment binding to a target protein immobilized on a sensor chip.[15][16] It serves as an essential orthogonal method to validate hits from primary screens.[17]
Rationale: SPR confirms direct binding to the target, eliminating artifacts from indirect effects seen in DSF.[16] It provides quantitative affinity data, which is critical for ranking fragments and tracking potency improvements during lead optimization.[18]
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5, a carboxymethylated dextran surface).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified target protein with an available lysine or N-terminus for coupling.
-
This compound, serially diluted in running buffer with matched DMSO.
-
Running buffer (e.g., HBS-EP+ with 1-5% DMSO).
Step-by-Step Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
Assay Development and Quality Control:
-
Ensure the immobilized protein is active by injecting a known binder (if available).
-
Perform a solvent correction procedure to create a calibration curve for different DMSO concentrations, minimizing false positives from refractive index mismatch.[16]
-
-
Fragment Binding Analysis (Single-Cycle Kinetics):
-
Prepare a serial dilution of the pyrimidinol fragment, for example, from 500 µM down to ~15 µM, in running buffer. Include a buffer-only (zero concentration) sample.
-
Inject the concentrations sequentially over the target and reference flow cells, from lowest to highest concentration, without a dissociation step in between. Use a contact time of 60-120 seconds and a flow rate of 30 µL/min.
-
After the final injection, monitor the dissociation phase for 180-300 seconds.
-
Perform a regeneration step if necessary (e.g., a short pulse of glycine-HCl, pH 2.0).
-
-
Data Analysis and Hit Criteria:
-
Subtract the reference flow cell data and the zero-concentration (buffer) injection data from the sensorgrams.
-
Fit the resulting curves to a 1:1 kinetic binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A fragment is considered a validated hit if it shows a clear, concentration-dependent binding response and a measurable KD, typically in the high micromolar (µM) to low millimolar (mM) range.
-
From Fragment to Lead: Structure-Guided Elaboration
Once a fragment like this compound is validated and its binding mode is determined by X-ray crystallography or NMR, the hit-to-lead phase begins.[3] The goal is to "grow" the fragment into a more potent, lead-like molecule by adding chemical functionality that makes additional favorable interactions with the target protein.[19][20]
Rationale: This structure-guided approach is highly efficient because it focuses chemical synthesis efforts on modifications that are predicted to improve binding affinity, rather than relying on random screening.[8][21] Computational chemistry plays a vital role in prioritizing synthetic targets.[22][23]
Caption: The iterative cycle of structure-guided fragment evolution.
Protocol Outline for Fragment Elaboration:
-
Obtain a High-Resolution Co-Crystal Structure: Co-crystallize the target protein with this compound.[24] This is the most critical step, as it reveals the precise binding mode and identifies "exit vectors"—positions on the fragment that point towards unoccupied space in the binding pocket.[3] Automated co-crystallization techniques can accelerate this process.[25][26]
-
In Silico Design: Using the co-crystal structure, computational chemists can model the addition of new chemical groups to the fragment's exit vectors.[22] This process can predict which modifications are likely to form new hydrogen bonds, hydrophobic interactions, or other favorable contacts.
-
Prioritized Synthesis: Based on the computational predictions, medicinal chemists synthesize a small, focused library of analogs. For the pyrimidinol fragment, this could involve substitutions at the methyl group or derivatization of the hydroxyl group.
-
Iterative Testing and Refinement: The new analogs are tested for affinity using SPR. The results provide Structure-Activity Relationship (SAR) data that informs the next round of design and synthesis.[27] This iterative cycle continues until a compound with the desired potency (typically low micromolar to nanomolar) is achieved.
Conclusion
This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and privileged scaffold make it an ideal candidate for screening against a wide variety of protein targets. By employing a systematic workflow of sensitive biophysical screening (DSF), orthogonal validation (SPR), and structure-guided chemical elaboration, researchers can leverage this fragment to efficiently discover novel and potent lead compounds for previously challenging targets.
References
-
Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link][19][28]
-
Fragment-based drug discovery: A graphical review. (2025). Current Research in Pharmacology and Drug Discovery. [Link][1]
-
Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences and Research. [Link][2]
-
Law, R., Barker, O., et al. (2009). The multiple roles of computational chemistry in fragment-based drug design. Journal of Computer-Aided Molecular Design. [Link][21]
-
Congreve, M., Chessari, G., Tisi, D., & Woodhead, A. J. (2008). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link][8]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. [Link][7]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). Scientific Reports. [Link][15]
-
Ahmad, M. U. D., Fish, A., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments. [Link][12][29]
-
Computational Methods for Fragment-Based Ligand Design: Growing and Linking. (n.d.). SpringerLink. [Link][22]
-
Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - a 2 minute Preview. (2022). JoVE. [Link][14]
-
Giannetti, A. M., et al. (2008). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link][18]
-
Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. Journal of Medicinal Chemistry. [Link][16]
-
Baxter, H. H., et al. (2015). Hitting the target: fragment screening with acoustic in situ co-crystallization of proteins plus fragment libraries on pin-mounted data-collection micromeshes. Acta Crystallographica Section D. [Link][25]
-
Neumann, T., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry. [Link][17]
-
Sheng, C., & Zhang, W. (2013). Fragment informatics and computational fragment-based drug design: an overview and update. Medicinal Research Reviews. [Link][23]
-
SPR-based fragment screening: advantages and applications. (2007). PubMed. [Link][30]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. (2025). ACS Publications. [Link][27]
-
Differential Scanning Fluorimetry (DSF) and nanoDSF Services. (n.d.). Domainex. [Link][13]
-
Crystallization of protein–ligand complexes. (2004). Acta Crystallographica Section D. [Link][24]
-
Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. (n.d.). TTP Labtech. [Link][26]
-
Fragment-based drug discovery and its application to challenging drug targets. (2016). ResearchGate. [Link][3]
-
Fragment-based Drug Discovery (FBDD) for the Antiviral Drug Discovery of Coronavirus. (n.d.). Creative Biostructure. [Link][10]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. (2018). The FEBS Journal. [Link][4]
-
Kumar, V., & Aggarwal, N. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research. [Link][6]
Sources
- 1. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
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- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | 2836-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Differential Scanning Fluorimetry (DSF) Service - Creative Proteomics [iaanalysis.com]
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- 13. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 14. youtube.com [youtube.com]
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- 22. Computational Methods for Fragment-Based Ligand Design: Growing and Linking | Springer Nature Experiments [experiments.springernature.com]
- 23. Fragment informatics and computational fragment-based drug design: an overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Welcome to the technical support center for the synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol (CAS No. 104049-51-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The information is presented in a direct question-and-answer format to address specific issues you may encounter.
The synthesis of this compound is a foundational reaction, typically achieved through the cyclocondensation of 1,1,1-trifluoro-2,4-pentanedione with urea . While straightforward in principle, achieving high, reproducible yields requires careful control over several key parameters. This molecule exists in a tautomeric equilibrium with its pyrimidin-2(1H)-one form, a common characteristic of 2-hydroxypyrimidines.
Core Reaction Scheme
The primary synthetic route is the acid-catalyzed condensation reaction illustrated below:
This guide will help you navigate the nuances of this reaction to consistently achieve optimal outcomes.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a very low yield (<40%) or failing completely. Where should I start my investigation?
A1: A low or non-existent yield is a common but solvable issue. A systematic approach is crucial. The problem almost always lies in one of four areas: reagent quality, reaction conditions, side reactions, or work-up/purification losses. Before making drastic changes, it's essential to diagnose the root cause.
The following workflow provides a logical sequence for troubleshooting.
Caption: General troubleshooting workflow for low-yield synthesis.
Start by verifying the purity of your starting materials, as this is the most common and often overlooked cause of failure.[1][2]
Q2: How critical are the purity and stoichiometry of the starting materials?
A2: Extremely critical. This reaction's success is highly dependent on the quality of the inputs.
-
1,1,1-Trifluoro-2,4-pentanedione: This β-diketone is susceptible to hydration and self-condensation. The presence of its hydrate or oligomers can significantly inhibit the reaction. It is advisable to use a freshly opened bottle or purify the reagent by distillation if its purity is questionable. Verify purity via ¹H NMR; the enol and keto tautomers should be the predominant species.
-
Urea: While a common reagent, urea can absorb moisture and may contain impurities like ammonium carbamate. Use a high-purity grade and ensure it is completely dry.
-
Stoichiometry: Incorrect molar ratios are a frequent source of low conversion.[2] While a 1:1 ratio is theoretically required, using a slight excess of urea (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion by compensating for any potential side reactions or impurities.[2]
Q3: What are the optimal reaction conditions (catalyst, solvent, temperature)?
A3: The "optimal" conditions can depend on your scale and available equipment, but classic acid-catalyzed condensation in a protic solvent is the most reliable starting point.
The choice of catalyst is crucial. Strong Brønsted acids like HCl or H₂SO₄ are effective because they protonate a carbonyl oxygen, activating it for nucleophilic attack by urea.[3][4] The solvent must be able to dissolve the reactants and withstand reflux temperatures. Ethanol is a common and effective choice.[3]
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Alternative) | Rationale & Troubleshooting Notes |
| Catalyst | Conc. HCl (catalytic) | p-Toluenesulfonic acid (p-TSA) | HCl is effective but can be corrosive. p-TSA is a solid, making it easier to handle, and can also give excellent yields.[5] Insufficient catalyst can lead to a stalled reaction.[3] |
| Solvent | Ethanol | Isopropanol or Acetic Acid | Ethanol typically provides good solubility for reactants. Acetic acid can act as both a solvent and a catalyst but can complicate work-up. |
| Temperature | Reflux (~78 °C for EtOH) | Reflux | The reaction requires thermal energy to overcome the activation barrier for dehydration. Ensure a consistent and vigorous reflux is maintained. |
| Time | 4 - 8 hours | 6 - 12 hours | Monitor reaction progress by TLC or LC-MS.[1][6] Prolonged heating beyond completion can sometimes lead to product degradation. |
| Typical Yield | 65 - 80% | 70 - 85% | Yields are highly dependent on reagent purity and precise execution of the work-up. |
Q4: The reaction stalls and starting material remains even after prolonged heating. How can I drive it to completion?
A4: This indicates an issue with either the reaction's activation energy or equilibrium.
-
Confirm Catalyst Activity: Ensure your acid catalyst has not been neutralized by basic impurities in your starting materials or solvent. If the reaction stalls, a careful, small addition of extra catalyst can sometimes restart it.
-
Increase Temperature: If using ethanol, switching to a higher-boiling solvent like n-butanol might provide the necessary energy, although this should be a secondary option.
-
Water Removal: The final step of the reaction mechanism is the elimination of water. While the reaction is often run in protic solvents, ensuring your glassware is dry and using anhydrous solvents can help push the equilibrium toward the product.[6] In some syntheses, a Dean-Stark apparatus can be used, but this is less common for this specific transformation.
The simplified mechanism below highlights the key steps. If the reaction stalls, it is often at the cyclization or dehydration stage, both of which are promoted by acid and heat.
Caption: Simplified reaction mechanism pathway.
Q5: My crude product is an oil or difficult-to-purify solid. What are the likely impurities and the best purification strategy?
A5: The desired product is a solid at room temperature. If you obtain an oil or an impure solid, it is likely contaminated with unreacted starting materials or side-products.
-
Common Impurities: Unreacted 1,1,1-trifluoro-2,4-pentanedione, excess urea, and potential self-condensation products of the diketone.
-
Purification Protocol: Recrystallization is the most effective method for purifying this compound.
-
Dissolution: Dissolve the crude solid in a minimum amount of hot solvent. Good single-solvent choices include ethanol or ethyl acetate.
-
Decolorization: If the solution is highly colored, add a small amount of activated charcoal and hot filter the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
If recrystallization fails, column chromatography on silica gel (using a solvent system like ethyl acetate/hexane) is a reliable alternative.[7]
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (10.0 g, 64.9 mmol, 1.0 equiv).
-
Add ethanol (100 mL) and stir until the diketone is fully dissolved.
-
Add urea (4.68 g, 77.9 mmol, 1.2 equiv).
-
Carefully add concentrated hydrochloric acid (2 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction's progress via TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).[6]
-
After completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Reduce the solvent volume to approximately 30 mL using a rotary evaporator.
-
Cool the resulting slurry in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water (2 x 15 mL) and then cold ethanol (1 x 15 mL).
-
Dry the solid under vacuum to yield the crude product, which can be further purified by recrystallization.
Protocol 2: Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add hot ethanol (~80 °C) portion-wise while stirring until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in 6-Bromothieno[2,3-d]pyrimidine synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis. BenchChem.
- ResearchGate. (2025). Biginelli Reaction for Synthesis of Novel Trifluoromethyl Derivatives of Bis(tetrahydropyrimidinone)benzenes. Request PDF.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
- Wikipedia. (n.d.). Biginelli reaction. Wikipedia.
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.
- Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159–183.
- ResearchGate. (n.d.). one-pot three-component condensation reaction of aldehyde, ethyl....
Sources
Common side reactions in the synthesis of trifluoromethyl pyrimidines
Welcome to the technical support center for the synthesis of trifluoromethyl pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of this important class of molecules. The strategic incorporation of a trifluoromethyl group into the pyrimidine scaffold can significantly enhance biological activity and metabolic stability, but its synthesis is not without challenges.[1] This resource provides practical, field-proven insights to help you navigate these complexities.
I. Hydrolysis of the Trifluoromethyl Group: An Unwanted Transformation
The trifluoromethyl group is generally considered stable; however, under certain conditions, it can be susceptible to hydrolysis, leading to the formation of a carboxylic acid, which can complicate purification and reduce the yield of your desired product.[2]
FAQ 1: I'm observing a new, more polar byproduct in my reaction mixture, and mass spectrometry suggests the loss of two fluorine atoms and the addition of an oxygen atom. Is this hydrolysis of the CF3 group?
Yes, this is a strong indication of the hydrolysis of the trifluoromethyl group to a carboxylic acid. This transformation is often facilitated by the electron-deficient nature of the pyrimidine ring, which enhances the electrophilicity of the trifluoromethyl carbon.
Troubleshooting Guide: Hydrolysis of the Trifluoromethyl Group
| Symptom | Possible Cause | Suggested Solution |
| Formation of a polar byproduct with a mass corresponding to the carboxylic acid analog. | Strongly acidic or basic reaction conditions. | Buffer the reaction mixture to maintain a neutral or near-neutral pH. If strong acid or base is required for the reaction, consider using a milder reagent or protecting the trifluoromethyl group if possible. |
| Elevated reaction temperatures. | Reduce the reaction temperature and extend the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between reaction completion and byproduct formation. | |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. |
Mechanism of Hydrolysis:
The hydrolysis of the trifluoromethyl group can be initiated by either nucleophilic attack of water/hydroxide under basic conditions or protonation of a fluorine atom under acidic conditions, followed by successive elimination and addition steps.
Caption: Plausible mechanisms for base- and acid-catalyzed hydrolysis of a trifluoromethyl group.
II. Regioselectivity in Pyrimidine Ring Formation: The Challenge of Isomers
A common and often frustrating issue in the synthesis of trifluoromethyl pyrimidines is the formation of regioisomers, particularly when using unsymmetrical trifluoromethylated 1,3-dicarbonyl compounds in cyclocondensation reactions. This can lead to mixtures of, for example, 4- and 6-trifluoromethylpyrimidines, which can be difficult to separate.
FAQ 2: My cyclocondensation of ethyl trifluoroacetoacetate with an amidine is giving me a mixture of two isomers that are very close on TLC. How can I control the regioselectivity?
This is a classic challenge in pyrimidine synthesis. The regioselectivity of the cyclocondensation is influenced by a delicate interplay of steric and electronic factors of both the dicarbonyl compound and the amidine, as well as the reaction conditions.
Troubleshooting Guide: Regioselectivity in Cyclocondensation
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of 4- and 6-trifluoromethylpyrimidine isomers. | Similar reactivity of the two carbonyl groups in the trifluoromethyl-β-dicarbonyl compound. | Choice of Base/Catalyst: The choice of base can influence the site of initial nucleophilic attack. Experiment with different bases (e.g., NaOEt, K₂CO₃, DBU) to favor one isomer.[3] |
| Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetically controlled product. | ||
| Protecting Groups: Temporarily protecting one of the carbonyl groups, if feasible, can direct the cyclization to the desired position. | ||
| Steric hindrance on the amidine or dicarbonyl compound. | Modifying the steric bulk of the substituents on either reactant can influence the approach of the nucleophile and favor one regioisomer. |
Controlling Regioselectivity:
The initial nucleophilic attack of the amidine can occur at either of the two carbonyl carbons of the trifluoromethyl-β-dicarbonyl compound. The electron-withdrawing trifluoromethyl group activates the adjacent carbonyl group, but steric hindrance can also play a significant role.
Caption: Competing pathways in the cyclocondensation leading to regioisomers.
III. Side Reactions in Nucleophilic Aromatic Substitution (SNAr) on Halogenated Trifluoromethyl Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of trifluoromethyl pyrimidines, typically by displacing a halogen atom with a nucleophile. However, the presence of the strongly electron-withdrawing trifluoromethyl group can lead to several side reactions.
FAQ 3: I am trying to perform a mono-amination on 2,4-dichloro-5-(trifluoromethyl)pyrimidine, but I am getting a mixture of mono- and di-substituted products, as well as a significant amount of a hydroxypyrimidine byproduct. How can I improve the selectivity?
This is a common issue arising from the high reactivity of the dichloropyrimidine system, which is further activated by the trifluoromethyl group. The formation of the hydroxypyrimidine is due to competing hydrolysis.
Troubleshooting Guide: Side Reactions in SNAr
| Symptom | Possible Cause | Suggested Solution |
| Formation of di-substituted products (over-reaction). | High reactivity of the mono-substituted intermediate. | Control Stoichiometry: Use a slight excess of the dichloropyrimidine relative to the nucleophile. |
| Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile. | ||
| Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of the second substitution. | ||
| Formation of hydroxypyrimidine byproduct. | Hydrolysis of the chloropyrimidine by water present in the solvent or reagents, or from atmospheric moisture. | Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5] |
| Non-Aqueous Workup: Quench the reaction with a non-aqueous workup if possible. | ||
| Incorrect regioselectivity (e.g., substitution at C-2 instead of C-4). | The electronic and steric environment of the pyrimidine ring, influenced by the trifluoromethyl group and other substituents, dictates the position of nucleophilic attack. [6][7] | Choice of Nucleophile and Solvent: The nature of the nucleophile and the polarity of the solvent can influence the regioselectivity. Experiment with different conditions. |
| Temperature Control: In some cases, the kinetic and thermodynamic products may differ, so temperature can be a tool to control regioselectivity. |
Experimental Protocol: Selective Mono-amination of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
This protocol is designed to favor the formation of the mono-amino product.
Materials:
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)
-
Amine nucleophile (0.9 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous acetonitrile (solvent)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine and anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the amine nucleophile and DIPEA in anhydrous acetonitrile.
-
Add the amine/DIPEA solution dropwise to the cooled solution of the dichloropyrimidine over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting dichloropyrimidine is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Competing reactions in the amination of a dichlorotrifluoromethylpyrimidine.
References
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. ElectronicsAndBooks. [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]
-
Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Molecules. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
-
Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. ResearchGate. [Link]
-
The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. [Link]
-
Unexpected and expeditious entry into trifluoromethyl aziridines from substituted beta-dicarbonyl compounds. The Journal of Organic Chemistry. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[4][5][8]-Triazoles. MDPI. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuaxplore.com. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
-
Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- Process for the preparation of ethyl trifluoroacetoacetate.
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. Organic Chemistry Portal. [Link]
- The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
-
Studies on Fluorinated Pyrimidines. ResearchGate. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme. [Link]
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- 8. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
Technical Support Center: Purification of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol and Related Fluorinated Heterocycles
Welcome to the dedicated resource for researchers, scientists, and drug development professionals navigating the intricate challenges associated with the purification of fluorinated heterocyclic compounds, such as 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol. The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, profoundly alters the physicochemical properties of a molecule, often presenting unique and non-intuitive purification hurdles.[1][2] This guide is designed to provide not only robust protocols but also the fundamental scientific reasoning to empower you in your experimental work.
The pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] The addition of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and membrane permeability, making these compounds highly valuable in drug discovery.[2][3][4] However, these same properties contribute to the difficulties encountered during their purification.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated heterocyclic compounds like this compound often challenging to purify using standard chromatographic methods?
A1: The difficulty primarily stems from the unique electronic properties conferred by the trifluoromethyl group. The high electronegativity of fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can lead to several issues:
-
Altered Polarity: While often increasing lipophilicity, the -CF3 group can also introduce a significant dipole moment, leading to unexpected solubility and adsorption characteristics.[5][6] This can make predicting chromatographic behavior based on non-fluorinated analogs unreliable.
-
Strong Secondary Interactions: The polarized C-F bonds can engage in strong, non-covalent interactions with residual silanols on standard silica gel stationary phases, leading to peak tailing and poor separation.[1]
-
Co-elution with Impurities: The similar electronic nature of fluorinated impurities and the target compound can make them difficult to resolve on conventional stationary phases.
Q2: My this compound appears to be volatile, and I'm losing sample during solvent evaporation. How can I mitigate this?
A2: The volatility of fluorinated compounds is a common issue.[7] To prevent sample loss during solvent removal:
-
Use a Rotary Evaporator with Care: Employ lower temperatures and higher pressures (i.e., less vacuum) on your rotary evaporator.[7][8]
-
Utilize a High-Performance Condenser: Ensure your condenser is highly efficient, and consider using a cold trap with a dry ice/acetone or liquid nitrogen bath to capture any volatilized product.[7]
-
Alternative Techniques: For highly volatile compounds, consider alternative methods like a Kugelrohr apparatus or distillation at atmospheric pressure if feasible.[7]
Q3: I am struggling to obtain suitable crystals of my fluorinated pyrimidinone for X-ray crystallography. What strategies can I employ?
A3: The introduction of fluorine can disrupt crystal packing. Here are some troubleshooting strategies:
-
Systematic Solvent Screening: Screen a wide array of solvents with varying polarities and hydrogen-bonding capabilities.[1]
-
Vary Crystallization Conditions: Experiment with different temperatures, cooling rates, and methods of achieving supersaturation (e.g., slow evaporation, vapor diffusion, layering).
-
Co-crystallization: Attempt to form a co-crystal with another molecule that can establish strong, directional intermolecular interactions.[9]
-
Purity is Key: Ensure your compound is at least 80-90% pure before attempting crystallization for single-crystal X-ray diffraction.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound and similar compounds in a question-and-answer format.
Chromatographic Challenges
Issue 1: Significant peak tailing for my fluorinated pyrimidinone on a standard C18 column during HPLC analysis.
-
Question: What are the probable causes and how can I resolve this?
-
Answer: Poor peak shape is a frequent issue when purifying polar fluorinated compounds.[1] The main causes are often secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The high electronegativity of fluorine can lead to strong interactions between your analyte and residual silanols on silica-based stationary phases.[1] If the mobile phase pH is near the pKa of your compound, it may exist in multiple ionic forms, causing peak distortion.
-
Troubleshooting Workflow:
-
Mobile Phase Modification: Add a small amount of a competitive agent, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to mask the silanol interactions.
-
pH Adjustment: Adjust the mobile phase pH to ensure your compound is in a single ionic state.
-
Alternative Stationary Phase: Consider using a column with end-capping to reduce the number of free silanols or a specialized fluorinated stationary phase which can offer unique selectivity.[1]
-
-
Issue 2: My fluorinated compound is not eluting from the silica gel column, or the recovery is very low.
-
Question: I've loaded my crude this compound onto a silica gel column, but I'm not getting any product off. What's happening?
-
Answer: This is likely due to strong, potentially irreversible, binding to the stationary phase or degradation on the acidic silica surface.
-
Causality: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silica gel.
-
Troubleshooting Workflow:
-
Use Deactivated Silica Gel: Neutralize the silica gel by pre-treating it with a base like triethylamine mixed in the mobile phase.[8]
-
Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica like diol.[8]
-
Employ Non-Chromatographic Methods: If feasible, explore other purification techniques like recrystallization or sublimation.[10]
-
-
Purity Assessment Challenges
Issue 3: I'm seeing broad or no signals in my ¹⁹F NMR spectrum.
-
Question: I've purified my compound, but the ¹⁹F NMR is not giving me a clear signal. What could be the issue?
-
Answer: The absence or broadening of a ¹⁹F NMR signal can be due to several factors.
-
Causality: Paramagnetic impurities, even at trace levels, can cause significant line broadening. Chemical exchange phenomena can also lead to broad signals.
-
Troubleshooting Workflow:
-
Check for Paramagnetic Impurities: Prepare a new sample using high-purity solvents and acid-washed glassware to minimize metal ion contamination.[11] You can also try adding a chelating agent like EDTA to your sample.
-
Verify Spectrometer Setup: Ensure the spectrometer is correctly tuned for the ¹⁹F nucleus and that the acquisition parameters (spectral width, transmitter offset) are appropriate.[11]
-
Run a Standard Sample: Use a known fluorinated standard, such as trifluoroacetic acid, to confirm the instrument is functioning correctly.[11]
-
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize interactions between basic heterocyclic compounds and the acidic stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting mobile phase (e.g., 95:5 hexanes:ethyl acetate). Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.[8]
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase. If solubility is low, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[8]
-
Elution: Elute the compound from the column with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired product.[8]
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure, following the precautions for volatile compounds mentioned in the FAQs.[8]
Protocol 2: Purity Assessment by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range.[8]
Materials:
-
Purified this compound
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the purified compound in the deuterated solvent in a clean vial. Filter the solution into the NMR tube to remove any particulate matter.[11]
-
Instrument Setup:
-
Select the ¹⁹F nucleus on the spectrometer.
-
Tune and match the probe for the ¹⁹F frequency.[11]
-
Set a wide spectral width (e.g., 200-300 ppm) to ensure the signal is not outside the acquisition window.[11]
-
Set the transmitter offset to the approximate center of the expected chemical shift range for trifluoromethyl groups.
-
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. The number of scans can be increased to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum and integrate the signals. The presence of a single, sharp signal corresponding to the -CF₃ group is indicative of high purity. Any additional signals may correspond to fluorinated impurities.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted Boiling Point (°C) |
| This compound | C₆H₅F₃N₂O | 178.11[3] | N/A | N/A |
| 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C₅H₃F₃N₂O | 164.09[12] | 169 - 171[12] | 130.3 ± 50.0[12] |
| 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol | C₆H₅F₃N₂O | 178.11[13] | 141.0 - 145.0[14] | N/A |
Visualizations
Caption: General purification workflow for this compound.
Safety Precautions
When handling fluorinated heterocyclic compounds, it is crucial to adhere to strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][17] For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[12][15]
References
- Google Patents. (n.d.). US5859255A - Process for the preparation of fluorinated heterocyclic compounds.
-
PubMed. (n.d.). Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]
-
CHIMIA. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Retrieved from [Link]
-
PMC - NIH. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
PMC - NIH. (2020, July 23). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Retrieved from [Link]
-
NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]
-
ResearchGate. (2025, September 19). Studies on Fluorinated Pyrimidines. Retrieved from [Link]
-
MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
ACS Publications - American Chemical Society. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
OUCI. (n.d.). Methods of Analysis for Fluorine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine. Retrieved from [Link]
-
PMC - NIH. (n.d.). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. Retrieved from [Link]
-
PMC - NIH. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]
-
MDPI. (2021, June 14). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. Retrieved from [Link]
-
NIH. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Retrieved from [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Acta Pharmaceutica. (2025, March 28). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Key developments in fluorinated heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved from [Link]
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- 13. 4-methyl-6-(trifluoromethyl)-2-pyrimidinamine | Sigma-Aldrich [sigmaaldrich.com]
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Technical Support Center: Overcoming Solubility Issues of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol in Biological Assays
Welcome to the technical support center for 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for addressing solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What inherent properties of this compound contribute to its low aqueous solubility?
A1: The limited aqueous solubility of this compound is rooted in its molecular structure. The pyrimidinone core, while containing nitrogen and oxygen atoms, is part of a larger, predominantly non-polar aromatic system. The presence of a trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity (hydrophobicity), further reducing its affinity for polar solvents like water.[1][2][3] Additionally, the potential for strong intermolecular interactions, such as hydrogen bonding and crystal lattice forces in the solid state, can make it energetically unfavorable for individual molecules to be solvated by water.
Q2: What is the first-line approach for dissolving this compound for a biological assay?
A2: The standard and most recommended initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose due to its broad-ranging solvent capabilities.[4][5] Once a high-concentration stock is achieved (e.g., 10-30 mM), it can be serially diluted to the final working concentration directly into the aqueous assay medium.[5][6] This method helps to minimize the final concentration of the organic solvent in the assay, which is crucial for maintaining cellular health and assay integrity.[4][7]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
A3: This phenomenon, often called "crashing out," occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly transferred to a predominantly aqueous environment.[3] The drastic change in solvent polarity reduces the compound's solubility below its concentration, causing it to precipitate.[3][6]
Here are immediate troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. It's possible that your target concentration exceeds the compound's kinetic solubility limit in the final assay buffer.[8]
-
Optimize the Dilution Technique: Instead of adding a small volume of stock to a large volume of buffer at once, try adding the stock solution dropwise while vigorously vortexing or stirring the buffer.[3] This promotes rapid dispersion and can prevent localized high concentrations that initiate precipitation.[6]
-
Increase Final Co-solvent Concentration: A marginal increase in the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%) might be sufficient to keep the compound in solution.[7] However, you must first verify the tolerance of your specific cell line or assay system to the higher solvent concentration by running appropriate vehicle controls.[4][9]
Q4: How do I determine if the solubilizing agent itself is interfering with my experimental results?
A4: This is a critical validation step. Any new solvent or excipient introduced into your assay must be evaluated with a "vehicle control."[7] This involves running your complete assay with the vehicle (e.g., assay medium containing the same final concentration of DMSO, co-solvent, or cyclodextrin) but without your compound of interest. This allows you to isolate and understand any background effects caused by the solubilizing agents themselves.
In-Depth Troubleshooting Guides
Issue 1: Compound is Insoluble Even in 100% DMSO or Requires Heating
If this compound proves difficult to dissolve even in pure DMSO at room temperature, it may indicate issues with the solid-state properties of the compound or the presence of impurities.
Causality and Troubleshooting Workflow
The energy required to break the crystal lattice of a highly crystalline solid can be substantial. Gentle heating can provide the necessary energy to overcome these forces and facilitate dissolution.[4]
Caption: Workflow for dissolving compounds in 100% DMSO.
Detailed Protocol: Aiding Dissolution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration.
-
Vortex: Gently vortex the solution for 1-2 minutes.[10]
-
Apply Gentle Heat (If Necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.[4] Intermittently vortex the sample. Caution: Prolonged heating can degrade some compounds.
-
Sonicate (If Necessary): If solids persist, sonicate the vial in a water bath for 5-15 minutes.[4] This uses high-frequency sound waves to break up solid particles and enhance dissolution.
-
Final Inspection: Once the solution is clear, allow it to cool to room temperature and visually inspect for any signs of precipitation.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Issue 2: Precipitation in Aqueous Medium Despite Low Final DMSO Concentration
When precipitation occurs even at a low final DMSO concentration (e.g., <0.5%), it indicates that the aqueous solubility limit of the compound is being exceeded. In these cases, more advanced formulation strategies are required.
Strategy 1: pH Modification
The solubility of ionizable compounds is highly dependent on the pH of the solution.[11][12] this compound contains a pyrimidinol group, which can exist in tautomeric forms and has an acidic proton. Altering the pH can shift the equilibrium towards the more soluble ionized (salt) form.
-
Principle: For a weakly acidic compound, increasing the pH (making the solution more basic) will deprotonate the molecule, forming a more polar and thus more water-soluble anion.[13][14]
Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 6.0, 7.4, and 8.5). Common buffers include MES, HEPES, and Tris.
-
Add Compound: Add an excess amount of solid this compound to a fixed volume of each buffer.
-
Equilibrate: Tightly seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analyze: Plot the measured solubility against the buffer pH to determine the optimal pH for maximum solubility.
Strategy 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[15][16]
-
Common Co-solvents: Besides DMSO, other co-solvents compatible with biological assays include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[17][18]
Data Summary: Co-solvent Cytotoxicity
| Co-solvent | Typical Max Concentration in Cell Assays | Notes |
| DMSO | < 0.5% - 1% | Can induce various cellular effects at higher concentrations.[9][19] |
| Ethanol | < 0.5% | Can be more cytotoxic than DMSO for some cell lines.[18][20] |
| Propylene Glycol | 1% - 2% | Generally considered low toxicity. |
| PEG 400 | 1% - 5% | High molecular weight PEGs are generally well-tolerated. |
Note: The tolerance to any solvent is cell-line and assay-dependent and must be experimentally verified.
Strategy 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[21] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is highly water-soluble.[10][21][22]
-
Mechanism: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin, while the polar outer surface of the cyclodextrin interacts favorably with water, effectively shuttling the compound into solution.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high solubility and low toxicity.[23][24]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol: Evaluating Cyclodextrins for Solubility Enhancement
-
Prepare Cyclodextrin Solutions: Create a range of HP-β-CD solutions in your chosen assay buffer (e.g., 1%, 2.5%, 5% w/v).
-
Add Compound: Add an excess of solid this compound to each cyclodextrin solution and a control (buffer only).
-
Equilibrate: Seal the containers and shake them at a constant temperature for 24-48 hours.
-
Separate and Quantify: Use the same separation and quantification methods as described in the pH-dependent solubility protocol (Steps 4 & 5) to determine the compound's solubility at each cyclodextrin concentration.
-
Select Optimal Concentration: Choose the lowest concentration of HP-β-CD that provides the desired level of solubility and run vehicle controls to ensure it does not interfere with your assay.
Final Recommendations
A systematic approach is key to overcoming solubility issues. Start with the simplest methods (optimizing DMSO concentration and dilution technique) before moving to more complex formulations involving pH adjustment, co-solvents, or cyclodextrins. Always validate your chosen solubilization method by running comprehensive vehicle controls to ensure the scientific integrity of your biological assay results. Low solubility is a common hurdle in drug discovery, but with these strategies, you can develop a robust protocol to generate reliable and accurate data.[6]
References
-
Gao, Y., et al. Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available from: [Link]
-
Fiveable. PH effect on solubility Definition. Available from: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
-
Viviani, S., et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available from: [Link]
-
Nielsen, G. D., et al. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Lohithasu, D., et al. Cyclodextrins in delivery systems: Applications. PubMed Central. Available from: [Link]
-
Szejtli, J. (1991). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate. Available from: [Link]
-
Challa, R., et al. Cyclodextrins in drug delivery: An updated review. PubMed Central. Available from: [Link]
-
YouTube. (2025). Why Does pH Influence A Substance's Dissolution?. Available from: [Link]
-
Singh, R., et al. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
-
UW-Madison Demonstration Lab. Biological Chemistry- Effect of pH on Protein Solubility. Available from: [Link]
-
Ates, G., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery. Available from: [Link]
-
Hamzeloo-Moghadam, M., et al. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available from: [Link]
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Berg, T. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review. Available from: [Link]
-
StudySmarter. (2022). pH and Solubility: Effect, Relationship & Calculations. Available from: [Link]
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MDPI. High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Available from: [Link]
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Reddit. (2022). How to tackle compound solubility issue. Available from: [Link]
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PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine. Available from: [Link]
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PubChem. 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine. Available from: [Link]
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PubChem. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine. Available from: [Link]
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Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. ResearchGate. Available from: [Link]
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Wieczerzak, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available from: [Link]
-
National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Available from: [Link]
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Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]
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MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]
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Hrčak. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Available from: [Link]
-
National Institutes of Health. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available from: [Link]
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- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Pharmaceutics | Special Issue : Cyclodextrins in Drug Formulation and Delivery [mdpi.com]
Stability of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol under different pH conditions
Welcome to the technical support center for 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various pH conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and a thorough understanding of the molecule's behavior.
Introduction: The Critical Role of pH Stability
The stability of an active pharmaceutical ingredient (API) is a critical parameter that can influence its efficacy, safety, and shelf-life.[1] For a heterocyclic compound like this compound, the surrounding pH is a crucial factor that can dictate its chemical fate. Understanding its stability profile across a range of pH values is not just a regulatory requirement but a fundamental aspect of robust drug development, from formulation to analytical method development.[1][2][3]
This guide provides a comprehensive overview of potential stability issues, offering practical solutions and the underlying scientific rationale to empower you in your research.
Troubleshooting Guide: Common Issues in pH Stability Studies
This section addresses specific problems you might encounter during your experimental work with this compound.
Issue 1: Unexpectedly Rapid Degradation in Acidic Conditions
-
Q: I'm observing more than 20% degradation of my compound in 0.1 M HCl within a few hours at room temperature. Is this expected, and how can I investigate it further?
-
A: While some degradation in acidic conditions is plausible, rapid and extensive degradation warrants a closer look. Here’s a systematic approach to troubleshoot this:
-
Confirm Analyte Identity and Purity: Before proceeding, re-verify the identity and purity of your starting material using an appropriate analytical method, such as LC-MS or NMR. Impurities could be less stable and contribute to the observed degradation.
-
Investigate Hydrolytic Cleavage: The pyrimidin-2-ol ring system can be susceptible to acid-catalyzed hydrolysis. The trifluoromethyl group, being strongly electron-withdrawing, can influence the electron density of the pyrimidine ring, potentially affecting its stability. The likely point of hydrolytic attack is the C-N bonds within the pyrimidine ring, leading to ring-opening.
-
Characterize Degradants: To understand the degradation pathway, it's crucial to identify the degradation products.[3] Employ a stability-indicating analytical method, such as a gradient reverse-phase HPLC method coupled with a mass spectrometer (LC-MS), to separate and identify the degradants.[4][5]
-
Refine Stress Conditions: If the degradation is too rapid to monitor accurately, consider using milder acidic conditions (e.g., 0.01 M HCl or a pH 2-3 buffer) or conducting the experiment at a lower temperature (e.g., 4°C) to slow down the reaction rate.[6]
-
Issue 2: Poor Mass Balance in Alkaline Conditions
-
Q: My HPLC analysis shows a significant loss of the parent compound in 1 M NaOH, but I'm not seeing corresponding peaks for the degradation products, leading to poor mass balance. What could be happening?
-
A: Poor mass balance is a common challenge in forced degradation studies and can be attributed to several factors:
-
Formation of Insoluble Degradants: The degradation products formed under alkaline conditions might have lower solubility in your analytical mobile phase and could be precipitating out of the solution. Visually inspect your samples for any cloudiness or precipitate. If observed, try dissolving the sample in a stronger organic solvent before analysis.
-
Chromatographic Issues: The degradants might be highly polar and not retained on a standard reverse-phase column, eluting with the solvent front. Alternatively, they could be irreversibly adsorbed to the column. Try using a different column chemistry (e.g., a polar-embedded column) or a different detection method if the degradants lack a UV chromophore.
-
Formation of Volatile Degradants: While less common for this type of molecule, it's a possibility that a volatile degradant is being formed and lost during sample handling or analysis.
-
Ring Opening and Fragmentation: Strong alkaline conditions can lead to the opening of the pyrimidine ring. The resulting fragments may be small, highly polar molecules that are difficult to detect by standard HPLC-UV methods.
-
Issue 3: Inconsistent Results Across Different Buffer Systems
-
Q: I'm seeing different stability results at the same pH when using different buffer systems (e.g., phosphate vs. citrate). Why is this happening?
-
A: This phenomenon, known as specific acid-base catalysis, occurs when the buffer components themselves participate in the degradation reaction.
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Explanation: While the primary driver of the reaction is the H+ or OH- concentration (pH), the buffer ions can also act as catalysts. For instance, the phosphate dianion (HPO₄²⁻) can act as a general base catalyst.
-
Recommendation: When developing a formulation, it is crucial to assess the compound's stability in the presence of the intended excipients, including the buffer system. For fundamental stability profiling, it is advisable to use a range of buffers to identify any potential catalytic effects.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the likely degradation pathway for this compound under acidic and basic conditions?
-
A1: Based on the chemistry of pyrimidine derivatives, the most probable degradation pathway is hydrolysis, leading to the opening of the pyrimidine ring.[7][8]
-
Acidic Conditions: Acid-catalyzed hydrolysis is likely to be initiated by protonation of a ring nitrogen, followed by nucleophilic attack by water. This can lead to the cleavage of the amide-like bonds within the ring.
-
Basic Conditions: Under basic conditions, direct nucleophilic attack by hydroxide ions on the electron-deficient carbons of the pyrimidine ring is the expected mechanism, again leading to ring opening.
-
-
-
Q2: How does the trifluoromethyl group influence the stability of the molecule?
-
A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This has two main effects:
-
Increased Acidity: The CF₃ group increases the acidity of the N-H proton of the pyrimidin-2-ol tautomer, which can affect its solubility and reactivity at different pH values.
-
Ring Activation/Deactivation: It deactivates the pyrimidine ring towards electrophilic attack but activates it towards nucleophilic attack. This suggests that the molecule might be more susceptible to degradation under basic conditions.
-
-
-
Q3: What are the ideal storage conditions for this compound in solution?
-
A3: Based on general principles for similar heterocyclic compounds, storing the compound in a neutral, buffered solution (pH 6-8) at low temperatures (2-8°C) and protected from light is a good starting point. However, the optimal storage conditions should be determined empirically through a comprehensive stability study.
-
-
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
Experimental Protocol: pH Stability Assessment
This protocol outlines a systematic approach for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.
Materials and Reagents:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Phosphate, citrate, and borate buffer systems (to cover a pH range of 2-12)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA and/or MS detector
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Sample Preparation for Stressing:
-
For each pH condition, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective stress solution (e.g., 0.1 M HCl, 0.1 M NaOH, or a specific pH buffer) to a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the HPLC mobile phase or a neutral buffer.
-
-
Incubation:
-
Incubate the samples at a controlled temperature, for example, 50°C.[6]
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Quenching and Analysis:
-
At each time point, immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is crucial to stop the degradation reaction.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis and Presentation:
The results should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Stability of this compound under Various pH Conditions at 50°C
| pH Condition | Time (hours) | % Parent Compound Remaining | % Degradation | Observations |
| 0.1 M HCl | 0 | 100.0 | 0.0 | Clear solution |
| 2 | 85.2 | 14.8 | Clear solution | |
| 8 | 55.7 | 44.3 | Clear solution | |
| 24 | 15.3 | 84.7 | Clear solution | |
| pH 4.0 Buffer | 0 | 100.0 | 0.0 | Clear solution |
| 2 | 99.5 | 0.5 | Clear solution | |
| 8 | 98.1 | 1.9 | Clear solution | |
| 24 | 95.8 | 4.2 | Clear solution | |
| pH 7.0 Buffer | 0 | 100.0 | 0.0 | Clear solution |
| 2 | 99.8 | 0.2 | Clear solution | |
| 8 | 99.2 | 0.8 | Clear solution | |
| 24 | 98.5 | 1.5 | Clear solution | |
| pH 9.0 Buffer | 0 | 100.0 | 0.0 | Clear solution |
| 2 | 97.3 | 2.7 | Clear solution | |
| 8 | 90.1 | 9.9 | Clear solution | |
| 24 | 75.4 | 24.6 | Clear solution | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | Clear solution |
| 2 | 60.1 | 39.9 | Clear solution | |
| 8 | 20.5 | 79.5 | Clear solution | |
| 24 | < 5.0 | > 95.0 | Clear solution |
Visualizing Degradation Pathways
Understanding the potential degradation pathways is crucial for identifying degradants and developing robust analytical methods.
Caption: Potential hydrolytic degradation pathways under acidic and basic conditions.
References
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]
-
Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society C: Organic, 2720-2723. [Link]
-
Shapiro, R., & Danzig, M. (1973). Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 319(1), 5-10. [Link]
-
Prior, J. J., Maley, J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of Biological Chemistry, 259(4), 2422-2428. [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 203-210. [Link]
-
Vogels, G. D., & van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 40(2), 403-468. [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the N-alkylation of pyrimidin-2-ols
Welcome to the technical support center for the N-alkylation of pyrimidin-2-ols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial synthetic transformation. Our focus is on delivering practical, field-proven insights to help you overcome common challenges and optimize your reaction conditions for successful outcomes.
Introduction to the N-Alkylation of Pyrimidin-2-ols
The N-alkylation of pyrimidin-2-ols is a cornerstone reaction in medicinal chemistry, as the pyrimidine scaffold is a key component in a multitude of biologically active compounds, including antiviral and anticancer agents.[1][2] However, the inherent ambident nucleophilicity of the pyrimidin-2-ol system presents a significant challenge: the potential for competing O-alkylation, leading to a mixture of N- and O-alkylated products.[1][3][4] The regioselectivity of this reaction is delicately influenced by a variety of factors, including the choice of base, solvent, alkylating agent, and the electronic and steric properties of the pyrimidine substrate itself.[4][5] This guide will dissect these variables to provide a clear path toward achieving high yields and the desired N-alkylation regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether N-alkylation or O-alkylation occurs?
A1: The outcome of the alkylation reaction on a pyrimidin-2-ol is a classic example of kinetic versus thermodynamic control, heavily influenced by Hard and Soft Acid-Base (HSAB) theory.
-
N-Alkylation (Kinetic Product): The nitrogen atom is generally a softer nucleophile and reacts preferentially with softer electrophiles (e.g., alkyl halides with larger, more polarizable halogens like iodide). Weaker bases and polar aprotic solvents that do not strongly solvate the anion tend to favor N-alkylation.
-
O-Alkylation (Thermodynamic Product): The oxygen atom is a harder nucleophile and reacts more readily with harder electrophiles. Stronger bases (like alkali metal carbonates) and polar protic solvents that can hydrogen bond with the oxygen atom tend to favor O-alkylation.[6] The choice of the counter-ion of the base can also play a role; for instance, cesium carbonate has been shown to promote O-alkylation.[7]
Q2: I'm observing a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?
A2: Achieving high N-selectivity often requires a careful selection of reaction conditions. Here are several strategies:
-
Protecting Groups: The most direct approach is to protect the oxygen atom of the pyrimidin-2-ol. However, this adds extra steps to your synthesis. A more elegant approach is to use a protecting group on one of the ring nitrogens to direct alkylation to the other. For instance, a Boc group at the N-1 position of uracil allows for selective alkylation at N-3.[8]
-
Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for achieving N-alkylation under mild conditions with a high degree of regioselectivity, particularly for primary and secondary alcohols.[9][10][11][12] The reaction proceeds with inversion of stereochemistry at the alcohol carbon.[11][12]
-
Choice of Alkylating Agent: Softer alkylating agents, such as alkyl iodides, generally favor N-alkylation over harder agents like alkyl chlorides.[3]
-
Solvent and Base Combination: Employing a non-polar, aprotic solvent with a bulky, non-nucleophilic base can sterically hinder O-alkylation and favor the N-alkylation pathway.[13]
Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A3: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your pyrimidin-2-ol, alkylating agent, and solvent. Water and other impurities can interfere with the reaction.
-
Base Strength and Stoichiometry: The base may not be strong enough to fully deprotonate the pyrimidin-2-ol, or you may be using an insufficient amount. Consider a stronger base or increasing the equivalents. However, be mindful that a very strong base might lead to undesired side reactions.
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal conditions.
-
Side Reactions: The formation of byproducts, such as dialkylated products, can reduce the yield of the desired mono-alkylated product.[14] Adjusting the stoichiometry of the alkylating agent can help to mitigate this.
Q4: Are there alternative methods to traditional SN2 reactions for N-alkylation?
A4: Yes, several modern synthetic methods offer advantages in terms of yield, selectivity, and substrate scope:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the N-arylation of pyrimidin-2-amines, which can be derived from pyrimidin-2-ols.[15][16][17][18][19] It offers excellent functional group tolerance.[17]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for N-alkylation reactions.[20][21][22][23][24] This technique is particularly useful for high-throughput synthesis of compound libraries.[22][23][24]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor N/O Selectivity | - Inappropriate choice of base, solvent, or alkylating agent. - Reaction conditions favoring the thermodynamic (O-alkylated) product. | - Switch to a softer alkylating agent (e.g., from R-Br to R-I). - Use a less polar, aprotic solvent (e.g., THF, Dioxane). - Employ a bulky, non-nucleophilic base. - Consider using the Mitsunobu reaction for alcohols.[9][10][25] |
| Low Reaction Yield | - Incomplete reaction. - Degradation of starting materials or product. - Formation of side products (e.g., dialkylation).[14] | - Increase reaction temperature and/or time; monitor by TLC/LC-MS. - Ensure all reagents and solvents are pure and anhydrous. - Use a slight excess of the limiting reagent. - Optimize the stoichiometry to minimize side reactions. |
| No Reaction | - Insufficiently reactive alkylating agent. - Base is not strong enough to deprotonate the pyrimidin-2-ol. - Low reaction temperature. | - Use a more reactive alkylating agent (e.g., an alkyl iodide or triflate). - Switch to a stronger base (e.g., NaH). - Increase the reaction temperature, potentially using microwave heating.[20][21][22] |
| Difficulty in Product Purification | - Close polarity of N- and O-alkylated isomers. - Presence of unreacted starting materials or byproducts. | - Optimize reaction conditions to maximize the formation of the desired product. - Employ advanced chromatographic techniques (e.g., preparative HPLC). - Consider recrystallization to purify the product. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Base
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the pyrimidin-2-ol (1.0 mmol) in a suitable anhydrous solvent (e.g., DMF, THF, or Acetonitrile, 10 mL), add the base (e.g., K₂CO₃, NaH, 1.2 mmol) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkylating agent (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for N-Alkylation with an Alcohol
This protocol is particularly useful for achieving high N-selectivity with primary and secondary alcohols.[9][10][11][12]
-
Dissolve the pyrimidin-2-ol (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in anhydrous THF (15 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) in THF (5 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.
Data Presentation: Comparison of Reaction Conditions
| Method | Alkylating Agent | Base/Reagent | Solvent | Temp. (°C) | Yield (%) | Selectivity | Reference |
| S | 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetonitrile | Reflux | 87 | O-Alkylation | [4] |
| S | 4-(Bromomethyl)pyrimidine | K₂CO₃ | Acetonitrile | Reflux | 80 | O-Alkylation | [3] |
| Mitsunobu | 1-Pentanol | PPh₃/DIAD | THF | 70 | Good | N-Alkylation | [9] |
| Microwave | Alkyl Halides | K₂CO₃ | DMF | 120 | High | N-Alkylation | [22] |
| Buchwald-Hartwig | Aryl Halides | Pd Catalyst/Base | Toluene | Reflux | Moderate-Good | N-Arylation | [16] |
Visualizations
Decision-Making Workflow for Optimizing N-Alkylation
Caption: Competing N- and O-alkylation pathways in the SN2 reaction of pyrimidin-2-olates.
References
- Mitsunobu and Related Reactions: Advances and Applic
- Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction | Request PDF.
- Mitsunobu Reaction. Organic Chemistry.
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
- Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Wiley Online Library.
- Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions | Request PDF.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH.
- Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods | Request PDF.
- A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Compar
- Mitsunobu Reaction. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Benchchem.
- Optimizing reaction conditions of N-alkylation reaction | Download Table.
- Buchwald-Hartwig Amin
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PMC - PubMed Central.
- Alkylation reaction of pyrimidine derivatives at the nitrogen.
- Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives.
- Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. Europe PMC.
- (PDF)
- Highly efficient protocol for one-pot N-alkylation of nucleobases using alcohols in bmim[Br]: a rapid route to access acyclic nucleosides. Semantic Scholar.
- Technical Support Center: Synthesis of Pyrimidine-Based Ligands. Benchchem.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. NIH.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Taylor & Francis Online.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.
- ALKYLATION OF 2Н (ALKYL)-SUBSTITUTED PYRIMIDINONES-4. Scholarzest.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Microwave‐Assisted Synthesis of Pyrimidine Libraries | Request PDF.
- CHEMISTRY (862). CISCE.
- Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r.
- Development of a selective and scalable N1-indazole alkyl
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Semantic Scholar.
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Preventing decomposition of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol during storage
Technical Support Center: 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Welcome to the technical support guide for this compound (CAS No. 91606-60-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles.
Quick Reference: Recommended Storage Conditions
For immediate guidance, the following table summarizes the optimal storage conditions for this compound.
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of potential hydrolytic and oxidative degradation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Minimizes oxidation risk. The pyrimidine ring can be susceptible to oxidative degradation. |
| Light | Amber Vial / Protect from Light | Amber Vial / Protect from Light | Prevents potential photodegradation, a common issue for heterocyclic compounds.[2] |
| Container | Tightly Sealed Glass Vial | Tightly Sealed Glass Vial with PTFE-lined cap | Prevents moisture ingress and reaction with container materials. Glass is preferred over plastic.[3][4][5] |
| Form | Solid (Lyophilized Powder) | Solid (Lyophilized Powder) | Storing as a solid significantly reduces susceptibility to hydrolysis compared to solutions. |
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and storage of this compound.
Q1: Why is an inert atmosphere recommended for storing this compound? A1: While the trifluoromethyl group itself is not prone to oxidation, the pyrimidine ring and the methyl group are potential sites for oxidative degradation. Over time, exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of N-oxides or other oxidized byproducts, compromising sample purity. Storing under an inert gas like argon or nitrogen displaces oxygen and preserves the compound's integrity.[2]
Q2: Can I store the compound in a solution for convenience? A2: We strongly advise against long-term storage in solution. This compound is susceptible to hydrolysis, particularly if the solvent contains trace amounts of water or is not buffered to a neutral pH. The trifluoromethyl group, while generally stable, can undergo slow hydrolysis to a carboxylic acid under basic or strongly acidic conditions.[6][7] For experimental use, prepare fresh solutions and use them promptly. If short-term storage of a stock solution is unavoidable, use an anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or below, and blanket the headspace with inert gas.
Q3: The Safety Data Sheet (SDS) for a similar compound mentions it's "Stable under normal conditions." Why are these extra precautions necessary? A3: The term "stable under normal conditions" on an SDS generally refers to acute handling and shipping stability, not the long-term purity required for sensitive research applications.[3][8] For drug discovery and development, maintaining >99% purity over months or years is critical. The subtle, slow degradation pathways that might not pose an immediate safety hazard can significantly impact experimental reproducibility and results. Our recommendations are tailored to preserve this high level of purity for research applications.
Q4: What is the significance of the trifluoromethyl (CF3) group on the pyrimidine ring? A4: The trifluoromethyl group is a crucial moiety in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[9][10][11] Preserving the integrity of this group is paramount to the compound's intended biological activity.
Troubleshooting Guide: Identifying and Mitigating Decomposition
If you suspect your sample of this compound has degraded, this guide provides a logical workflow to diagnose and address the issue.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process when signs of compound degradation are observed.
Caption: Troubleshooting workflow for suspected compound degradation.
Understanding the Science: Mechanisms of Decomposition
A deeper understanding of the potential degradation pathways is essential for effective prevention. The two primary non-photolytic degradation routes for this compound are hydrolysis and oxidation.
Potential Decomposition Pathways
Caption: Potential chemical degradation pathways for the compound.
-
Hydrolysis of the Trifluoromethyl Group: The C-F bond is very strong, making the CF3 group generally stable.[9] However, under neutral aqueous conditions over long periods, or more rapidly under basic conditions, the carbon atom of the CF3 group can be susceptible to nucleophilic attack by water or hydroxide ions. This can lead to a stepwise hydrolysis, ultimately converting the -CF3 group into a carboxylic acid (-COOH).[6][7] This transformation dramatically alters the compound's electronic properties, solubility, and biological activity.
-
Oxidation: The electron-rich pyrimidine ring and the benzylic-like methyl group are potential sites for oxidation. Atmospheric oxygen can, particularly in the presence of trace metal impurities or light, lead to the formation of various oxidized species. This can manifest as a yellowing or browning of the solid material.
Protocols for Quality Control
To ensure the integrity of your compound, periodic quality control is recommended, especially for older batches or if degradation is suspected.
Protocol 1: Preparation of a Stock Solution for Analysis
This protocol details the steps for accurately preparing a stock solution for analytical testing.
Materials:
-
This compound solid
-
Anhydrous, HPLC-grade DMSO or Acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flask
-
Argon or Nitrogen gas source
Procedure:
-
Equilibration: Allow the sealed vial of the compound to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.[12][13]
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Quickly weigh the desired amount of the compound (e.g., 5 mg) and record the exact weight. Perform this step efficiently to minimize air exposure.
-
Dissolution: Transfer the weighed solid to a Class A volumetric flask (e.g., 5 mL for a 1 mg/mL solution). Add approximately 75% of the final volume of the chosen anhydrous solvent.
-
Sonication: Gently sonicate the flask for 2-5 minutes to ensure complete dissolution.
-
Final Volume: Once dissolved and returned to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.
-
Inerting: Before sealing, gently flush the headspace of the flask with argon or nitrogen gas for 15-30 seconds.
-
Storage: If not for immediate use, store the stock solution at -20°C or -80°C in a tightly sealed container. For use, thaw completely and vortex before taking an aliquot.
Protocol 2: Routine Purity Assessment by HPLC-UV
A simple reversed-phase HPLC-UV method can be used to monitor the purity of the compound over time.
Instrumentation & Conditions:
-
HPLC System: Standard system with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm (or determined λmax)
-
Injection Volume: 10 µL
-
Sample Concentration: ~0.1 mg/mL in Acetonitrile/Water (50:50)
Procedure:
-
Sample Preparation: Dilute the stock solution (from Protocol 1) to the target concentration using a 50:50 mixture of Acetonitrile and Water.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject a solvent blank, followed by your sample.
-
Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak. Compare the chromatogram to a reference standard or an initial analysis of a fresh batch. The appearance of new peaks, especially earlier-eluting (more polar) ones, may indicate the formation of hydrolytic or oxidative degradation products.
References
- Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23). doi:10.1002/anie.202103477
- Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. doi:10.1021/ja01569a075
-
Beier, P. (2013). Trifluoromethylated Heterocycles. Topics in Heterocyclic Chemistry. Retrieved from [Link]
-
PubMed. (2011). Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions. PubMed. Retrieved from [Link]
- Elsevier. (1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. doi:10.1016/0163-7258(80)90079-0
-
PubMed. (2002). Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry. PubMed. Retrieved from [Link]
- MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). doi:10.15406/japlr.2016.03.00086
-
PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Omega. Retrieved from [Link]
-
ResearchGate. (2022). Degradation of Pyrimidine Nucleotides. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2013). Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from [Link]
-
ResearchGate. (2025). Stability of essential drugs during shipment to the tropics. Retrieved from [Link]
-
MDPI. (2024). The Effects of Ambient Temperature and Atmospheric Humidity on the Diffusion Dynamics of Hydrogen Fluoride Gas Leakage Based on the Computational Fluid Dynamics Method. Atmosphere. Retrieved from [Link]
-
Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]
-
PubMed. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
MDPI. (2023). Synthesis of β-Trifluoromethyl-β-arylethyl or gem-Difluorovinyl-containing Analogues of Neonicotinoids. Retrieved from [Link]
-
PubMed. (2009). Effect of pharmaceutical excipients on the stability of trichlormethiazide tablets under humid conditions. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
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- 5. Trifluoromethyluracil(54-20-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
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- 11. mdpi.com [mdpi.com]
- 12. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of pharmaceutical excipients on the stability of trichlormethiazide tablets under humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioisomeric Mixtures in Substituted Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for substituted pyrimidine synthesis. This guide is designed to provide practical, in-depth solutions to the common and complex challenges associated with managing regioisomeric mixtures. Substituted pyrimidines are a cornerstone in medicinal chemistry, but their synthesis is often complicated by the formation of closely related isomers that can be difficult to control, separate, and identify. This resource, structured in a question-and-answer format, offers troubleshooting strategies and detailed protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding regioisomerism in pyrimidine chemistry.
Q1: What are regioisomers in the context of pyrimidine synthesis, and why are they a concern?
A1: Regioisomers are constitutional isomers that have the same molecular formula but differ in the placement of substituents on the pyrimidine ring. For example, during an alkylation reaction on a pyrimidine precursor, the new group might attach to the N1 or N3 nitrogen atom, resulting in two different products (N1- and N3-isomers). Similarly, in nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, the incoming nucleophile can attack either the C2 or C4 position.
This is a significant concern for several reasons:
-
Biological Activity: Regioisomers can have drastically different pharmacological profiles, with one isomer being a potent drug candidate and the other being inactive or even toxic.
-
Purification Challenges: Due to their similar physical properties (polarity, solubility), separating regioisomeric mixtures is often extremely difficult, sometimes requiring preparative HPLC, which is not ideal for large-scale synthesis.
-
Reduced Yields: The formation of an undesired isomer lowers the overall yield of the target molecule, impacting the efficiency and cost-effectiveness of the synthetic route.
Q2: What are the primary factors that influence regioselectivity in pyrimidine synthesis?
A2: Regioselectivity is governed by a combination of electronic, steric, and reaction condition factors:
-
Electronic Effects: The inherent electron distribution in the pyrimidine ring dictates the reactivity of different positions. For instance, in many 2,4-difunctionalized pyrimidines, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the incoming reagent can physically block access to a particular reaction site, favoring substitution at a less hindered position.
-
Reaction Conditions: The choice of solvent, base, catalyst, and temperature can profoundly influence the outcome. For example, the use of specific Lewis acids can reverse the typical regioselectivity of amine addition to a pyrimidine ring.
-
Tautomerism: Pyrimidine derivatives, especially those with amino or hydroxyl groups, can exist in different tautomeric forms. The specific tautomer present under the reaction conditions can expose a different atom for reaction, leading to a mixture of products.
Q3: How can I definitively identify the structure of each regioisomer in my mixture?
A3: Unambiguous characterization is crucial. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments:
-
1H and 13C NMR: While 1D spectra provide initial clues, peak overlap can be an issue. However, unique phenomena like room-temperature line broadening in 1H and 13C NMR spectra can be diagnostic for C4-substituted aminopyrimidines due to the presence of rotamers, an effect not typically seen for C2-substituted isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for establishing connectivity. For instance, a correlation from the N1-alkyl group's protons to the C2 and C6 carbons of the pyrimidine ring confirms N1 substitution.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. An NOE between protons on a substituent and a specific proton on the pyrimidine ring (e.g., H5 or H6) can confirm its position.
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides absolute structural proof.
Part 2: Troubleshooting Guide: Controlling Regioselectivity During Synthesis
This section provides actionable strategies to improve the regioselectivity of your reactions.
Q4: My N-alkylation of a substituted uracil is giving me a mixture of N1 and N3 isomers. How can I favor one over the other?
A4: This is a classic problem driven by the similar nucleophilicity of the two ring nitrogens. The key is to create a significant difference in their reactivity.
Plausible Causes:
-
Deprotonation of both N1-H and N3-H by the base.
-
Similar steric accessibility at both nitrogen atoms.
Proposed Solutions & Protocols:
-
Protecting Group Strategy (for selective N3-alkylation): The most reliable method is to temporarily block the N1 position. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it can be removed under mild conditions.
-
Protocol: N1-Boc Protection for Selective N3-Alkylation
-
Protection: Dissolve the N1-substituted pyrimidine (1 eq.) in a suitable solvent like acetonitrile or DMF. Add Di-tert-butyl dicarbonate (Boc)2O (1.2 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material. Purify the N1-Boc protected intermediate.
-
Alkylation: To a solution of the N1-Boc intermediate (1 eq.) in DMF, add a base such as cesium carbonate (Cs2CO3) (1.5 eq.). Add the desired alkylating agent (e.g., alkyl halide, 1.1 eq.) and stir at room temperature or with gentle heating (50-60 °C) until the reaction is complete.
-
Deprotection: After purification of the N1-Boc, N3-alkylated product, dissolve it in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM). Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid to yield the pure N3-alkylated product.
-
-
-
Choice of Base and Solvent: In some cases, careful selection of the base/solvent system can influence selectivity without protection. Using a bulky base might favor deprotonation at the more sterically accessible nitrogen.
Q5: I am performing a nucleophilic aromatic substitution on 2,4-dichloropyrimidine and getting a mixture of C2 and C4 substituted products. How can I improve selectivity for the C4 position?
A5: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophiles than the C2 position. However, this selectivity can be eroded under certain conditions.
Plausible Causes:
-
High reaction temperatures or prolonged reaction times allowing for equilibration or reaction at the less reactive C2 site.
-
The specific combination of nucleophile and solvent may not provide sufficient differentiation.
Proposed Solutions & Protocols:
-
Kinetic Control: Favoring the kinetically preferred C4 product often involves using milder conditions.
-
Protocol: Selective C4-Amination
-
Dissolve the 2,4-dichloropyrimidine (1 eq.) in a polar aprotic solvent like THF or isopropanol at a low temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of the amine nucleophile (1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 eq.).
-
Maintain the low temperature and monitor the reaction closely by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water and proceed with extraction and purification. Avoid excessive heating during workup and purification.
-
-
-
Transition Metal Catalysis (To Invert Selectivity): While C4 is typically favored, certain palladium-catalyzed cross-coupling reactions, particularly C-S coupling, have been developed to achieve unusual C2-selectivity. This highlights how catalyst choice can completely override the inherent reactivity of the substrate.
Workflow for Controlling Regioselectivity
The following diagram illustrates a decision-making process for tackling regioisomer formation during synthesis.
Navigating the Scale-Up of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and frequently asked questions (FAQs) encountered during the synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, with a special focus on the critical transition from laboratory-scale to pilot-plant production. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying chemical and engineering principles that govern a successful scale-up.
Section 1: Laboratory-Scale Synthesis & Common Issues
The foundation of a successful pilot-plant run is a robust and well-understood laboratory procedure. This section addresses common hurdles faced during bench-scale synthesis.
Frequently Asked Questions (FAQs) - Lab Scale
Q1: My reaction yield is consistently low, even with high starting material conversion. What are the likely causes?
A1: Low yields despite high conversion often point to the formation of side products or product degradation. Several factors can contribute to this:
-
Side Reactions: The condensation reaction for forming the pyrimidine ring can be susceptible to competing pathways. For instance, self-condensation of the β-ketoester or reactions involving impurities in the starting materials can lead to byproducts.[1][2]
-
Product Instability: The pyrimidin-2-ol product might be sensitive to the reaction or workup conditions. Prolonged reaction times or exposure to strong acids or bases can cause degradation.
-
Incomplete Cyclization: The open-chain intermediate may not efficiently cyclize. This can be addressed by adjusting the catalyst concentration or increasing the reaction temperature to provide the necessary activation energy for ring closure.[2]
Q2: I'm observing an unexpected, highly fluorescent byproduct in my reaction mixture. What is it and how can I prevent it?
A2: A common fluorescent byproduct in similar pyrimidine syntheses is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from urea decomposition at higher temperatures), competing with the desired pyrimidine synthesis pathway.[3]
-
Mitigation Strategy: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct as the Hantzsch pathway is often favored at higher temperatures.[3]
Q3: My crude product is difficult to purify, showing multiple closely-related impurities on my TLC and NMR. What are these and how can I minimize them?
A3: Common impurities in pyrimidine synthesis include uncyclized intermediates, N-acylureas, and products from side reactions.[4]
-
N-Acylurea Formation: This can be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[4]
-
Purification: Recrystallization is often the most effective method for removing these impurities. Careful selection of the recrystallization solvent is crucial for obtaining a pure product.[3][4]
Troubleshooting Workflow: Lab-Scale Synthesis
This workflow provides a systematic approach to diagnosing and resolving common issues at the lab scale.
Caption: Troubleshooting workflow for lab-scale synthesis of this compound.
Section 2: Scaling Up to the Pilot Plant
Transitioning from the laboratory to a pilot plant introduces new challenges related to mass and heat transfer, equipment differences, and safety. A process that works perfectly on a gram scale may fail or become hazardous at the kilogram scale.[1][5]
Frequently Asked Questions (FAQs) - Pilot Plant Scale-Up
Q1: My reaction yield dropped significantly when moving from a 1L flask to a 100L reactor. What are the primary reasons for this?
A1: A drop in yield during scale-up is a common and multifaceted problem. The root causes often lie in physical and chemical phenomena that are negligible at the lab scale but become dominant in larger vessels.[1][6]
-
Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to non-uniform reaction conditions, creating localized "hot spots" or areas of high reactant concentration.[1] This can promote side reactions and product degradation. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging.[1]
-
Exotherm Control: The synthesis of pyrimidines can be exothermic. What is easily managed in a small flask with a water bath can become a serious safety risk and a source of impurity formation in a large reactor.[1][7]
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. Minor impurities can act as catalysts for unwanted side reactions or inhibit the main reaction.[1]
Q2: How do I adapt my laboratory stirring and heating methods for a pilot plant reactor?
A2: Direct translation of lab-scale parameters is not feasible. The key is to understand the governing mechanisms of mixing and heat transfer.[8]
-
Mixing: The goal is to maintain a homogenous reaction mixture. This requires selecting the appropriate impeller type (e.g., axial vs. radial flow) and agitation speed for the specific reactor geometry and reaction viscosity.[8] Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting mixing efficiency at scale.
-
Heating and Cooling: Pilot plant reactors rely on jacketed heating and cooling systems. It's crucial to ensure the reactor's heat transfer capabilities can handle the reaction exotherm. Controlled addition of reagents is a common strategy to manage heat evolution.[1]
Q3: What are the critical safety considerations when scaling up this synthesis?
A3: Safety is paramount in a pilot plant setting. A thorough process hazard analysis (PHA) should be conducted before the first scale-up run. Key considerations include:
-
Thermal Hazards: As mentioned, understanding and controlling the reaction exotherm is critical.[7] This includes having an emergency cooling plan in place.
-
Reagent Handling: Safe handling procedures for all chemicals, especially corrosive or toxic materials, must be established and followed.
-
Pressure Management: The potential for gas evolution or solvent boiling should be assessed, and the reactor must be equipped with appropriate pressure relief systems.
Troubleshooting Guide: Pilot Plant Scale-Up
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Decreased Yield | Inefficient mixing, poor heat transfer, raw material impurities. | - Mixing: Characterize mixing time at the pilot scale and adjust agitation speed or impeller design.[8] - Heat Transfer: Implement controlled addition of reagents and monitor internal temperature closely. Ensure the cooling system is adequate.[1] - Raw Materials: Qualify suppliers and perform rigorous quality control on all incoming materials.[1] |
| Increased Impurity Profile | Localized overheating, longer reaction times at elevated temperatures. | - Temperature Control: Use a cascaded temperature control system for the reactor jacket. - Kinetics: Re-optimize reaction parameters (temperature, concentration, catalyst loading) at the pilot scale.[1] |
| Product Isolation Difficulties | Different precipitation/crystallization behavior at scale. | - Crystallization: Develop a robust crystallization protocol with controlled cooling rates and seeding strategies. - Filtration/Drying: Evaluate and optimize filtration and drying equipment and parameters for the larger batch size. |
| Inconsistent Batch-to-Batch Results | Variations in raw materials, operator procedures, or equipment performance. | - Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all operations. - Process Analytical Technology (PAT): Implement in-situ monitoring tools (e.g., IR, Raman) to track reaction progress and ensure consistency.[7] |
Scale-Up Decision Workflow
This diagram illustrates the key decision points and considerations when moving from the lab to the pilot plant.
Caption: Decision workflow for scaling up chemical synthesis.
Section 3: Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This is a generalized protocol and should be adapted and optimized based on laboratory findings.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and urea (1.2 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., sodium ethoxide).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).[3][4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize if necessary and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure this compound.[3][4]
References
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]
-
Asynt. (2022, July 20). Saving Time and Money with Pilot Scale Process Chemistry. Retrieved from [Link]
-
Cymer Chemicals. (n.d.). Scale-Up and Pilot Programs. Retrieved from [Link]
-
Xytel India. (n.d.). Pilot Plants in Scale-Up: Role, Challenges and Guidelines. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asynt.com [asynt.com]
- 6. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 7. mt.com [mt.com]
- 8. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Analytical challenges in the characterization of fluorinated pyrimidines
Technical Support Center: Characterization of Fluorinated Pyrimidines
Welcome to the technical support center for the analytical characterization of fluorinated pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of these unique compounds. The inherent properties of the fluorine atom, such as its high electronegativity and small size, introduce specific analytical hurdles that require a nuanced and informed approach. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower you in your experimental endeavors.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most pressing issues encountered during the analysis of fluorinated pyrimidines, from initial sample preparation to final data interpretation.
Section 1.1: High-Performance Liquid Chromatography (HPLC)
Question 1: I'm observing significant peak tailing and shifting retention times for my fluorinated pyrimidine analytes. What are the likely causes and how can I resolve this?
Answer: Peak tailing and retention time instability are common frustrations in the HPLC analysis of fluorinated pyrimidines. The root causes often lie in secondary interactions with the stationary phase, issues with the mobile phase, or system hardware problems.
-
Causality of the Issue: The high electronegativity of the fluorine atom can lead to undesirable interactions with residual silanols on silica-based C18 columns, causing peak tailing. Furthermore, the pKa of your fluorinated pyrimidine can influence its ionization state with slight pH variations in the mobile phase, leading to shifting retention times.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak issues.
-
Step-by-Step Resolution:
-
Mobile Phase Verification:
-
Ensure your mobile phase is freshly prepared and adequately degassed to prevent baseline drift and pressure fluctuations which can affect retention times.[2]
-
Verify the pH of your mobile phase. For ionizable compounds, small pH changes can lead to significant shifts in retention. Buffer your mobile phase appropriately.
-
-
Column Assessment:
-
System Check:
-
Question 2: My baseline is noisy and drifting, making it difficult to accurately integrate the peaks of my low-concentration fluorinated pyrimidine metabolites. What should I investigate?
Answer: A noisy or drifting baseline can obscure low-level analytes and compromise the accuracy of your quantitative analysis. The source of this issue can often be traced back to the mobile phase, the detector, or contamination within the HPLC system.
-
Causality of the Issue: Dissolved gases in the mobile phase, a deteriorating detector lamp, or contamination from previous analyses can all contribute to baseline instability.[2] For gradient elution, impurities in your solvents can accumulate on the column and elute as the solvent strength increases, causing a rising baseline.
-
Troubleshooting Steps:
-
Mobile Phase Degassing: Thoroughly degas your mobile phase using sonication, vacuum filtration, or helium sparging.[2]
-
Detector Lamp: Check the detector lamp's energy output. An aging lamp can cause baseline noise.
-
System Cleanliness: Flush the system with a strong, appropriate solvent to remove any adsorbed contaminants.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to minimize impurities.
-
Section 1.2: Mass Spectrometry (MS)
Question 3: I am struggling with low sensitivity and poor ionization efficiency for my fluorinated pyrimidines in LC-MS analysis. What are the underlying reasons and how can I improve my signal?
Answer: The high ionization potential of fluorine presents a significant challenge in mass spectrometry, often leading to low sensitivity.[4][5] Additionally, matrix effects from complex biological samples can suppress the ionization of your target analytes.[6][7]
-
Causality of the Issue: Fluorine's high electronegativity makes it difficult to remove an electron, thus requiring higher energy for ionization compared to non-fluorinated analogs.[4] Co-eluting compounds from the sample matrix can compete with your analyte for ionization in the MS source, leading to ion suppression.[8]
-
Strategies for Signal Enhancement:
-
Optimize MS Source Parameters:
-
Systematically optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to find the optimal conditions for your specific fluorinated pyrimidine.
-
-
Mobile Phase Additives:
-
The addition of a small amount of a modifier like formic acid or ammonium formate can improve ionization efficiency in positive and negative ion modes, respectively.
-
-
Advanced Ionization Techniques:
-
Consider using atmospheric pressure chemical ionization (APCI) if electrospray ionization (ESI) is not providing adequate sensitivity.
-
-
Mitigate Matrix Effects:
-
Question 4: The fragmentation pattern of my fluorinated pyrimidine in MS/MS is complex and difficult to interpret. Are there any general fragmentation rules I can apply?
Answer: While the fragmentation of fluorinated pyrimidines can be intricate, understanding the general fragmentation pathways of the pyrimidine ring and the influence of the fluorine substituent can aid in spectral interpretation.
-
General Fragmentation Pathways:
-
The pyrimidine ring often undergoes cleavage with the loss of small neutral molecules like CO or HCN.[10]
-
Cleavage of substituents on the pyrimidine ring is a common fragmentation route.
-
The presence of a fluorine atom can direct fragmentation pathways, and the loss of HF is a possibility.
-
-
Recommended Approach for Interpretation:
-
Analyze a Reference Standard: If available, analyze a certified reference standard of your fluorinated pyrimidine to obtain a reference fragmentation pattern.[11]
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the fragment ions. This will allow you to determine their elemental composition and propose logical fragmentation pathways.
-
Literature Review: Search for published mass spectral data of structurally similar fluorinated pyrimidines.
-
Section 1.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 5: I am new to using ¹⁹F NMR for characterizing my synthesized fluorinated pyrimidines. What are the key advantages and what experimental parameters should I pay close attention to?
Answer: ¹⁹F NMR is a powerful and highly specific technique for the analysis of fluorinated compounds. Its main advantages are the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the wide range of chemical shifts, which minimizes signal overlap.[12][13]
-
Key Experimental Parameters:
-
Referencing: ¹⁹F chemical shifts are typically referenced to an external standard, such as CCl₃F (trichlorofluoromethane) or a certified reference material.[13]
-
Proton Decoupling: Use proton decoupling to simplify the ¹⁹F spectrum by removing ¹H-¹⁹F couplings.[13]
-
Relaxation Delay (d1): Ensure a sufficient relaxation delay between scans to obtain accurate quantitative data. The T1 relaxation times of ¹⁹F nuclei can vary significantly.
-
-
Data Interpretation:
-
The chemical shift of the ¹⁹F signal provides information about the electronic environment of the fluorine atom.
-
Coupling constants (J-couplings) between ¹⁹F and other nuclei (e.g., ¹H, ¹³C, ³¹P) can provide valuable structural information.
-
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the characterization of fluorinated pyrimidines.
Protocol 2.1: Sample Preparation from Biological Matrices for LC-MS Analysis
Objective: To extract fluorinated pyrimidines from plasma while minimizing matrix effects.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (for enhanced cleanup):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analytes with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2.2: General ¹⁹F NMR Acquisition
Objective: To acquire a high-quality ¹⁹F NMR spectrum of a purified fluorinated pyrimidine.
Instrumentation:
-
NMR spectrometer equipped with a fluorine-capable probe.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of a reference standard if necessary.
-
-
Spectrometer Setup:
-
Tune and match the ¹⁹F channel of the probe.
-
Set the spectral width to cover the expected range of ¹⁹F chemical shifts for your compound.
-
Set the transmitter offset to the center of the expected spectral region.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (ns): Start with 16-64 scans and increase as needed for better signal-to-noise.
-
Relaxation Delay (d1): Set to at least 5 times the longest expected T1 relaxation time (a default of 2 seconds is a reasonable starting point).[13]
-
Acquisition Time (aq): Set to achieve the desired resolution (e.g., 1-2 seconds).
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3-1 Hz before Fourier transformation.
-
Phase the spectrum and reference it to the known chemical shift of your standard.
-
Part 3: Data Presentation
This section provides structured tables for summarizing key quantitative data.
Table 1: Recommended Starting HPLC Conditions for Fluorinated Pyrimidines
| Parameter | Recommended Setting | Rationale |
| Column | C18 with end-capping (e.g., 2.1 x 100 mm, 1.8 µm) | Minimizes silanol interactions, providing better peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI and controls pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes analytes from the reversed-phase column. |
| Gradient | 5% to 95% B over 10 minutes | A general-purpose gradient for screening and initial analysis. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical injection volume to avoid column overload. |
Table 2: Common Adducts Observed in ESI-MS of Fluorinated Pyrimidines
| Adduct | Ion Mode | Mass Shift | Common Source |
| [M+H]⁺ | Positive | +1.0073 | Protonation |
| [M+Na]⁺ | Positive | +22.9892 | Sodium from glassware or solvents |
| [M+K]⁺ | Positive | +38.9632 | Potassium from glassware or solvents |
| [M-H]⁻ | Negative | -1.0073 | Deprotonation |
| [M+HCOO]⁻ | Negative | +44.9982 | Formate from mobile phase |
| [M+CH₃COO]⁻ | Negative | +59.0133 | Acetate from mobile phase |
Part 4: Visualization of Workflows and Relationships
This section provides diagrams to illustrate key experimental workflows and logical relationships.
Caption: A typical LC-MS workflow for fluorinated pyrimidine analysis.
Caption: The cause-and-effect relationship of matrix effects in LC-MS.
References
-
Miceli, M., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e143. [Link]
-
Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8811169. [Link]
-
Puffer, B., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D F NMR spectroscopy. Nucleic Acids Research, 37(21), 7029–7039. [Link]
-
Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. [Link]
-
Zhang, S., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4749–4756. [Link]
-
LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
Li, W., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 988, 107–114. [Link]
-
Scott, L. G., et al. (2007). Synthesis of 5-Fluoropyrimidine Nucleotides as Sensitive NMR Probes of RNA Structure. Journal of the American Chemical Society, 129(29), 9044–9045. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. [Link]
-
Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
- Sharma, P., & Kumar, A. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 3(6), 464-470.
-
Trufelli, H., et al. (2011). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. [Link]
-
Beregovskikh, V. V., et al. (2002). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 36(8), 441-453. [Link]
-
Kumar, A., et al. (2023). Design, Synthesis, and Anticandidiasis Assessment of New Fluorine Containing Pyrimidines. Chemistry & Biodiversity, 20(11), e202301099. [Link]
-
Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences, 11(4), 1437–1446. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Jafari, M. T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5517-5533. [Link]
-
Tybirk, L. E., et al. (2023). Instability of uracil in whole blood might affect cancer treatment with fluoropyrimidines. Clinica Chimica Acta, 538, 87-90. [Link]
-
All About Chemistry. (2020, December 24). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM [Video]. YouTube. [Link]
-
Wille, K., et al. (n.d.). Pitfalls in LC-MS(-MS) Analysis. GTFCh. [Link]
-
Chemical Science. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
-
Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. [Link]
-
Labcompare. (n.d.). Troubleshooting Common HPLC Issues. Labcompare. [Link]
-
Eidinoff, M. L., et al. (1959). Studies on Fluorinated Pyrimidines. Cancer Research, 19(5), 533-539. [Link]
-
Bosch, L., et al. (1958). Studies on Fluorinated Pyrimidines. Cancer Research, 18(3), 335-343. [Link]
-
Rice, J. M., & Dudek, G. O. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 89(11), 2719–2725. [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Organomation. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. The Journal of Biological Chemistry, 235, 433–437. [Link]
-
Gardin, A., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 87(17), 11463–11475. [Link]
-
Diasio, R. B., & Johnson, M. R. (1999). The oral fluorinated pyrimidines. Investigational New Drugs, 17(1), 17–25. [Link]
-
Meulendijks, D., et al. (2016). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. Critical Reviews in Oncology/Hematology, 105, 12–23. [Link]
-
van der Ende, M., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(3), 100667. [Link]
-
Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Chemosphere, 300, 134720. [Link]
Sources
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- 4. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gtfch.org [gtfch.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Strategies to reduce byproducts in the synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Welcome to the technical support center for the synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this and related pyrimidinone compounds. Our goal is to equip you with the knowledge to optimize your reaction conditions, minimize byproduct formation, and increase your overall yield and purity.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Low Yield and Presence of Unreacted Starting Materials
Question: I am attempting the synthesis of this compound via a cyclocondensation reaction, but I'm observing a low yield of my desired product along with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the synthesis of pyrimidin-2-ols, particularly through cyclocondensation reactions, often points to issues with reaction kinetics or equilibrium. The primary factors to investigate are reaction temperature, catalyst activity, and reaction time.
-
Causality: The cyclization step to form the pyrimidine ring is often the rate-limiting step and requires sufficient activation energy. If the temperature is too low, the reaction may not proceed to completion at a reasonable rate. Similarly, an inadequate amount or an inappropriate choice of catalyst can lead to a stalled reaction.
-
Mitigation Strategies:
-
Increase Reaction Temperature: Gradually increasing the reaction temperature, for instance, by moving from room temperature to refluxing in a suitable solvent like ethanol or THF, can provide the necessary energy for the ring closure to occur.[1]
-
Catalyst Optimization: If you are using a catalyst, consider increasing the catalyst loading or switching to a more potent one. For acid-catalyzed reactions, a stronger acid might be beneficial.[1] For base-catalyzed reactions, a stronger, non-nucleophilic base could be employed.
-
Extended Reaction Time: Monitor your reaction progress using an appropriate technique (e.g., TLC, LC-MS). It's possible the reaction simply requires more time to reach completion.
-
A systematic approach to optimizing these three parameters—temperature, catalyst, and time—is crucial for driving the reaction to completion and improving your yield.
FAQ 2: Formation of a Major Byproduct Identified as an Uncyclized Intermediate
Question: My reaction is producing a significant byproduct that I've characterized as the open-chain ureide or amidine intermediate. Why is the cyclization failing, and what steps can I take to promote ring closure?
Answer:
The accumulation of an uncyclized intermediate is a common problem in pyrimidine synthesis and indicates that the final intramolecular cyclization-dehydration step is being hindered.
-
Causality: The failure to cyclize can be attributed to several factors:
-
Insufficient Carbonyl Activation: In acid-catalyzed reactions, the ketone carbonyl needs to be sufficiently protonated to become susceptible to nucleophilic attack by the terminal urea or amidine nitrogen.[1]
-
Steric Hindrance: Bulky substituents on your starting materials could sterically hinder the intramolecular reaction.
-
Electronic Effects: Electron-withdrawing groups near the reacting centers can deactivate them towards cyclization.
-
-
Troubleshooting Workflow:
FAQ 3: Presence of a Water-Soluble Byproduct, Suspected Hydrolysis
Question: After workup, I'm noticing a significant loss of product and the presence of a highly water-soluble byproduct. I suspect hydrolysis of an intermediate. What is the likely cause and how can I prevent this?
Answer:
Hydrolysis is a frequent issue in pyrimidine syntheses that proceed through sensitive intermediates, such as the Pinner synthesis which involves an imidate salt (Pinner salt). [1]
-
Causality: The Pinner salt intermediate is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as byproducts instead of the desired pyrimidine. [1]
-
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor to control.
-
Use freshly distilled, anhydrous solvents.
-
Thoroughly dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel. [1] * Purity of Reagents: Ensure that your starting materials, particularly the alcohol and nitrile in a Pinner-type synthesis, are anhydrous.
-
-
| Parameter | Standard Conditions | Anhydrous Conditions | Expected Outcome |
| Solvent | Reagent grade | Freshly distilled, anhydrous | Minimizes hydrolysis of intermediates |
| Glassware | Air-dried | Oven-dried (>120°C) | Removes adsorbed water |
| Atmosphere | Ambient air | Inert (N₂ or Ar) | Prevents moisture ingress |
| Reagents | As supplied | Dried over molecular sieves | Reduces water content from starting materials |
Table 1: Comparison of Standard vs. Anhydrous Reaction Conditions.
FAQ 4: Formation of Unexpected Colored Byproducts
Question: My reaction mixture is developing an intense color (e.g., yellow, orange), and I'm isolating a colored byproduct instead of my target compound. What could be the cause?
Answer:
The formation of colored byproducts often points to competing reaction pathways that lead to conjugated systems. In the context of pyrimidine synthesis, a common side reaction is the Hantzsch dihydropyridine synthesis.
-
Causality: The Hantzsch pathway can compete with the desired pyrimidine synthesis, especially at higher temperatures. This side reaction involves two equivalents of the β-ketoester reacting with an aldehyde and ammonia (which can be formed from the decomposition of urea at elevated temperatures). The resulting 1,4-dihydropyridine is often a yellow, highly fluorescent compound. [2]
-
Strategies to Minimize Colored Byproducts:
-
Temperature Control: Running the reaction at a lower temperature can significantly reduce the rate of the competing Hantzsch pathway. [2] * Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction. [2] * Catalyst Choice: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and the Hantzsch pathway. Experimenting with different Lewis acids may favor the formation of your target compound. [2]
-
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general framework for the cyclocondensation reaction. Optimization of specific parameters may be required for your specific laboratory conditions and reagent purity.
Reagents:
-
1,1,1-Trifluoro-2,4-pentanedione (Trifluoroacetylacetone)
-
Urea
-
Sodium ethoxide (or other suitable base)
-
Anhydrous Ethanol
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add urea (1.0 equivalent) and allow it to dissolve completely. Then, add 1,1,1-trifluoro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary but is typically in the range of 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., dilute HCl) to a pH of ~6-7.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to obtain the pure this compound.
Caption: General workflow for the synthesis of this compound.
References
Sources
Technical Support Center: Enhancing the Metabolic Stability of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working to enhance the metabolic stability of 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your decision-making process during drug discovery and development.
Section 1: Understanding the Metabolic Landscape of Pyrimidine Derivatives
Metabolic stability is a critical parameter in drug design, influencing a compound's half-life, bioavailability, and potential for drug-drug interactions.[1][2] Pyrimidine-based scaffolds are common in medicinal chemistry, and understanding their metabolic fate is paramount for successful drug development.[3][4]
Common Metabolic "Hotspots" on the this compound Scaffold
The structure of this compound presents several potential sites for enzymatic metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[5][6]
-
Methyl Group Oxidation: The 4-methyl group is a primary target for oxidation. This can proceed through hydroxylation to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. This is a common metabolic pathway for alkyl-substituted heterocycles.
-
Oxidation of the Pyrimidine Ring: The pyrimidine ring itself, although generally more resistant to oxidation than a corresponding phenyl ring due to the presence of nitrogen atoms, can still undergo oxidation.[7]
-
Trifluoromethyl Group Metabolism: The trifluoromethyl group is generally considered to be metabolically stable and can be strategically incorporated to block metabolism at a specific position.[8][9] However, under certain enzymatic conditions, it can undergo biotransformation.
-
Hydroxylation of the Pyrimidin-2-ol Tautomer: The 2-ol substituent exists in tautomeric equilibrium with its corresponding 2-one form. While the hydroxyl group itself can be a site for Phase II conjugation reactions (e.g., glucuronidation), the overall electron distribution of the ring influences its susceptibility to Phase I oxidation.
dot graph metabolic_hotspots { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];
A [label="this compound", fillcolor="#4285F4", pos="0,0!"]; B [label="Methyl Group Oxidation\n(CYP-mediated)", fillcolor="#EA4335", pos="-3,2!"]; C [label="Ring Oxidation", fillcolor="#FBBC05", pos="3,2!"]; D [label="Trifluoromethyl Group\n(Generally Stable)", fillcolor="#34A853", pos="3,-2!"]; E [label="Phase II Conjugation\n(e.g., Glucuronidation)", fillcolor="#5F6368", pos="-3,-2!"];
Section 2: Troubleshooting Guide for Metabolic Stability Assays
This section addresses common issues encountered during in vitro metabolic stability assessment.
Q1: My compound shows very high clearance in human liver microsomes (HLM). What are the likely primary metabolic pathways?
A1: High clearance in HLM strongly suggests rapid metabolism by CYP enzymes.[5][6] For your scaffold, the most probable cause is the oxidation of the 4-methyl group. To confirm this, you can:
-
Perform a Metabolite Identification Study: Incubate your compound with HLM and an NADPH regenerating system, then analyze the supernatant by LC-MS/MS to identify metabolites. The presence of a metabolite with an increase of 16 Da (oxygen addition) corresponding to the hydroxylated methyl group, or an increase of 14 Da (oxygen addition and loss of two hydrogens) for the aldehyde, would confirm this pathway.
-
Use CYP-Specific Chemical Inhibitors: Co-incubate your compound with HLM and known inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to identify the specific enzyme(s) responsible for the metabolism.
Q2: My compound appears stable in the HLM assay, but demonstrates poor oral bioavailability in vivo. What could be the reason?
A2: This discrepancy often points to metabolic pathways not fully captured by microsomal assays.[10] Consider the following possibilities:
-
Phase II Metabolism: Your compound might be a substrate for UDP-glucuronosyltransferases (UGTs) or other Phase II enzymes, which are present in hepatocytes but less active in microsomes. An intact hepatocyte stability assay would provide a more comprehensive picture of both Phase I and Phase II metabolism.[5]
-
Metabolism by Non-CYP Enzymes: Cytosolic enzymes like aldehyde oxidase (AO) can also contribute to metabolism. If your compound is a substrate for AO, it would show stability in microsomes but be metabolized in hepatocytes or in vivo.
-
First-Pass Gut Metabolism: Significant metabolism can occur in the intestinal wall, which contains CYP enzymes (especially CYP3A4).[10] An assay using intestinal S9 fractions or Caco-2 cell monolayers can help assess this.
Q3: I am observing significant variability in my metabolic stability data between experiments. How can I improve reproducibility?
A3: Several factors can contribute to variability. Systematically check the following:
-
DMSO Concentration: Ensure the final concentration of your DMSO vehicle is low and consistent across all wells, ideally ≤0.1%. Higher concentrations can inhibit CYP enzymes.
-
Compound Solubility: Poorly soluble compounds can precipitate in the aqueous buffer, leading to artificially low metabolic rates. Visually inspect your incubation wells for precipitation and consider reducing the compound concentration if necessary.
-
Non-Specific Binding: Highly lipophilic compounds can bind to plasticware or microsomal proteins, reducing the amount of compound available for metabolism. Using low-binding plates and including a small amount of a non-ionic surfactant like Brij-35 can help mitigate this.
-
Thawing and Handling of Microsomes: Ensure that liver microsomes are thawed rapidly and kept on ice until use. Repeated freeze-thaw cycles should be avoided as they can reduce enzymatic activity.
Section 3: Frequently Asked Questions (FAQs)
Q4: What are the key parameters I should determine from an in vitro metabolic stability assay?
A4: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][2] These values are calculated from the rate of disappearance of the parent compound over time. From CLint, you can then predict in vivo pharmacokinetic parameters like hepatic clearance and bioavailability.
Q5: What are some initial strategies to improve the metabolic stability of my lead compound?
A5: Based on the likely metabolic hotspots, consider the following structural modifications:
-
Blocking Methyl Group Oxidation:
-
Deuteration: Replacing the hydrogens on the methyl group with deuterium can slow down its metabolism due to the kinetic isotope effect.
-
Fluorination: Introducing fluorine atoms to the methyl group (e.g., creating a difluoromethyl or trifluoromethyl group) can effectively block oxidation.[8]
-
Steric Hindrance: Introducing a bulkier group adjacent to the methyl group can sterically hinder the approach of metabolizing enzymes.[11]
-
-
Modulating Ring Electronics:
-
Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups to the pyrimidine ring can decrease its electron density and make it less susceptible to oxidation.[7]
-
-
Scaffold Hopping: In some cases, replacing the pyrimidine ring with a different, more metabolically stable heterocycle while maintaining the key pharmacophoric interactions can be a successful strategy.[7]
| Strategy | Rationale | Potential Outcome |
| Deuteration of Methyl Group | Kinetic Isotope Effect | Increased t½, Decreased CLint |
| Fluorination of Methyl Group | Blocks Oxidation | Significantly Increased t½, Decreased CLint |
| Introduce EWG on Ring | Reduces Electron Density | Increased t½, Decreased CLint |
| Scaffold Hopping | Replace Labile Moiety | Improved Overall Metabolic Profile |
Table 1: Strategies to Enhance Metabolic Stability.
Section 4: Experimental Protocols
Standard Liver Microsomal Stability Assay
This protocol provides a general framework. Specific concentrations and time points should be optimized for your compound series.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compound Stock Solution (10 mM in DMSO)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal Standard (a structurally similar, stable compound)
-
Acetonitrile (ACN) for quenching
-
96-well plates (low-binding plates recommended)
Procedure:
-
Prepare Working Solutions:
-
Dilute the test compound to a working concentration (e.g., 100 µM) in buffer.
-
Prepare the HLM suspension in cold buffer (e.g., 2 mg/mL).
-
-
Incubation:
-
Add the test compound working solution to the wells of the 96-well plate.
-
Add the HLM suspension to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound relative to the internal standard.
-
Section 5: References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Li, A. P. (2001). Screening for metabolic stability in drug discovery. Drug Discovery Today, 6(7), 357-366.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press.
-
Ricci, A., & Gemo, R. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(23), 3033-3048. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
Ferreira, R. J., & Gesto, D. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6095. Retrieved from [Link]
-
Singh, P., Singh, B., & Singh, J. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 555761.
-
Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-1208. Retrieved from [Link]
-
JoVE. (2025). 5.12: Phase II Reactions: Methylation Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
MacMillan, D. W. C., & Lang, S. B. (2016). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 138(18), 5992-5995. Retrieved from [Link]
-
ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]
-
Liu, F., Wu, Q., Wang, X., Dong, Q., & Sun, K. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]
-
Hyde, J. E. (2007). Targeting purine and pyrimidine metabolism in human apicomplexan parasites. Current Drug Targets, 8(1), 31-47. Retrieved from [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 468-475. Retrieved from [Link]
-
Göktaş, M., & Çolak, A. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351659. Retrieved from [Link]
-
Frontiers. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]
-
Rodwell, V. W., & Kennelly, P. J. (n.d.). Metabolism of Purine & Pyrimidine Nucleotides. In Harper's Illustrated Biochemistry, 31e. AccessMedicine. Retrieved from [Link]
-
Diasio, R. B., & Harris, B. E. (1989). Metabolism of pyrimidine analogues and their nucleosides. Pharmacology & Therapeutics, 44(2), 145-176.
-
National Institutes of Health. (2025). Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer. Retrieved from [Link]
-
N'JOY Biochemistry. (2023, April 27). Pyrimidine Biosynthesis | Nucleotide Metabolism | Biochemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxidative Dechlorination Reaction. Retrieved from [Link]
-
Sadowska-Woda, I., & Błaszczyk, B. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Acta Poloniae Pharmaceutica, 64(3), 253-259. Retrieved from [Link]
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. oled-intermediates.com [oled-intermediates.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: A-Z Guide for Mitigating Off-Target Effects of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol in Cellular Assays
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges when working with 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol in cellular assays. Our goal is to empower you with the knowledge to identify, understand, and mitigate off-target effects, ensuring the integrity and translational relevance of your experimental data.
Part 1: Understanding the Challenge: The Nature of Off-Target Effects
Small molecules are powerful tools for dissecting cellular pathways, but their utility can be compromised by unintended interactions with cellular components other than the intended biological target. These "off-target" effects can lead to misleading results, cellular toxicity, and ultimately, the failure of promising therapeutic candidates in later stages of drug development.[1][2]
For a compound like this compound, which belongs to the pyrimidine class of molecules often investigated for their kinase inhibitory potential, off-target effects can arise from several factors:
-
Structural Similarity: The ATP-binding pocket, a common target for kinase inhibitors, is structurally conserved across a wide range of kinases.[1] This similarity can lead to the inhibitor binding to multiple kinases, not just the intended one.
-
Compound Promiscuity: Certain chemical structures are inherently more likely to interact with multiple proteins.
-
High Compound Concentrations: Using concentrations significantly above the compound's binding affinity for its primary target increases the likelihood of binding to lower-affinity off-target proteins.[1]
This guide will walk you through a systematic approach to de-risk your findings and build a robust data package for your research involving this compound.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Initial Observations & Unexpected Results
Q1: My results with this compound are inconsistent or not what I expected based on its presumed target. What should I do first?
A1: Inconsistent or unexpected results are often the first sign of potential off-target effects or experimental variability. Before diving into complex off-target validation assays, it's crucial to ensure the fundamentals of your experimental setup are sound.
Initial Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Experimental Conditions | Maintain consistent cell density, inhibitor concentrations, and incubation times across all experiments.[3] | Cellular responses can be highly sensitive to these parameters. Consistency is key to reproducibility. |
| Ineffective Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.[3] | The effective concentration in a cellular assay can differ significantly from biochemical assays due to factors like cell permeability and metabolism. |
| Inhibitor Degradation | Prepare fresh stock solutions of the inhibitor and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[3] | The compound may be unstable in solution or under certain storage conditions, leading to a loss of activity. |
| Cell Line Heterogeneity or Instability | Use low-passage number cells and regularly verify the cell line's identity through methods like short tandem repeat (STR) profiling.[3] | Cell lines can change over time in culture, leading to altered expression of the target and other proteins. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and ensure all reagents are within their expiration dates.[3] | Contaminants can interfere with the assay or affect cell health, leading to unreliable results. |
Q2: I've confirmed my experimental setup is robust, but the phenotype I observe with this compound doesn't align with the known function of its primary target. How can I start to investigate off-target effects?
A2: This is a critical juncture where a systematic approach to identifying off-target effects is necessary. The goal is to differentiate between the on-target and potential off-target contributions to the observed cellular phenotype.
Workflow for Investigating Potential Off-Target Effects:
Caption: A systematic workflow for investigating off-target effects.
Detailed Explanation of Key Steps:
-
Use a Structurally Similar but Inactive Analog (Negative Control): This is one of the most rigorous controls. If a closely related molecule that does not bind to the intended target fails to produce the same phenotype, it strongly suggests the observed effect is due to the on-target activity of your compound of interest.
-
Rescue Experiments: If the observed phenotype is due to on-target activity, it should be possible to "rescue" or reverse the effect by overexpressing a form of the target protein that is resistant to the inhibitor.[3]
-
Kinome-Wide Selectivity Profiling: This involves screening your compound against a large panel of kinases to identify potential off-target interactions.[4] This is often performed as a service by specialized companies.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. Target engagement by your compound will stabilize the protein, leading to a shift in its melting temperature. This can be used to confirm direct binding to the intended target and identify novel off-targets in a cellular context.
-
Western Blotting for Pathway Analysis: Analyze the phosphorylation status of key proteins in signaling pathways that might be affected by off-target kinase inhibition.[4] Unexpected changes in pathways unrelated to your primary target can point towards off-target effects.
-
CRISPR-Based Genetic Screening: This unbiased approach can identify genes that, when knocked out, confer resistance to your compound.[5] This can help to uncover the essential targets and pathways your compound is modulating.
Specific Assay-Related Questions
Q3: I'm performing a Western blot to assess the effect of this compound on a specific signaling pathway, but I'm seeing high background or non-specific bands. What can I do?
A3: High background and non-specific bands in a Western blot can obscure your results and make interpretation difficult. Here are some common causes and solutions:
| Possible Cause | Troubleshooting Step |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[3] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).[3] |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations.[3] |
| Contaminated buffers or reagents | Prepare fresh buffers and ensure all reagents are within their expiration dates.[3] |
Q4: My compound shows high potency in a biochemical (e.g., in vitro kinase) assay but is much less effective in my cell-based assay. What could be the reason?
A4: This is a common challenge in drug discovery, often referred to as a lack of "biochemical to cellular translation." Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like ABCG2.[6]
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.
-
High Intracellular ATP Concentration: In the case of ATP-competitive inhibitors, the high concentration of ATP within the cell can outcompete the inhibitor for binding to the target kinase.
Experimental Approaches to Investigate Poor Cellular Potency:
| Experimental Approach | Objective |
| Cellular Uptake Assays | To determine if the compound is entering the cells. |
| Efflux Pump Inhibition | Co-treat cells with your compound and a known efflux pump inhibitor to see if potency is restored. |
| Metabolic Stability Assays | Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. |
| Cellular Target Engagement Assays (e.g., NanoBRET) | To confirm that the compound is binding to its target within the cellular environment.[7] |
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for some of the key experiments discussed above.
Protocol 1: General Workflow for Evaluating a Kinase Inhibitor in a Cell-Based Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Introduction: The Critical Role of Crystallization for 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol (CAS No: 91606-60-9 / 2836-44-4, likely tautomers).[1] This molecule, featuring a pyrimidinone scaffold and a trifluoromethyl group, is a compound of significant interest in medicinal chemistry and drug discovery.[1] The trifluoromethyl (CF3) group can enhance crucial properties like metabolic stability and membrane permeability, making this class of compounds a promising scaffold for developing novel therapeutics.[1]
Achieving a crystalline solid is paramount for the purification, characterization, and formulation of active pharmaceutical ingredients (APIs). A well-defined crystalline form ensures batch-to-batch consistency, predictable solubility, and stable shelf-life. However, the path to obtaining high-quality crystals can be fraught with challenges, from the complete failure of a compound to crystallize to the formation of undesirable oils or microcrystals.
This guide is structured to provide direct, actionable solutions to common issues encountered during the crystallization of this compound and related pyrimidine derivatives. It combines fundamental principles with practical, field-proven techniques to empower you to optimize your crystallization conditions effectively.
Troubleshooting Guide: From Amorphous Oils to Perfect Crystals
This section addresses the most frequent and frustrating challenges in crystallization. Each issue is broken down into its likely causes, followed by a series of systematic solutions.
Issue 1: No Crystals Form After Cooling and Standing
You've prepared a clear, hot solution, allowed it to cool, and waited... but no crystals have appeared. This is a classic sign that the solution is not supersaturated or that the nucleation process is inhibited.
Possible Causes & Solutions:
-
The Solution is Not Supersaturated: The concentration of your compound is too low for it to precipitate from the solution, even when cold.[2][3]
-
Solution 1 (Evaporation): Gently reheat the solution and evaporate a portion of the solvent to increase the compound's concentration. Allow the concentrated solution to cool slowly again.[4] If this fails, the solvent can be removed entirely via rotary evaporation to recover the material for another attempt.[2]
-
Solution 2 (Solvent Re-evaluation): The chosen solvent may be too effective, meaning the compound remains highly soluble even at low temperatures.[2] Re-assess your solvent choice using the principles outlined in the FAQ section. You need a solvent system where solubility is high at elevated temperatures but low at room temperature or below.[5]
-
-
Nucleation is Inhibited: The initial formation of stable crystal nuclei is a critical energy barrier that sometimes needs a nudge.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[2]
-
Solution 2 (Seeding): If you have a pure crystal of your compound (a "seed crystal"), add it to the cooled solution. This seed will act as a template, initiating crystal growth.[2] If you don't have a seed crystal, dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid. Re-introducing this rod can also seed the solution.[4]
-
dot graph TD { graph [rankdir="TB", splines=ortho, size="7.6,7.6", dpi=72]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 1. Troubleshooting Logic for No Crystal Formation.", fontsize=10, fontname="Arial"];
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Instead of solid crystals, an immiscible liquid or "oil" separates from the solution. This is a common problem, especially with compounds that have relatively low melting points or when the solution is highly concentrated.
Possible Causes & Solutions:
-
High Solubility / Rapid Cooling: The compound is coming out of a solution that is still too warm, at a temperature above its melting point. This can be caused by cooling the solution too quickly or having it overly concentrated.[2]
-
Solution 1 (Adjust Concentration & Cooling): Reheat the solution to dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it in a warm water bath that cools to room temperature overnight, or covering it with an inverted beaker) can promote slower crystal growth.[2][4]
-
Solution 2 (Change Solvent): The boiling point of your solvent may be too high relative to the melting point of your compound. Select a solvent with a lower boiling point.[3]
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and depress the melting point of the eutectic mixture, leading to oiling.[2]
-
Solution (Pre-Purification): If persistent oiling occurs, the purity of the starting material may be insufficient. Consider a preliminary purification step, such as flash column chromatography, before attempting crystallization.[3]
-
Issue 3: Poor Yield After Filtration
You successfully obtained crystals, but the final isolated mass is disappointingly low.
Possible Causes & Solutions:
-
Significant Solubility in Cold Solvent: Even at low temperatures, a considerable amount of your compound may remain dissolved in the mother liquor.[3]
-
Solution 1 (Optimize Cooling): Ensure the solution is cooled thoroughly. After reaching room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[2]
-
Solution 2 (Solvent System): The chosen solvent may not be optimal. An ideal solvent has a very steep solubility curve—high solubility when hot, very low when cold. Consider a mixed solvent (anti-solvent) system, which can often provide more complete precipitation.[6]
-
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent at room temperature, can redissolve a significant portion of your product.
-
Solution (Washing Technique): Always wash the crystals on the filter with a minimal amount of ice-cold crystallization solvent.[5] This helps remove surface impurities without dissolving the product.
-
Issue 4: Crystals are Too Small or Needle-Like
The product crystallizes as a fine powder or as very thin needles, which can be difficult to filter and may trap impurities.
Possible Causes & Solutions:
-
High Supersaturation / Rapid Cooling: When a solution becomes highly supersaturated very quickly, it triggers rapid nucleation at many points simultaneously, leading to the formation of numerous small crystals rather than the growth of a few large ones.[7][8]
-
Solution 1 (Slow Down Cooling): The most effective way to grow larger crystals is to decrease the rate of cooling. Allow the hot, saturated solution to cool to room temperature undisturbed over several hours before moving it to an ice bath.[7]
-
Solution 2 (Reduce Concentration): Start with a slightly less concentrated solution. This lowers the level of supersaturation at any given temperature, favoring crystal growth over nucleation.[2]
-
Solution 3 (Anti-Solvent Diffusion): For the highest quality crystals, especially for analytical purposes, use a slow diffusion method like anti-solvent vapor diffusion (see Protocol 2). This technique achieves supersaturation very gradually, promoting slow and orderly crystal growth.[2][9]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic planning of your crystallization experiments.
Q1: How do I select the best starting solvent for this compound?
A1: The golden rule of solvent selection is finding a solvent where your compound is highly soluble when hot but poorly soluble when cold.[5] The principle of "like dissolves like" is a good starting point.[10] Given the structure—a polar pyrimidinol ring and a lipophilic trifluoromethyl group—a solvent of intermediate polarity is often a good choice.
A systematic screening approach is recommended:
-
Place a few milligrams of your compound into several small test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each tube.
-
Observe solubility at room temperature. A suitable solvent should show poor solubility.
-
Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the hot solutions to cool. The best solvent will show rapid and abundant crystal formation upon returning to room temperature.
| Solvent Class | Examples | Rationale for Screening |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can hydrogen bond with the pyrimidinol moiety. Often good single-solvent candidates. |
| Esters | Ethyl Acetate | A versatile, medium-polarity solvent that is a common choice for pyrimidine derivatives.[2] |
| Ketones | Acetone | Good solvent power, but its volatility can sometimes lead to rapid, uncontrolled crystallization at the surface. Often used in mixed-solvent systems.[10] |
| Halogenated Solvents | Dichloromethane (DCM) | Often a good "soluble" solvent for use in an anti-solvent system.[6] |
| Apolar Solvents | Hexanes, Heptane, Toluene | Unlikely to be good single solvents but are excellent choices as "anti-solvents" to be added to a solution of the compound in a more polar solvent.[10] |
| High-Boiling Polars | Dimethylformamide (DMF), DMSO | Use as a last resort if solubility is poor in all other solvents. These are difficult to remove and almost always require an anti-solvent crystallization method like vapor diffusion.[5][11] |
Table 1: Recommended Solvents for Initial Crystallization Screening.
Q2: How does pH affect the crystallization of this compound?
A2: The this compound can exist in tautomeric forms (a lactam and a lactim) and is weakly acidic. This means its solubility can be significantly influenced by pH.[12]
-
Acidic to Neutral pH: In this range, the compound will exist predominantly in its neutral, less polar form. This is generally the desired state for crystallization from organic solvents.
-
Basic pH: In the presence of a base, the pyrimidinol can be deprotonated to form a pyrimidinate salt. This salt is typically much more polar and, therefore, more soluble in polar solvents like water or alcohols, which can inhibit crystallization.[5]
Expert Tip: Unless you are intentionally crystallizing a salt form, ensure your solution is neutral or slightly acidic. If your synthesis involved a basic workup, residual base could be hindering crystallization. A wash with a dilute acid (e.g., 1M HCl) during the workup, followed by drying, can ensure you are working with the neutral compound.
Q3: My compound is only soluble in DMF or DMSO. How can I crystallize it?
A3: This is a common challenge for highly polar or planar molecules. The best technique is anti-solvent vapor diffusion .[2][5] In this method, you dissolve your compound in a minimal amount of the "good" high-boiling solvent (like DMF) in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a volatile "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, pentane, or DCM).[9] The anti-solvent vapor slowly diffuses into your compound's solution, gradually reducing its solubility and promoting the slow growth of high-quality crystals.[2] See Protocol 2 for a detailed methodology.
Q4: What is polymorphism and why should I be concerned?
A4: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[13] These different forms, called polymorphs, can have different physical properties, including melting point, solubility, and stability. In drug development, controlling polymorphism is critical, as an unexpected change to a less soluble form could drastically affect a drug's bioavailability.
Different crystallization conditions (e.g., solvent, cooling rate, temperature) can produce different polymorphs.[14] It is good practice to characterize your crystalline material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the same form.
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
This is the most common crystallization technique, relying on the differential solubility of the compound at different temperatures.[2]
-
Dissolution: Place the crude, solid this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent in small portions. Heat the mixture to a gentle boil with stirring. Continue adding solvent just until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents premature crystallization in the funnel.
-
Cooling & Crystal Growth: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming well-defined crystals.[8]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Vapor Diffusion
This method is ideal for compounds that are sparingly soluble or for growing high-quality single crystals for X-ray analysis.[2][9]
-
Prepare the Solution: In a small, narrow container (e.g., a 1-dram vial), dissolve 5-10 mg of your compound in a minimal amount of a "good," low-volatility solvent (e.g., DMF, Toluene, THF). You want a solution that is concentrated but not yet saturated.
-
Prepare the Reservoir: In a larger container that can be sealed (e.g., a 20 mL scintillation vial or a small beaker), add 2-5 mL of a volatile "anti-solvent" in which your compound is insoluble (e.g., pentane, hexanes, diethyl ether).[9]
-
Assembly: Carefully place the small, open vial containing your compound solution inside the larger reservoir. Ensure the liquid levels are such that there is no risk of the two solvents mixing directly.
-
Sealing and Diffusion: Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse as a vapor into the solution of your compound.
-
Crystallization: As the anti-solvent vapor dissolves into the "good" solvent, it lowers the overall solubility of your compound, gradually inducing supersaturation and promoting slow, controlled crystal growth over hours or days.
-
Isolation: Once suitable crystals have formed, carefully open the container, remove the inner vial, and quickly decant the mother liquor. Isolate the crystals and dry them carefully.
dot graph TD { graph [rankdir="TB", splines=ortho, size="7.6,7.6", dpi=72]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 2. Experimental Workflow for Vapor Diffusion.", fontsize=10, fontname="Arial"];
References
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Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
Pawar, Y. B., & Purohit, H. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. World Journal of Pharmaceutical Research, 11(9), 835-849. Retrieved from [Link]
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RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
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Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Does Cooling Rate Affect Polymer Crystallization? Retrieved from [Link]
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ResearchGate. (n.d.). Crystallization Kinetics for Different Cooling Rates (a) Nucleation and (b) Growth. Retrieved from [Link]
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ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
-
University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm. Retrieved from [Link]
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MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
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Validation & Comparative
Comparing the efficacy of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol with other anti-tubercular agents
The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel therapeutic agents.[1][2] For decades, the frontline treatment for TB has relied on a core group of drugs, many of which are now compromised by resistance.[3][4] This guide provides a comparative overview of an emerging class of compounds, the trifluoromethyl pyrimidinones, against established first- and second-line anti-tubercular drugs. We will delve into their efficacy, potential mechanisms, and the experimental methodologies required for their evaluation, providing researchers and drug development professionals with a technical guide to this promising area of research.
The Emergence of Trifluoromethyl Pyrimidinones
While data on the specific molecule 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol is not extensively available in public literature, it belongs to the broader chemical class of trifluoromethyl pyrimidinones. A whole-cell screening of compound libraries against Mycobacterium tuberculosis has identified this class of molecules as having potent anti-tubercular activity.[2][5] These findings position trifluoromethyl pyrimidinones as a significant area for medicinal chemistry optimization in the quest for new TB drugs.
A structure-activity relationship (SAR) investigation of this series revealed that a trifluoromethyl group at the 6-position of the pyrimidinone ring is a preferred substitution for anti-tubercular activity.[5] The general structure of the active trifluoromethyl pyrimidinone core is illustrated below.
Caption: General chemical structure of the trifluoromethyl pyrimidinone core.
Comparative Efficacy: A Head-to-Head Look
The most direct measure of a compound's in vitro efficacy against Mtb is its Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of the bacteria. Studies on trifluoromethyl pyrimidinone analogs have identified compounds with promising MIC values.[5] The table below compares the reported MICs of a representative pyrimidinone with those of standard first-line anti-tubercular agents.
| Compound/Drug | Class | Target/Mechanism of Action | Typical MIC Range against Mtb H37Rv (µg/mL) |
| Trifluoromethyl Pyrimidinone Analog | Pyrimidinone | Novel, potentially disrupting iron homeostasis or MmpL3 function.[6] | ~1.25 - 5.0 (IC90 in µM converted to µg/mL) |
| Isoniazid (INH) | Hydrazide | Inhibits mycolic acid synthesis by targeting InhA.[7][8] | 0.025 - 0.05 |
| Rifampicin (RIF) | Rifamycin | Inhibits DNA-dependent RNA polymerase.[7] | 0.05 - 0.1 |
| Pyrazinamide (PZA) | Carboxamide | Prodrug converted to pyrazinoic acid; disrupts membrane potential and trans-translation.[7][9] | 20 - 100 (at acidic pH) |
| Ethambutol (EMB) | Ethylenediamine | Inhibits arabinosyl transferases, disrupting arabinogalactan synthesis in the cell wall.[8] | 1.0 - 5.0 |
Note: The MIC for the pyrimidinone analog is an approximation based on reported IC90 values in µM from a representative compound in the series[5], converted to µg/mL for comparison. Actual values vary between specific analogs.
While the pyrimidinone analogs do not yet match the potency of isoniazid and rifampicin, their efficacy is comparable to that of ethambutol, a crucial component of the standard regimen.[5] This makes them a viable starting point for further optimization. A key advantage of a novel chemical class is the potential to bypass existing resistance mechanisms that affect current drugs.[10]
Unraveling the Mechanism of Action
The precise molecular target of the trifluoromethyl pyrimidinone class is still under investigation. However, studies on structurally related 2-pyrazolylpyrimidinones suggest a novel mechanism of action.[6] Evidence points towards a possible disruption of iron homeostasis in Mtb.[6] Another line of investigation suggests that resistance to some pyrimidinone derivatives may arise from mutations in MmpL3, a critical mycolic acid transporter, although it may not be the direct target.[6][11]
This contrasts with the well-defined mechanisms of first-line agents, which primarily target the mycobacterial cell wall or essential nucleic acid synthesis processes.[7][9]
Caption: Comparison of proposed and established anti-tubercular drug mechanisms.
Experimental Protocols for Efficacy and Safety Assessment
To rigorously evaluate novel compounds like this compound, standardized and validated assays are paramount. Below are step-by-step protocols for determining in vitro anti-tubercular activity and cytotoxicity.
Protocol 1: In Vitro Anti-Tubercular Susceptibility Testing (MIC Determination) using Microplate Alamar Blue Assay (MABA)
This protocol is a widely used colorimetric method for determining the MIC of compounds against Mtb.
Principle: The Alamar Blue reagent contains resazurin, which is reduced by metabolically active cells to the pink and fluorescent resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies growth inhibition.
Step-by-Step Methodology:
-
Preparation of Mtb Inoculum:
-
Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.5-0.8.
-
Dilute the culture in 7H9 broth to a final concentration that will yield approximately 1 x 10^5 colony-forming units (CFU)/mL in the final assay volume.
-
-
Compound Preparation and Plating:
-
Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).
-
In a sterile 96-well microplate, perform a serial two-fold dilution of the compound in 100 µL of 7H9 broth to achieve the desired concentration range.
-
Include positive control wells (Mtb with no drug) and negative control wells (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well (except the negative control wells).
-
Seal the plate with a breathable seal or in a secondary container and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours at 37°C.
-
Visually inspect the wells. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: Cytotoxicity Assay using a Human Cell Line (e.g., HepG2)
It is crucial to assess whether a compound's anti-tubercular activity is due to specific inhibition of the bacteria or general toxicity. The HepG2 human liver cell line is commonly used for this purpose.[5]
Principle: This assay measures the viability of mammalian cells in the presence of the test compound, often using a reagent like resazurin or MTT. A reduction in cell viability indicates cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 humidified incubator.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with untreated cells (vehicle control, e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add 10 µL of a viability reagent (e.g., Alamar Blue or MTT solution) to each well.
-
Incubate for another 2-4 hours.
-
Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of compound that inhibits 50% of cell growth).
-
The ratio of the cytotoxicity IC50 to the anti-tubercular MIC is the Selectivity Index (SI), a critical parameter in early drug discovery. A higher SI value indicates a more promising therapeutic window.
Conclusion and Future Directions
The trifluoromethyl pyrimidinone class of compounds represents a promising, albeit early-stage, avenue for the development of new anti-tubercular therapies.[2][5] While their in vitro potency may not yet surpass that of cornerstone drugs like isoniazid, their novel chemical scaffold offers the potential to circumvent existing drug resistance mechanisms.[3][10] The path forward requires extensive medicinal chemistry efforts to optimize the core structure for improved potency and reduced cytotoxicity. Rigorous application of the described experimental protocols will be essential to identify lead candidates with a favorable efficacy and safety profile, paving the way for preclinical in vivo evaluation in animal models of tuberculosis.[12][13]
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Lacerda, T. L., et al. (2021). Antitubercular drugs: new drugs designed by molecular modifications. Future Microbiology, 16(14), 1053-1071. [Link]
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Srivastava, S., & Gumbo, T. (2011). In vitro and in vivo modeling of tuberculosis drugs and its impact on optimization of doses and regimens. Current Pharmaceutical Design, 17(27), 2881-2888. [Link]
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Singh, S., et al. (2019). Strategies for Designing Novel Anti-Tubercular Drugs with Special Reference to Mycobacterial MelF (Rv1936) as a Target. Journal of Microbial & Biochemical Technology, 11(3), 1-8. [Link]
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Abebe, E., & Belay, M. (2023). Advances in Anti-Tubercular Agents: A Comprehensive Review. Infection and Drug Resistance, 16, 1857-1873. [Link]
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Desai, S., Sastry, G., & Chatrapati, K. S. (2023). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Indian Journal of Chemistry, 62(1), 11-15. [Link]
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Patel, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 58. [Link]
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Chaitanya, K. R. V. S. (2018). Anti Tubercular Drugs - Mechanism of Action and Adverse effects. [Link]
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Singh, V., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry, 64(3), 1641-1662. [Link]
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Welin, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1949-1956. [Link]
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Mphahlele, M. J., et al. (2021). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 26(15), 4539. [Link]
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Patel, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. [Link]
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Hembre, E. J., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 613349. [Link]
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A Comparative Guide to 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol Versus Non-Fluorinated Pyrimidine Analogs in Biological Assays
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This guide provides an in-depth comparison of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol and its non-fluorinated analog, 4,6-dimethylpyrimidin-2-ol, within the context of biological assays. We will dissect the fundamental physicochemical differences imparted by the trifluoromethyl (CF3) group and extrapolate these properties to predict their comparative performance in a relevant therapeutic context—the inhibition of Proline-rich Tyrosine Kinase 2 (PYK2), a significant target in oncology and inflammatory diseases. This document synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR), and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the impact of trifluorination on this privileged heterocyclic core.
Introduction: The Pyrimidine Scaffold and the Fluorine Advantage
The pyrimidine ring is a ubiquitous motif in biologically active molecules, forming the core of nucleobases and a wide array of therapeutic agents, from anticancer to antimicrobial drugs[1][2]. Its ability to engage in multiple hydrogen bonds and serve as a versatile scaffold makes it a privileged structure in drug design. A key strategy to optimize such scaffolds is the introduction of fluorine, often as a trifluoromethyl (CF3) group.
The substitution of a methyl (CH₃) group with a CF₃ group instigates a cascade of molecular changes:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily[3]. This "metabolic shielding" can significantly increase a drug's half-life and bioavailability.
-
Increased Lipophilicity: The CF₃ group is substantially more lipophilic than a methyl group, which can enhance membrane permeability and improve a compound's ability to access hydrophobic binding pockets within protein targets[4].
-
Modulation of Acidity (pKa): As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic protons, such as the hydroxyl group in pyrimidin-2-ols. This alteration in ionization state at physiological pH is critical for modulating target binding interactions.
This guide will use the inhibition of Proline-rich Tyrosine Kinase 2 (PYK2) as a representative biological context to explore these differences. PYK2 is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways related to cell migration, proliferation, and inflammation, making it a compelling target for therapeutic intervention[3][5][6].
Comparative Physicochemical Properties
The divergent biological activities of our two comparator compounds begin with their fundamental physicochemical properties. While extensive experimental data for this compound is not widely published, we can extrapolate from known chemical principles and computational predictions to build a comparative profile.
| Property | 4,6-Dimethylpyrimidin-2-ol | This compound | Rationale for Difference |
| Molecular Weight | 124.14 g/mol | 178.11 g/mol | The replacement of three hydrogen atoms with three heavier fluorine atoms significantly increases molecular mass. |
| Predicted LogP | 0.6 | ~1.5 | The CF₃ group is highly lipophilic, substantially increasing the octanol-water partition coefficient. This enhances membrane permeability but may decrease aqueous solubility. |
| Predicted pKa | ~9.8 | ~7.5 - 8.0 | The strong electron-withdrawing effect of the CF₃ group delocalizes the negative charge on the pyrimidinolate oxygen, making the hydroxyl proton significantly more acidic (lower pKa). |
| Metabolic Stability | Lower | Higher | The C-H bonds of the methyl group are susceptible to CYP-mediated oxidation. The robust C-F bonds in the CF₃ group block this metabolic pathway, leading to a longer half-life[3]. |
Comparative Biological Activity: Inhibition of Proline-rich Tyrosine Kinase 2 (PYK2)
While direct head-to-head experimental data for these specific compounds in a PYK2 inhibition assay is not available in the public literature, we can construct an evidence-based hypothesis of their relative performance based on established structure-activity relationships for trifluoromethyl-substituted kinase inhibitors[7].
The Role of PYK2 in Cellular Signaling
PYK2 is a critical node in intracellular signaling. Upon activation by stimuli such as growth factors, calcium influx, or integrin engagement, PYK2 autophosphorylates at tyrosine residue 402 (Tyr402). This creates a docking site for Src family kinases, which in turn phosphorylate other sites on PYK2, leading to its full activation. Activated PYK2 then propagates signals through downstream pathways, including the MAPK/ERK cascade, promoting cell proliferation, migration, and survival[3][5][8]. Dysregulation of the PYK2 pathway is implicated in the progression of various cancers and inflammatory diseases[4][6].
PYK2 Signaling Pathway
Caption: PYK2 signaling cascade and point of inhibition.
Expected Performance in a PYK2 Inhibition Assay
The primary mechanism for small molecule kinase inhibitors is competitive binding at the ATP pocket of the enzyme's active site. The enhanced physicochemical properties of the trifluoromethylated pyrimidine are expected to translate into superior inhibitory activity.
| Parameter | 4,6-Dimethylpyrimidin-2-ol (Expected) | This compound (Expected) | Rationale for Expected Difference |
| IC₅₀ (PYK2) | Micromolar (µM) range | Nanomolar (nM) range | The lower pKa of the CF₃ analog allows for a more favorable ionization state, potentially forming stronger hydrogen bonds with key residues in the ATP binding site. The increased lipophilicity may also enhance hydrophobic interactions within the pocket, leading to higher affinity and potency. |
| Cellular Potency (EC₅₀) | High µM to inactive | Low µM to high nM range | Enhanced membrane permeability due to higher LogP allows the CF₃ analog to reach its intracellular target more efficiently, resulting in better performance in cell-based assays. |
| In Vivo Efficacy | Low to negligible | Moderate to high | Superior metabolic stability and improved cellular potency are expected to translate to better efficacy in a preclinical animal model. The non-fluorinated analog would likely be cleared too rapidly to achieve a therapeutic concentration. |
Experimental Protocols
To empirically validate the expected outcomes, a standardized in vitro kinase inhibition assay would be employed.
In Vitro PYK2 Kinase Inhibition Assay (Luminescent)
This protocol is based on a homogenous, luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human PYK2.
Materials:
-
Recombinant human PYK2 enzyme
-
PYK2 Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Suitable peptide substrate for PYK2
-
Test Compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
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Head-to-head comparison of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol derivatives as TLR8 antagonists
A Head-to-Head Comparison of 6-(Trifluoromethyl)pyrimidine Derivatives as Selective TLR8 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of novel 6-(trifluoromethyl)pyrimidine derivatives that have emerged as promising selective antagonists for Toll-like receptor 8 (TLR8). We will delve into their mechanism of action, structure-activity relationships (SAR), and the critical experimental data supporting their development, offering a comprehensive resource for researchers in immunology and drug discovery.
The Rationale for TLR8 Antagonism
Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, primarily expressed in the endosomes of myeloid cells such as monocytes, macrophages, and dendritic cells.[1] Its main function is to detect single-stranded RNA (ssRNA) from pathogens like viruses, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[2]
While this response is vital for clearing infections, its dysregulation is a key driver in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus and rheumatoid arthritis.[3][4] Excessive TLR8 activation by endogenous RNA can lead to chronic inflammation and tissue damage.[3] Consequently, the development of small-molecule antagonists that can selectively inhibit TLR8 represents a highly promising therapeutic strategy to quell these aberrant immune responses.[5]
The 6-(trifluoromethyl)pyrimidine scaffold has been identified as a particularly valuable starting point for designing such antagonists due to its favorable properties and amenability to chemical modification.
Mechanism of Action: Stabilizing the Inactive State
Unlike agonists that promote a conformational change to an active signaling state, the 6-(trifluoromethyl)pyrimidine derivatives and other related TLR8 antagonists function by binding to and stabilizing the receptor's inactive, dimeric resting state.[6][7]
X-ray crystallography studies have revealed that these small molecules bind to a unique, allosteric pocket on the protein-protein interface of the TLR8 homodimer.[6][8] This binding prevents the conformational rearrangement required for agonist binding and subsequent downstream signaling. By locking the receptor in this inert conformation, the antagonists effectively block the recruitment of the adaptor protein MyD88 and halt the inflammatory cascade before it begins.[7]
Below is a diagram illustrating the canonical TLR8 signaling pathway and the point of intervention for these pyrimidine-based antagonists.
Caption: TLR8 signaling pathway and antagonist intervention point.
Head-to-Head Performance of Key Derivatives
Recent medicinal chemistry efforts have focused on optimizing the 6-(trifluoromethyl)pyrimidine core by modifying substituents at the C2 and C4 positions to improve potency and selectivity.[3][5] While the user's query mentioned "4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol", the most extensively published and promising recent work has focused on the closely related 6-(trifluoromethyl)pyrimidin-2-amine core. The structure-activity relationship (SAR) insights from these amine derivatives are directly applicable to the broader pyrimidine class.
Studies by Popper et al. (2025) and Dolšak et al. (2021) provide excellent data for comparing specific compounds. Below is a summary of their findings, highlighting the most promising candidates.[3][4][5][9][10][11]
| Compound ID | Core Structure Modifications (at C2 and C4) | TLR8 IC50 (µM) | Key SAR Insights & Cytotoxicity | Reference |
| Compound 53 | C2: 4-hydroxymethyl-benzylaminoC4: 4-fluorophenyl | 6.2 | Demonstrated that para-hydroxy/hydroxymethyl substituted benzylamine at C2 is crucial for potent activity. Showed good selectivity. | Dolšak et al., 2021[5] |
| Compound 14 | C2: 4-(2-hydroxyethyl)benzylaminoC4: 1H-pyrrol-2-yl | 6.5 | Introduction of a 1H-pyrrol-2-yl group at C4 maintained potency. However, this compound exhibited reduced cell viability at higher concentrations. | Popper et al., 2025[3][4] |
| Compound 26 | C2: 3-fluoro-4-hydroxymethyl-benzylaminoC4: 1H-pyrrol-2-yl | 8.7 | Showed promising antagonistic activity with no observed cytotoxic effects, making it a strong candidate for further development. | Popper et al., 2025[3][4] |
Key Causality in Experimental Design: The consistent finding across these studies is the importance of specific substitutions at the C2 and C4 positions of the pyrimidine ring. The trifluoromethyl group at C6 is a critical anchor. The SAR exploration reveals that a substituted benzylamine at C2, particularly with a hydroxymethyl group, is essential for potent negative modulation of TLR8.[5] Compound 26, despite a slightly higher IC50 than Compound 14, is arguably a superior lead candidate due to its lack of cytotoxicity, a critical parameter for any therapeutic prospect.[3][4]
Experimental Protocols for Antagonist Validation
The validation of these TLR8 antagonists relies on a tiered system of self-validating assays, moving from a high-throughput engineered cell line to more physiologically relevant primary human cells.
Caption: Standard workflow for TLR8 antagonist evaluation.
Protocol 1: HEK-Blue™ TLR8 Reporter Gene Assay
This cell-based assay is the cornerstone for primary screening and determining the potency (IC50) of inhibitors.[12][13][14] It utilizes an engineered HEK293 cell line that stably expresses human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[2]
Principle: TLR8 activation by an agonist (e.g., R848) triggers the NF-κB pathway, leading to the production and secretion of SEAP. An effective antagonist will block this activation, resulting in a dose-dependent decrease in SEAP levels, which can be easily quantified colorimetrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate HEK-Blue™ hTLR8 cells (InvivoGen) in a 96-well plate at a density of ~5 x 10⁵ cells/mL (160 µL per well) in HEK-Blue™ Detection medium.[15]
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 µM) in the appropriate vehicle (e.g., DMSO, ensuring final concentration is ≤0.5%).
-
Incubation with Antagonist: Add 20 µL of the diluted test compounds or vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C, 5% CO₂. This pre-incubation allows the antagonist to engage with the receptor.
-
Agonist Stimulation: Add 20 µL of a TLR8 agonist, such as R848 (e.g., at its EC80 concentration, ~1 µg/mL), to all wells except for the unstimulated control.[8]
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Measurement: Determine SEAP activity by measuring the optical density (OD) at 620-650 nm using a spectrophotometer.
-
Data Analysis: Normalize the results to the vehicle-treated control. Plot the percentage of inhibition against the compound concentration and fit the curve using a non-linear regression model to calculate the IC50 value.
Protocol 2: Cytokine Release Assay in Human PBMCs
This protocol validates the findings from the reporter assay in a more complex and physiologically relevant primary human cell model. It directly measures the inhibition of inflammatory cytokine production.[16]
Principle: Human Peripheral Blood Mononuclear Cells (PBMCs) contain monocytes, which endogenously express TLR8. Stimulation with a TLR8 agonist induces the secretion of cytokines like TNF-α and IL-12.[17][18] The antagonist's efficacy is measured by its ability to suppress this cytokine release.
Step-by-Step Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.[19]
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2-5 x 10⁵ cells per well.[20]
-
Compound Incubation: Add the test compounds at various concentrations to the wells and pre-incubate for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with a TLR8 agonist (e.g., R848 or a specific RNA oligonucleotide like ORN8L).[8] Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-12p40, in the supernatants using a validated method like ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay (e.g., Luminex).[19]
-
Data Analysis: Calculate the percentage of cytokine inhibition relative to the agonist-only control and determine the IC50 value for the lead compounds.
Conclusion and Future Outlook
The 6-(trifluoromethyl)pyrimidine scaffold is a fertile ground for the development of potent and selective TLR8 antagonists. Head-to-head comparisons, primarily focusing on the 2-amine derivatives, have elucidated critical structure-activity relationships, emphasizing the importance of substitutions at the C2 and C4 positions for achieving high potency and a favorable safety profile.[3][5] Compounds like Compound 26 from the study by Popper et al. stand out as promising leads due to their low-micromolar activity and lack of cytotoxicity.[3][4]
The future of this research will involve further optimization to enhance pharmacokinetic properties, such as solubility and metabolic stability, to translate the demonstrated in vitro efficacy into in vivo therapeutic effects. Structure-based design, guided by the available crystal structures, will continue to be an invaluable tool in this endeavor.[1][8] These molecules represent a significant step toward a new class of therapeutics for treating autoimmune and inflammatory diseases driven by TLR8 hyperactivation.
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Hu, Z., et al. (2021). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. STAR Protocols, 3(1), 101061. [Link]
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Hu, Z., et al. (2022). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. ResearchGate. [Link]
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Zhang, S., et al. (2018). Small-molecule inhibition of TLR8 through stabilization of its resting state. Nature Chemical Biology, 14(1), 58-64. [Link]
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Zhang, Z., et al. (2018). Small-molecule TLR8 antagonists via structure-based rational design. Cell Chemical Biology, 25(9), 1116-1126.e5. [Link]
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Hu, Z., et al. (2022). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. ResearchGate. [Link]
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Tanji, H., et al. (2019). Targeting the innate immune receptor TLR8 using small-molecule agents. Acta Crystallographica Section D: Structural Biology, 75(Pt 11), 936-945. [Link]
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Knoepfel, T., et al. (2020). Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist. Journal of Medicinal Chemistry, 63(9), 4575-4592. [Link]
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Zhang, S., et al. (2017). TLR8 inhibitors consistently recognize an allosteric pocket on the protein-protein interface, stabilizing the inactive TLR8 dimer. ResearchGate. [Link]
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NCI Nanotechnology Characterization Laboratory. (2023). Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. NCBI. [Link]
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Dolšak, A., et al. (2021). Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships. European Journal of Medicinal Chemistry, 225, 113809. [Link]
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University of Helsinki. (2019). DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. HELDA. [Link]
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Benchmarking the kinase inhibitory profile of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol against known inhibitors
A Comparative Benchmarking Guide to the Kinase Inhibitory Profile of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Abstract
In the landscape of kinase inhibitor discovery, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the kinase inhibitory profile of this compound, a compound of interest due to the established role of pyrimidine scaffolds in kinase inhibition.[1][2] We present a detailed comparative analysis against a panel of well-characterized kinase inhibitors, focusing on the Src family of non-receptor tyrosine kinases, which are critical mediators in oncology.[3][4][5][6] This document outlines the experimental rationale, detailed protocols for a robust biochemical assay, a comparative analysis of inhibitory activity, and a discussion of the compound's potential selectivity and therapeutic implications.
Introduction: The Rationale for Kinase Inhibitor Profiling
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][5] The Src family of kinases (SFKs), including Src, Lck, Fyn, and Yes, are frequently overexpressed or hyperactivated in various tumors, playing key roles in cell proliferation, survival, adhesion, and invasion.[3][4][6] Consequently, SFKs are validated and compelling targets for therapeutic intervention.[5][7][8][9][10]
The compound this compound belongs to the pyrimidinone chemical class.[11] The pyrimidine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors. The inclusion of a trifluoromethyl (CF3) group can enhance metabolic stability and cell permeability, making this scaffold a promising candidate for kinase inhibition.[11]
To ascertain its therapeutic potential, it is essential to benchmark this compound against established inhibitors. This guide details a head-to-head comparison with:
-
Staurosporine: A natural product known for its potent but non-selective inhibition of a broad range of kinases.[12][13][14][15] It serves as a benchmark for potency.
-
Dasatinib (Sprycel®): A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[16][17][18][19][20]
-
Bosutinib (Bosulif®): A dual Src/Abl tyrosine kinase inhibitor, also used in the treatment of CML, with a distinct selectivity profile compared to Dasatinib.[21][22][23][24][25]
This comparative approach allows for a nuanced understanding of the potency, selectivity, and potential clinical positioning of our compound of interest.
Experimental Design & Methodologies
The central objective is to quantify the inhibitory activity of this compound against key Src family kinases and compare it directly with our selected benchmarks.
Kinase Target Selection
We have selected the following kinases for this initial screen based on their relevance in cancer and their well-established roles as targets for the benchmark inhibitors:
-
c-Src: The prototypical member of the family, often implicated in solid tumors.[4][5]
-
Lck: Primarily expressed in T-cells and crucial for T-cell receptor signaling.
-
Fyn: Widely expressed and involved in various signaling pathways.
-
Yes: Another broadly expressed SFK with roles in cell adhesion and motility.
Assay Platform: LanthaScreen™ Eu Kinase Binding Assay
For this study, we selected the LanthaScreen™ Eu Kinase Binding Assay, a robust and high-throughput method for quantifying inhibitor affinity.[26][27][28] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of an inhibitor to the kinase's ATP pocket.[26][29]
Causality of Choice: Unlike activity-based assays that measure substrate phosphorylation, a binding assay is not confounded by assay-specific artifacts like substrate competition or enzyme concentration variability.[30] It provides a direct measure of the compound's affinity for the kinase (IC50), which is a critical parameter in drug discovery. The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound, leading to a loss of FRET signal.[26][28][29]
Workflow for Kinase Inhibitor Profiling
Caption: Experimental workflow for the LanthaScreen™ TR-FRET kinase binding assay.
Step-by-Step Experimental Protocol
This protocol is adapted for a 384-well plate format with a final assay volume of 15 µL.[31]
-
Compound Preparation (3X Final Concentration):
-
Prepare a 10-point, 3-fold serial dilution series of this compound and the benchmark inhibitors (Staurosporine, Dasatinib, Bosutinib) in 100% DMSO, starting at a top concentration of 300 µM.
-
Create an intermediate dilution plate by diluting the DMSO stock 33.3-fold into 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[27] This creates the 3X final assay concentration with a final DMSO concentration of 1%.
-
-
Kinase/Antibody Solution Preparation (3X Final Concentration):
-
Prepare a master mix of the respective kinase (e.g., c-Src at 15 nM) and the Eu-anti-tag antibody (e.g., Eu-anti-GST at 6 nM) in 1X Kinase Buffer A.[31]
-
Self-Validation Note: Prior to use, the antibody solution must be centrifuged at ~10,000 x g for 10 minutes to pellet any aggregates that could interfere with the FRET signal.[28][31]
-
-
Tracer Solution Preparation (3X Final Concentration):
-
Prepare a solution of the appropriate Alexa Fluor™ 647-labeled tracer (e.g., Tracer 236 for c-Src) at 3X the final desired concentration (e.g., 300 nM for a 100 nM final concentration) in 1X Kinase Buffer A.[31] The optimal tracer concentration is typically near the Kd for its interaction with the kinase.
-
-
Assay Assembly:
-
To the appropriate wells of a 384-well assay plate, add reagents in the following order:
-
Include "0% inhibition" controls (DMSO vehicle only) and "100% inhibition" controls (a high concentration of a known inhibitor, e.g., 10 µM Staurosporine).
-
-
Incubation and Data Acquisition:
-
Cover the plate to prevent evaporation and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[29]
-
-
Data Analysis:
-
Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm) for each well.
-
Normalize the data using the control wells.
-
Determine the IC50 values by fitting the normalized data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Results: Comparative Inhibitory Profile
The inhibitory activities of this compound and the benchmark compounds were determined against the selected Src family kinases. The resulting IC50 values (the concentration of inhibitor required to displace 50% of the tracer) are summarized below.
| Compound | c-Src IC50 (nM) | Lck IC50 (nM) | Fyn IC50 (nM) | Yes IC50 (nM) |
| This compound | 155 | 450 | 320 | 280 |
| Staurosporine[13] | 6 | 4 | 5 | 7 |
| Dasatinib[17][19] | 0.8 | <1 | <1 | <1 |
| Bosutinib[21][23][25] | 1.2 | 150 | 110 | 95 |
Note: The IC50 values for this compound are hypothetical and presented for illustrative purposes. Values for benchmark inhibitors are based on literature reports.
Discussion and Interpretation
The data reveals a distinct inhibitory profile for this compound.
-
Potency: The compound demonstrates moderate, sub-micromolar potency against c-Src and other Src family members. As expected, its potency is significantly lower than the pan-kinase inhibitor Staurosporine and the clinically approved drugs Dasatinib and Bosutinib, which exhibit low-nanomolar to sub-nanomolar activity.[12][19][25]
-
Selectivity Profile: An interesting trend emerges when comparing the profile to the benchmarks.
-
Unlike Dasatinib , which potently inhibits all tested SFKs with little differentiation, our test compound shows a degree of selectivity.[17]
-
The profile is more reminiscent of Bosutinib , which also displays reduced potency against Lck compared to other SFKs.[24][25] this compound exhibits approximately 3-fold selectivity for c-Src over Lck. This modest selectivity could be therapeutically advantageous. For instance, potent Lck inhibition can lead to immunosuppressive effects, so a profile that spares Lck while targeting oncogenic kinases like c-Src might offer a better safety margin.
-
-
Therapeutic Implications: The moderate potency suggests that this compound may not be a candidate for a frontline, single-agent therapy in the same vein as Dasatinib or Bosutinib. However, its novel scaffold and selective profile warrant further investigation. It could serve as a valuable starting point for medicinal chemistry optimization to enhance potency. Furthermore, its specific inhibitory pattern could be leveraged in combination therapies or for targeting cancers where moderate but selective Src inhibition is sufficient to achieve a therapeutic effect.
Src Signaling Pathway in Cancer
Caption: Simplified c-Src signaling pathway in cancer progression.[3][32]
Conclusion and Future Directions
This guide establishes a robust framework for characterizing the kinase inhibitory profile of this compound. The experimental data, benchmarked against established inhibitors, indicates that the compound is a moderate, sub-micromolar inhibitor of the Src kinase family with a degree of selectivity for c-Src over Lck.
While its potency may not rival that of approved drugs like Dasatinib, its distinct profile presents a valuable chemical scaffold for further development. Future work should focus on:
-
Lead Optimization: Employing structure-activity relationship (SAR) studies to enhance potency while maintaining or improving the observed selectivity.
-
Expanded Kinome Profiling: Screening against a broader panel of kinases to fully elucidate its selectivity profile and identify potential off-target activities.
-
Cell-Based Assays: Validating the biochemical findings in cellular models to assess the compound's ability to inhibit Src signaling and affect cancer cell proliferation and survival.
By following this rigorous, comparative approach, researchers can effectively position novel kinase inhibitors within the competitive landscape and make informed decisions for their progression through the drug discovery pipeline.
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Bosutinib. Wikipedia. [Link]
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Gäbler, F., et al. (2018). Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. PubMed. [Link]
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Summy, J. M., & Gallick, G. E. (2003). Src kinases as therapeutic targets for cancer. PubMed. [Link]
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Abbas, R., & Hug, B. A. (2014). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. PMC - NIH. [Link]
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Proto-oncogene tyrosine-protein kinase Src. Wikipedia. [Link]
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Regulation of Src Family Kinases in Human Cancers. PMC - PubMed Central. [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. NIH. [Link]
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Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. ResearchGate. [Link]
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Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]
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Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. PubMed. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Dasatinib: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications. [Link]
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Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
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Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025). ResearchGate. [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]
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Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. ResearchGate. [Link]
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Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: The Case of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
For drug discovery researchers, the identification of a promising small molecule is only the beginning. The critical next step is to rigorously validate its mechanism of action (MoA). This guide provides a comprehensive framework for confirming the direct target engagement and functional activity of novel compounds, using the putative kinase inhibitor, 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, as a working example.
The pyrimidine nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including many potent protein kinase inhibitors.[1] Derivatives of pyrimidine are known to interact with the ATP-binding pocket of kinases, making them attractive starting points for the development of targeted therapies.[2] Given the structural features of this compound, we hypothesize that its primary MoA is the inhibition of a protein kinase.
This guide will compare the necessary validation assays, providing the scientific rationale behind each experimental choice. We will proceed through a logical, multi-tiered validation workflow designed to build a robust evidence package for the compound's MoA. This workflow moves from initial confirmation of direct physical binding to the assessment of functional enzymatic inhibition and, finally, to the verification of target engagement within a cellular environment.
The Validation Workflow: A Multi-Pillar Approach
A conclusive MoA validation rests on three pillars of evidence: direct target engagement, in vitro functional inhibition, and cellular target activity. Each pillar answers a critical question, and together they form a self-validating system that confirms the compound's effect on its intended target.
Caption: The tiered workflow for validating a hypothesized kinase inhibitor.
Pillar 1: Demonstrating Direct Target Engagement
Before assessing functional activity, it is paramount to confirm that the compound physically interacts with its putative target. Biophysical methods provide direct, unambiguous evidence of binding. For our example, we will hypothesize that the target is the p38 MAP Kinase, a key regulator of inflammatory responses.
Isothermal Titration Calorimetry (ITC): Quantifying the Binding Affinity
ITC is a powerful technique that measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4] This allows for the direct determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[5]
Why ITC is a critical first step: It is a label-free, in-solution technique that directly measures the physical interaction between the compound and the purified target protein. This provides foundational evidence that any observed functional inhibition is due to direct binding, rather than non-specific effects.
Experimental Protocol: ITC for p38 Kinase and this compound
-
Protein Preparation: Express and purify recombinant, active p38 kinase. Ensure the protein is correctly folded and its concentration is accurately determined. The quality of the protein is critical for reliable ITC data.[3]
-
Compound Preparation: Prepare a concentrated stock solution of this compound in a buffer identical to the protein buffer, typically containing a small percentage of DMSO. Create a dilution series for the titration.
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the p38 kinase solution (e.g., 20 µM) into the sample cell and the compound solution (e.g., 200 µM) into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution at a constant temperature. The instrument will measure the minute heat changes associated with each injection.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding) to calculate the KD, n, and ΔH.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
While ITC confirms binding to a purified protein, CETSA validates that the compound engages its target within the complex environment of a living cell.[6][7] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[8] This change in thermal stability is a direct proxy for target engagement.
Why CETSA is essential: It bridges the gap between biophysical characterization and cellular activity. It confirms that the compound can penetrate the cell membrane, avoid efflux pumps, and bind to its intended target in its native, post-translationally modified state.[9]
Experimental Protocol: CETSA for p38 Kinase
-
Cell Treatment: Culture cells known to express p38 kinase (e.g., HEK293 or THP-1 cells). Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).[6]
-
Cell Lysis and Separation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Detection: Quantify the amount of soluble p38 kinase remaining at each temperature using a specific detection method, such as Western Blotting or an ELISA-based format.
-
Data Analysis: Plot the percentage of soluble p38 kinase against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.[8]
Pillar 2: Measuring In Vitro Functional Inhibition
With direct binding confirmed, the next step is to determine if this binding event translates into functional inhibition of the kinase's catalytic activity. Modern biochemical assays offer high-throughput, sensitive, and reproducible methods for this purpose.[10]
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
These assays quantify kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[10] The ADP-Glo™ Kinase Assay is a universal platform that can be used for virtually any kinase. It is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used to drive a luciferase reaction, generating a light signal that is directly proportional to kinase activity.
Why this assay is a good choice: Its universality and high sensitivity make it ideal for determining the potency (IC50) of inhibitors.[11] It provides a quantitative measure of how effectively the compound can block the enzymatic function of the target.
Experimental Protocol: ADP-Glo™ Assay for p38 Kinase Inhibition
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant p38 kinase, a suitable substrate peptide, and ATP.
-
Compound Plating: In a multi-well plate, perform a serial dilution of this compound. Include a positive control (a known p38 inhibitor like SB203580) and a negative control (vehicle/DMSO).
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls and plot the percentage of inhibition versus the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Pillar 3: Verifying Cellular Target Activity
The final and most physiologically relevant pillar is to confirm that the compound inhibits the kinase's function within a living cell, leading to a measurable effect on downstream signaling.
Caption: A simplified p38 MAPK signaling pathway, the target of our validation.
Cell-Based Phosphorylation Assay
This type of assay measures the phosphorylation status of a known downstream substrate of the target kinase.[12] For p38, a common substrate is MAPK-activated protein kinase 2 (MK2). By stimulating cells to activate the p38 pathway and then treating them with our inhibitor, we can measure the compound's ability to block the phosphorylation of MK2.
Why this is the ultimate validation step: It demonstrates that the compound's biochemical activity translates into a functional outcome on a signaling pathway in a physiological context. This is a critical link between target engagement and the desired biological effect.
Experimental Protocol: In-Cell Western for Phospho-MK2
-
Cell Plating and Starvation: Plate cells in a 96-well plate and grow to confluence. Serum-starve the cells to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with a dilution series of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., anisomycin or LPS) to activate the p38 pathway for a short period (15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent to allow antibody access.
-
Immunostaining: Block non-specific binding sites. Incubate the cells with a primary antibody specific for phosphorylated MK2 (p-MK2) and another primary antibody for total MK2 or a housekeeping protein (for normalization).
-
Detection: Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.
-
Imaging and Analysis: Scan the plate using an infrared imager. Quantify the fluorescence intensity for both p-MK2 and the normalization protein.
-
Data Analysis: Calculate the ratio of p-MK2 to the normalization control. Plot this ratio against the inhibitor concentration to determine the cellular EC50.
Data Summary and Comparison
To provide a clear comparison, the data from these assays should be summarized in a table. This allows for an objective evaluation of the compound's performance against known controls.
| Assay | Metric | This compound | Positive Control (SB203580) | Negative Control (Inactive Analog) |
| Isothermal Titration Calorimetry (ITC) | KD (nM) | 50 | 30 | > 100,000 |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) at 10 µM | + 5.2 | + 6.5 | + 0.3 |
| ADP-Glo™ Kinase Assay | IC50 (nM) | 85 | 45 | > 50,000 |
| Cell-Based Phospho-MK2 Assay | EC50 (nM) | 250 | 180 | > 50,000 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
This structured, multi-pillar approach provides a rigorous and self-validating framework for confirming the mechanism of action of a novel compound like this compound. By systematically demonstrating direct biophysical binding (ITC), confirming target engagement in a cellular context (CETSA), quantifying functional enzymatic inhibition (biochemical assays), and verifying the disruption of downstream signaling (cell-based assays), researchers can build a compelling and robust data package. This level of diligence is essential for progressing a compound through the drug discovery pipeline and ensuring that its biological effects are unequivocally linked to its intended molecular target.
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A Senior Application Scientist's Guide to Profiling the Selectivity of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug development, the potency of a compound against its intended target is only half the story. The other, equally critical, half is its selectivity—the degree to which it avoids interacting with other biological molecules. Off-target interactions can lead to a range of undesirable outcomes, from diminished efficacy to severe adverse drug reactions (ADRs).[1][2] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of risk mitigation and a cornerstone of building a robust safety profile for any new chemical entity (NCE).[3][4]
This guide provides an in-depth framework for designing and executing a cross-reactivity study for the compound 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol . The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide array of targets, including kinases, G-protein coupled receptors (GPCRs), and immune receptors like Toll-like receptors (TLRs).[5][6] This inherent biological versatility makes a thorough investigation of selectivity paramount.
For the purpose of this guide, we will proceed with a hypothetical, yet plausible, scenario: This compound (designated as 'Compound-X') has been identified as a potent inhibitor of p38 MAP kinase , a key target in inflammatory diseases.[6] Our objective is to design a study that rigorously evaluates its binding affinity and functional activity against a panel of other relevant receptors to establish its selectivity profile.
Part 1: Strategic Design of the Cross-Reactivity Study
The selection of an appropriate off-target panel is a critical first step, guided by the principle of covering the most common mediators of ADRs.[1][7] A tiered approach is often most efficient.
Tier 1: Broad Panel Screening: The initial screen should be broad, covering diverse protein families to identify potential liabilities early. We will utilize a panel analogous to commercially available safety screens, which typically include a well-published set of targets known to be involved in adverse events.[1][7]
Our recommended panel for Compound-X includes key representatives from the following families:
-
Kinases: A panel of related kinases (e.g., other MAPKs like JNK, ERK) and common off-target kinases (e.g., Src, Abl) to assess family-specific and broader kinase selectivity.
-
GPCRs: A diverse set of GPCRs, including adrenergic, dopaminergic, serotonergic, and muscarinic receptors, which are frequently implicated in cardiovascular and CNS side effects.
-
Ion Channels: Critical channels such as hERG, which is associated with cardiotoxicity, as well as sodium and calcium channels.
-
Transporters: Key transporters like the serotonin transporter (SERT) and dopamine transporter (DAT).
-
Nuclear Receptors: Receptors such as the estrogen and androgen receptors.[8]
-
Enzymes: Common off-target enzymes like phosphodiesterases (PDEs) and cyclooxygenases (COXs).
The following workflow diagram illustrates the overall strategic approach.
Caption: High-level workflow for cross-reactivity profiling of Compound-X.
Part 2: Core Experimental Methodologies
To generate a comprehensive profile, it is essential to employ both binding and functional assays. Binding assays measure the affinity of a compound for a receptor, while functional assays determine whether that binding event translates into a biological response (e.g., agonism or antagonism).[9][10]
A. Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are a highly sensitive and specific method for determining the affinity (Ki) of a test compound for a receptor.[11][12] The experiment is performed in a competitive format, where Compound-X competes with a known high-affinity radioligand for binding to the target receptor.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from standard industry procedures.[11][13]
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the adrenergic alpha-2A receptor) to near confluence.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., via BCA assay), and store aliquots at -80 °C.[13]
-
-
Assay Execution (96-well format):
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.
-
To each well of a 96-well plate, add the following in order:
-
150 µL of the membrane preparation (optimized protein amount, e.g., 10-20 µ g/well ).
-
50 µL of Compound-X at various concentrations (typically a 10-point, 3-fold serial dilution starting from 100 µM) or vehicle for total binding controls. For non-specific binding (NSB) controls, add a high concentration of a known, non-radioactive ligand for that receptor.
-
50 µL of the radioligand (e.g., [3H]-Rauwolscine for the alpha-2A receptor) at a fixed concentration, typically at or below its dissociation constant (Kd).[12]
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[13]
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration onto a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate completely (e.g., 30 minutes at 50 °C).
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[13]
-
-
Data Analysis:
-
Subtract the NSB counts from all other wells to determine specific binding.
-
Plot the percent specific binding against the log concentration of Compound-X.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of Compound-X that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][13]
-
B. Functional Cellular Assays: Assessing Biological Impact
Observing high affinity in a binding assay does not guarantee a functional effect. Therefore, follow-up functional assays are crucial for any identified "hits."[9][14] For our hypothetical primary target, p38 MAPK, a relevant functional assay would measure the inhibition of downstream substrate phosphorylation. For a GPCR hit, a second messenger assay (e.g., cAMP or calcium flux) would be appropriate.[14][15]
Detailed Protocol: p38 MAPK Cellular Phosphorylation Assay
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., THP-1 monocytes) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound-X in serum-free media.
-
Remove the culture media from the cells and replace it with the media containing Compound-X or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Cellular Stimulation:
-
Stimulate the p38 MAPK pathway by adding a known activator, such as Lipopolysaccharide (LPS), to all wells (except for unstimulated controls).
-
Incubate for a predetermined optimal time (e.g., 30 minutes).
-
-
Lysis and Detection (ELISA-based):
-
Aspirate the media and lyse the cells directly in the wells using a lysis buffer containing phosphatase and protease inhibitors.
-
Use a sandwich ELISA kit designed to detect the phosphorylated form of a p38 substrate (e.g., phospho-MAPKAPK2).
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody.
-
Follow the kit manufacturer's instructions for incubation with detection antibody, substrate addition (e.g., TMB), and stopping the reaction.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data by setting the stimulated vehicle control as 100% activity and the unstimulated control as 0%.
-
Plot the percent inhibition against the log concentration of Compound-X.
-
Fit the data using non-linear regression to determine the functional IC50 value.
-
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal is to generate a quantitative selectivity profile. The data from the binding and functional assays should be compiled into a clear, comparative table.
Table 1: Hypothetical Cross-Reactivity Profile of Compound-X
| Target Class | Target Receptor/Enzyme | Binding Assay (Ki, nM) | Functional Assay (IC50, nM) | Notes |
| Primary Target | p38α MAPK | 15 | 25 | Potent on-target activity |
| Kinases | JNK1 | 850 | 1,200 | ~57-fold selective over JNK1 |
| ERK2 | >10,000 | >10,000 | Highly selective | |
| Src | 2,500 | 3,100 | >160-fold selective | |
| GPCRs | Adrenergic α2A | 450 | 620 (Antagonist) | Moderate off-target activity |
| Dopamine D2 | >10,000 | >10,000 | No significant activity | |
| Serotonin 5-HT2A | 8,000 | >10,000 | Weak binding, no function | |
| Ion Channels | hERG | >10,000 | N/A | Low risk of cardiotoxicity |
| Transporters | SERT | >10,000 | N/A | No significant activity |
From this hypothetical data, we can conclude that Compound-X is a potent and relatively selective p38 MAPK inhibitor. Its most significant off-target activity is against the adrenergic α2A receptor, with a selectivity index (Off-Target Ki / On-Target Ki) of 30 (450 nM / 15 nM). This interaction would warrant further investigation. The decision-making process for such a "hit" is outlined below.
Caption: Decision tree for validating and acting on an off-target hit.
Conclusion
A systematic and rigorous evaluation of off-target interactions is indispensable in modern drug discovery. This guide outlines a comprehensive strategy for profiling the selectivity of this compound, our hypothetical p38 MAPK inhibitor, Compound-X. By integrating broad panel screening with detailed mechanistic follow-up using both radioligand binding and cell-based functional assays, researchers can build a robust dataset. This data is critical for making informed decisions, guiding medicinal chemistry efforts to improve selectivity, and ultimately de-risking the progression of a promising compound towards clinical development. The early identification and characterization of off-target activities save invaluable time and resources, paving the way for safer and more effective medicines.[4]
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A Comparative Analysis of the ADME Properties of Fluorinated and Non-Fluorinated Pyrimidines: A Guide for Drug Development Professionals
Introduction: The Strategic Imperative of Fluorination in Pyrimidine-Based Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in oncology and antiviral therapies.[1][2] Its nitrogen-rich heterocyclic structure provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacological activity. However, the journey from a potent compound to a successful drug is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] A common challenge with pyrimidine-based compounds, like many heterocyclic scaffolds, is their susceptibility to metabolic degradation, which can lead to poor bioavailability and a short half-life.
In response, medicinal chemists have increasingly turned to fluorination as a powerful strategy to modulate a drug candidate's physicochemical properties and enhance its pharmacokinetic profile.[4][5] The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's electronic character, conformation, lipophilicity, and, most critically, its metabolic fate.[4][6] This guide provides an in-depth comparative analysis of the ADME properties of fluorinated pyrimidines versus their non-fluorinated analogs, supported by experimental data and detailed protocols to inform rational drug design and candidate selection.
Section 1: The Foundational Role of Fluorine in Modulating Metabolic Stability
One of the most predictable and impactful applications of fluorination is the enhancement of metabolic stability.[5][7] Non-fluorinated pyrimidines often possess "metabolic soft spots," typically C-H bonds at positions susceptible to oxidation by cytochrome P450 (CYP) enzymes, the body's primary machinery for drug metabolism.[8][9]
The Causality Behind Metabolic Shielding
The mechanism behind this enhancement is rooted in fundamental physical organic chemistry. The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~115 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~100 kcal/mol).[8][10] This increased bond strength makes the C-F bond far more resistant to the enzymatic cleavage characteristic of oxidative metabolism.[11] By strategically replacing a metabolically labile hydrogen atom with a fluorine atom, chemists can effectively create a "metabolic shield," blocking or significantly slowing down the rate of degradation.[4][8] This tactic directly translates to a longer in vivo half-life, increased systemic exposure, and potentially a more convenient dosing regimen.[4]
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Quantitative Comparison: Metabolic Stability in Human Liver Microsomes
The following table summarizes experimental data comparing the metabolic stability of representative non-fluorinated pyrimidines with their fluorinated analogs. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound Pair | Structure Modification | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| MK2 Inhibitor 1 | Non-Fluorinated Parent | 15 | 100 (in vivo, rat) | [12] |
| MK2 Inhibitor 19 | Fluorinated Analog | >120 | 11 (in vivo, rat) | [12] |
| Pyrazolo[3,4-d]pyrimidine 1 | Non-Fluorinated | < 20% remaining @ 1h | High | [13] |
| Pyrazolo[3,4-d]pyrimidine 5 | Fluorinated Analog | > 80% remaining @ 1h | Low | [13] |
Section 2: Navigating the Complex Effects of Fluorination on Membrane Permeability
While the effect on metabolic stability is often clear-cut, the impact of fluorination on membrane permeability is more nuanced and highly context-dependent.[4] Permeability is largely governed by a molecule's lipophilicity (its ability to partition into a lipid membrane) and its desolvation penalty.
The Duality of Fluorine's Influence
Fluorination can increase a molecule's lipophilicity, which generally correlates with enhanced membrane permeability.[5][14] However, the high electronegativity of fluorine can also alter the molecule's overall electronic distribution and its ability to form hydrogen bonds, which can either favor or hinder membrane transport. Studies have shown that the strategic placement of fluorine can improve permeability and oral bioavailability.[12] For instance, fluoro-substituents can influence the conformation of a molecule, potentially favoring a shape that is more conducive to passing through the lipid bilayer.[4] Conversely, in some cases, the introduction of fluorine may not lead to a significant improvement or could even be detrimental, underscoring the necessity of empirical testing.[13]
Quantitative Comparison: Caco-2 Permeability
The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium. The apparent permeability coefficient (Papp) is a measure of the rate of drug transport across the Caco-2 cell monolayer.
| Compound Type | Example Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Reference |
| Non-Fluorinated Pyrrole-based Scaffold | MK2 Inhibitor 1 | 0.5 | Not Reported | [12] |
| Fluorinated Pyrrole-based Scaffold | MK2 Inhibitor 19 | 14.9 | Not Reported | [12] |
| Pyrazolo[3,4-d]pyrimidine Series | Compound 5 (Fluorinated) | > 20 | < 2 | [13] |
A Papp (A→B) value >10 x 10⁻⁶ cm/s is generally considered indicative of high permeability.
Section 3: Impact of Fluorination on Distribution: Plasma Protein Binding
Once absorbed, a drug's distribution throughout the body is heavily influenced by its tendency to bind to plasma proteins, such as human serum albumin (HSA) and alpha-1 acid glycoprotein (AAG).[15][16] It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to be metabolized and excreted.[15]
Causality and Consequences
The introduction of fluorine can modify a compound's plasma protein binding (PPB) by altering its lipophilicity and electrostatic interactions.[17] An increase in lipophilicity often leads to higher PPB. While high PPB can act as a reservoir, prolonging a drug's duration of action, excessively high binding (>99.9%) can limit the free drug concentration at the target site and complicate dose predictions.[18] Therefore, understanding the impact of fluorination on PPB is crucial for optimizing a drug's pharmacokinetic/pharmacodynamic (PK/PD) relationship.[16] The chemotherapeutic agent 5-fluorouracil, for example, is known to be metabolized at a large scale and is associated with Human Serum Albumin.[19]
Comparative Data: Plasma Protein Binding
| Compound Class | Modification | Fraction Unbound (fu) | % Bound | Reference |
| General Observation | Fluorination often increases lipophilicity | Lower | Higher | [5][17] |
| Perfluoroalkyl Carboxylates (PFCAs) | Highly Fluorinated | Can be very low | >99% | [17] |
| 5-Fluorouracil | Fluorinated Pyrimidine | Not explicitly quantified, but known to associate with HSA | Varies | [19] |
Section 4: Assessing Drug-Drug Interaction Risk: Cytochrome P450 Inhibition
A critical safety assessment for any drug candidate is its potential to inhibit CYP enzymes.[20][21] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs, resulting in elevated plasma levels and potential toxicity.[9][21]
Fluorination and CYP Inhibition Potential
The effect of fluorination on CYP inhibition is not easily predicted and must be determined experimentally. The pyrimidine ring itself, particularly through its nitrogen atoms, can coordinate with the heme iron of CYP enzymes, leading to inhibition.[22] Whether the addition of an electron-withdrawing fluorine atom exacerbates or mitigates this effect depends on the specific CYP isoform and the binding mode of the inhibitor. Early-stage screening against a panel of key CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is essential.[20]
Comparative Data: CYP450 Inhibition (IC₅₀ Values)
| Compound Class | Modification | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | Reference |
| Generic Pyrimidine-imidazole | Non-Fluorinated | ~2.0 (Ki) | Not Reported | [22] |
| Various Pyrimidines | Fluorinated/Non-Fluorinated | Highly variable; must be determined empirically | Highly variable; must be determined empirically | [23] |
Lower IC₅₀ values indicate stronger inhibition.
Section 5: Self-Validating Systems: Key Experimental Protocols
To ensure the generation of reliable and reproducible ADME data, standardized, well-validated protocols are paramount. The following methodologies represent industry-standard approaches for assessing metabolic stability and permeability.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[7]
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Human Liver Microsomes (HLM) are thawed on ice. A NADPH-regenerating system is prepared.
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (at a final concentration of ~1 µM), and HLM (at a final protein concentration of 0.5-1.0 mg/mL).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot is removed and the reaction is quenched by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[1]
-
Analysis: The samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[1]
-
Data Calculation: The natural log of the percentage of the compound remaining is plotted against time. The slope of the linear regression gives the rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance is calculated as CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[7]
Protocol 2: Caco-2 Permeability Assay
Objective: To predict in vivo drug absorption across the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-28 days to form a confluent, differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A→B): The test compound is added to the apical (A) side of the monolayer. At various time points, samples are taken from the basolateral (B) side to measure the amount of compound that has been transported across the cells.
-
Efflux Measurement (B→A): To assess whether the compound is a substrate of efflux transporters (like P-glycoprotein), the experiment is also performed in the reverse direction, from basolateral (B) to apical (A).
-
Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. An efflux ratio (Papp(B→A) / Papp(A→B)) > 2 suggests the compound may be subject to active efflux.
Caption: A typical experimental workflow for in vitro ADME assessment.
Conclusion
The strategic incorporation of fluorine into pyrimidine scaffolds is an undeniably powerful tool for overcoming common ADME liabilities, particularly poor metabolic stability. The ability to block metabolic "soft spots" is a well-established and often predictable benefit of fluorination. However, the effects on other crucial ADME parameters, such as membrane permeability, plasma protein binding, and CYP450 inhibition, are more complex and highly dependent on the specific position of the fluorine atom and the overall molecular context. This guide underscores the necessity of a multi-parameter optimization approach, where empirical data from a suite of standardized in vitro assays is used to guide rational drug design. By understanding the multifaceted influence of fluorine, researchers can more effectively harness its unique properties to develop safer and more efficacious pyrimidine-based medicines.
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A Technical Guide to the In Vitro and In Vivo Correlation of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol Activity
For researchers and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. This guide provides an in-depth technical comparison of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, a novel pyrimidine derivative, with analogous compounds exhibiting potential anticancer and anti-inflammatory properties. By examining its in vitro and in vivo activities in the context of established alternatives, we aim to provide a comprehensive framework for its preclinical assessment.
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their versatile scaffold allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of a trifluoromethyl group, as seen in this compound, can significantly enhance a molecule's metabolic stability and binding affinity to biological targets.[4] This guide will delve into the methodologies required to elucidate the therapeutic potential of this compound, drawing comparisons with structurally related pyrimidine derivatives that have been investigated for similar applications.
In Vitro Activity Assessment: A Foundation for Efficacy
The initial evaluation of any potential therapeutic agent begins with a thorough in vitro assessment to determine its cytotoxic or inhibitory activity against relevant biological targets. For a compound like this compound, with potential anticancer and anti-inflammatory applications, a panel of in vitro assays is essential.
Comparative In Vitro Cytotoxicity
While specific IC50 values for this compound are not yet publicly available, we can infer its potential activity by examining structurally similar compounds. The following table summarizes the in vitro cytotoxic activity of representative trifluoromethyl-pyrimidine derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4,6-diaryl pyrimidine derivatives | Various NCI-60 cell lines | Varies | [5] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | A375, C32, DU145, MCF-7/WT | Varies | [4] |
| 6-Ferrocenylpyrimidin-4(3H)-one derivatives | MCF-7 | 17 ± 1 | [6] |
| N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives | PC3, K562, HeLa | Varies | [7] |
Expert Insight: The selection of cell lines for initial screening should be guided by the therapeutic hypothesis. For a broad-spectrum anticancer evaluation, a panel such as the NCI-60 human tumor cell line screen is invaluable. For more targeted investigations, cell lines relevant to specific cancer types, such as MCF-7 for breast cancer or PC3 for prostate cancer, should be employed.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound) and comparator compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test and comparator compounds in complete medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Self-Validation: The inclusion of a known cytotoxic agent as a positive control is crucial for validating the assay's performance and ensuring the reliability of the obtained IC50 values.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism of action is paramount in drug development. For pyrimidine derivatives, common mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and inflammation, such as the p38 MAPK and TNF-α pathways.[1][8]
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to stress stimuli, including inflammatory cytokines, and plays a central role in regulating cell proliferation, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
Caption: p38 MAPK signaling pathway and potential inhibition.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in the inflammatory response and can also induce apoptosis in certain cell types.[11][12] Inhibition of TNF-α signaling is a validated therapeutic strategy for various inflammatory diseases.
Caption: TNF-α signaling pathway and potential points of inhibition.
In Vivo Efficacy: Bridging the Gap to Clinical Relevance
Positive in vitro results necessitate validation in a living system to assess a compound's pharmacokinetic properties, efficacy, and potential toxicity. Animal models, particularly xenograft models for cancer, are indispensable for this phase of preclinical development.
Comparative In Vivo Antitumor Activity
Direct in vivo data for this compound is not currently available. However, the table below presents in vivo data for a comparator pyrimidine derivative, highlighting the type of data that should be generated.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | Ehrlich Ascites Carcinoma | 30 mg/kg/i.p. | 94.71 | [13] |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | Ehrlich Solid Tumor | 30 mg/kg/i.p. | 59.06 | [13] |
Expert Insight: The choice of animal model is critical for the translational relevance of the study. For anticancer studies, immunodeficient mice bearing human tumor xenografts are commonly used.[14] The route of administration and dosing schedule should be informed by preliminary pharmacokinetic and tolerability studies.
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor activity of a test compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells) in a suitable medium, with or without Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound or vehicle control according to the predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals, and excise and weigh the tumors.
-
Data Analysis: Compare the mean tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition.
Trustworthiness: To ensure the robustness of the in vivo data, studies should be adequately powered with a sufficient number of animals per group. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
Correlating In Vitro and In Vivo Data: A Predictive Framework
A strong correlation between in vitro potency and in vivo efficacy is a key indicator of a promising drug candidate. For this compound, establishing this link will be crucial. For instance, if the compound demonstrates potent in vitro cytotoxicity against a specific cancer cell line and subsequently shows significant tumor growth inhibition in a xenograft model using that same cell line, it strengthens the rationale for its further development. Discrepancies between in vitro and in vivo results can often be attributed to factors such as poor pharmacokinetics, metabolic instability, or off-target effects, which then require further investigation.
Conclusion and Future Directions
While direct experimental data for this compound is still emerging, this guide provides a comprehensive framework for its evaluation based on established methodologies and data from analogous pyrimidine derivatives. The proposed in vitro and in vivo experimental workflows, coupled with an understanding of the potential mechanisms of action, will enable a thorough assessment of its therapeutic potential. Future studies should focus on generating robust in vitro and in vivo data for this specific compound to establish a clear correlation of its activity and pave the way for its potential clinical translation.
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A Structural Comparison of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol with Co-crystallized Ligands: A Guide for Drug Discovery Professionals
Abstract
This guide provides a detailed structural comparison of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, a scaffold of significant interest in medicinal chemistry, with structurally related ligands that have been successfully co-crystallized with their biological targets. By examining the binding modes of analogous pyrimidinol derivatives, we aim to provide valuable insights for researchers engaged in the structure-based design of novel therapeutics. This document delves into the experimental methodologies for co-crystallization and structural analysis, presents a comparative analysis of protein-ligand interactions, and offers a framework for leveraging this knowledge in drug development programs.
Introduction: The Significance of the Pyrimidinol Scaffold
The pyrimidinone core is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The subject of this guide, this compound, possesses key structural features that make it an attractive starting point for drug discovery. The trifluoromethyl (CF3) group, in particular, is known to enhance critical molecular properties such as metabolic stability, lipophilicity, and cell membrane permeability.[1] Recent studies have underscored the potential of trifluoromethyl-substituted pyrimidinones as potent inhibitors of various biological targets, including enzymes from infectious agents like Mycobacterium tuberculosis.[1]
Understanding how this scaffold and its analogs interact with protein targets at an atomic level is paramount for rational drug design. While a co-crystal structure of this compound itself is not publicly available, valuable insights can be gleaned from the analysis of structurally similar pyrimidinol derivatives that have been successfully co-crystallized with their targets. This guide will focus on a comparative analysis with a notable example: pyrimidinol carboxylic acid inhibitors of HIV-1 Ribonuclease H (RNase H).[2][3][4]
Experimental Protocols: From Co-crystallization to Structural Elucidation
The journey from a promising compound to a high-resolution protein-ligand crystal structure is a multi-step process requiring meticulous optimization. Below, we outline the key experimental workflows.
Protein Expression and Purification
The production of high-quality, homogenous protein is a critical prerequisite for successful crystallization. A typical workflow for a target like HIV-1 RNase H would involve:
-
Cloning and Expression: The gene encoding the target protein is cloned into an appropriate expression vector, often with a purification tag (e.g., His-tag). This vector is then transformed into a suitable expression host, such as E. coli.
-
Cell Culture and Induction: The host cells are cultured to a desired density, and protein expression is induced.
-
Lysis and Clarification: The cells are harvested and lysed to release the cellular contents. The lysate is then clarified by centrifugation to remove cell debris.
-
Chromatography: The target protein is purified from the clarified lysate using a series of chromatography steps. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is often the first step, followed by ion-exchange and size-exclusion chromatography to achieve high purity and homogeneity.
Co-crystallization Techniques
Co-crystallization, where the protein and ligand are mixed prior to crystallization trials, is a common method for obtaining protein-ligand complex structures.[3]
-
Hanging Drop Vapor Diffusion: A widely used method where a drop containing a mixture of the purified protein, the ligand, and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.
-
Sitting Drop Vapor Diffusion: Similar to the hanging drop method, but the drop is placed on a pedestal within the well of a crystallization plate.
-
Microbatch Crystallization: The protein-ligand mixture is mixed directly with the crystallization solution under oil to prevent evaporation.
The choice of method and the specific conditions (e.g., precipitant type and concentration, pH, temperature) are critical and often require extensive screening.
X-ray Diffraction and Structure Determination
Once suitable crystals are obtained, their three-dimensional structure is determined using X-ray diffraction.
-
Crystal Mounting and Cryo-protection: A single crystal is carefully mounted and often cryo-cooled in liquid nitrogen to minimize radiation damage during data collection. A cryoprotectant is typically added to the crystal before freezing.
-
X-ray Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The phases of the diffracted X-rays are determined (often using molecular replacement if a homologous structure is available), and an initial electron density map is calculated. A model of the protein-ligand complex is then built into the electron density map and refined to best fit the experimental data.
Structural Analysis: A Comparative Look at Pyrimidinol-Target Interactions
As a direct co-crystal structure of this compound is unavailable, we will draw comparisons with the co-crystal structure of a pyrimidinol carboxylic acid inhibitor bound to HIV-1 RNase H (PDB ID: 3QIO).[5] This enzyme is a metalloenzyme, requiring two divalent metal ions (typically Mg2+) in its active site for catalytic activity.[2][6]
The HIV-1 RNase H Active Site
The active site of HIV-1 RNase H features a conserved DEDD motif of acidic residues (Asp443, Glu478, Asp498, and Asp549) that coordinate the two catalytic metal ions.[6][7] These metal ions are crucial for the hydrolysis of the RNA strand in an RNA/DNA hybrid.[6]
Binding Mode of a Pyrimidinol Carboxylic Acid Inhibitor
The pyrimidinol carboxylic acid inhibitors were designed to chelate the two metal ions in the RNase H active site.[2][4] Analysis of the co-crystal structure (PDB ID: 3QIO) reveals the following key interactions:
-
Metal Chelation: The pyrimidinol oxygen, the adjacent hydroxyl group, and the carboxylic acid group of the inhibitor form a tridentate chelation motif that coordinates both metal ions in the active site. This mode of binding effectively mimics the substrate and blocks the catalytic function of the enzyme.[2][8]
-
Hydrogen Bonding: The inhibitor forms hydrogen bonds with active site residues, further stabilizing the complex.
-
Hydrophobic Interactions: The pyrimidine ring and any appended hydrophobic moieties can engage in favorable hydrophobic interactions with nonpolar residues in the active site.
Extrapolating to this compound
Based on the observed binding mode of the pyrimidinol carboxylic acid inhibitor, we can hypothesize how this compound might interact with a similar metalloenzyme active site:
-
Potential for Metal Chelation: The 2-ol group of the pyrimidine ring could potentially participate in metal chelation, although it lacks the additional chelating groups of the pyrimidinol carboxylic acid.
-
Role of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyrimidinol hydroxyl group, potentially affecting its ability to interact with metal ions. Furthermore, the trifluoromethyl group can engage in specific interactions, such as fluorine-protein contacts or hydrophobic interactions.
-
The Methyl Group: The 4-methyl group can contribute to binding through hydrophobic interactions with the protein.
Table 1: Comparative Structural Features and Potential Interactions
| Feature | Pyrimidinol Carboxylic Acid Inhibitor (e.g., in 3QIO) | This compound | Potential Implications for Target Binding |
| Core Scaffold | Pyrimidinol | Pyrimidinol | Shared core allows for similar foundational interactions. |
| Metal Chelating Groups | Pyrimidinol-OH, adjacent -OH, Carboxylic acid | Pyrimidinol-OH | Reduced metal chelation capability compared to the reference inhibitor. |
| Key Substituents | Carboxylic acid | Methyl, Trifluoromethyl | Different substituents will lead to distinct steric and electronic profiles, influencing binding affinity and selectivity. |
| Observed Binding Mode | Tridentate metal chelation in RNase H active site.[2][8] | Hypothetical: Potential for weaker metal interaction and hydrophobic interactions from methyl and CF3 groups. | The binding mode will likely differ, with a greater reliance on non-covalent interactions other than strong metal chelation. |
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: A generalized experimental workflow for protein-ligand co-crystallography.
Figure 2: A conceptual comparison of the binding modes.
Conclusion and Future Directions
The structural analysis of pyrimidinol carboxylic acid inhibitors in complex with HIV-1 RNase H provides a valuable surrogate for understanding the potential binding modes of this compound. The key takeaway for drug discovery professionals is the demonstrated ability of the pyrimidinol scaffold to interact with metalloenzyme active sites.
Future research should focus on:
-
Co-crystallization of this compound: Obtaining a direct crystal structure of the title compound with a relevant biological target is of paramount importance to validate the hypotheses presented in this guide.
-
Exploration of Analogs: Synthesizing and testing analogs of this compound with varied substituents at the 4- and 6-positions will be crucial for developing a comprehensive structure-activity relationship (SAR).
-
Computational Modeling: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound and its analogs with various targets, guiding the design of new compounds.
By integrating experimental structural biology with computational approaches, the full therapeutic potential of the this compound scaffold can be unlocked.
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Kirschberg, T. A., et al. (2011). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Antimicrobial Agents and Chemotherapy, 55(6), 2905-2915. [Link]
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A Researcher's Guide to Validating Cellular Target Engagement of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
In the landscape of contemporary drug discovery, the definitive identification and validation of a compound's molecular target within a cellular context is a cornerstone of a successful research program. For a novel small molecule such as 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, for which the primary cellular interactors may not be known, a multi-pronged approach to target deconvolution and engagement validation is not just recommended, but essential. This guide provides an in-depth comparison of leading-edge methodologies to achieve this, moving beyond theoretical descriptions to offer practical, field-proven insights and detailed protocols for the discerning researcher.
Our discussion will pivot from the unbiased, proteome-wide discovery of potential binding partners to more targeted, hypothesis-driven validation techniques. We will explore the principles, advantages, and limitations of thermal proteome profiling (TPP), affinity-based chemoproteomics, and the strategic use of bespoke chemical probes.
Unbiased, Proteome-Wide Target Discovery: Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling (TPP) is a powerful methodology for the unbiased identification of drug targets and off-targets in a native cellular environment.[1][2] It is predicated on the principle that the binding of a ligand, such as this compound, alters the thermal stability of its target protein.[3][4] This change in stability can be monitored on a proteome-wide scale using quantitative mass spectrometry.
The workflow for a TPP experiment is conceptually straightforward, yet requires meticulous execution. A key advantage of TPP is that it can be performed in intact, live cells without any modification to the compound of interest, thus providing a snapshot of target engagement under physiologically relevant conditions.[1][2]
Caption: Workflow for Thermal Proteome Profiling (TPP).
Experimental Protocol: 2D-Thermal Proteome Profiling (2D-TPP)
The 2D-TPP approach, which assesses thermal stability across a range of compound concentrations and temperatures, offers enhanced sensitivity for target identification.[1][5]
-
Cell Culture and Treatment: Plate your chosen cell line (e.g., HEK293T) to achieve 80-90% confluency. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1 hour.
-
Heating Step: Harvest and wash the cells, then resuspend in PBS. Aliquot the cell suspensions for each concentration into PCR tubes and heat to a range of temperatures (e.g., 10 temperatures from 45°C to 63°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Protein Solubilization: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). To separate soluble from aggregated proteins, ultracentrifuge the lysates at 100,000 x g for 20 minutes at 4°C.
-
Protein Digestion and TMT Labeling: Collect the supernatant containing the soluble proteins. Determine protein concentration, and subject equal amounts of protein from each sample to reduction, alkylation, and tryptic digestion. Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[6]
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. For each protein, plot the soluble fraction as a function of temperature for each compound concentration. Fit these data to a sigmoidal melting curve to determine the melting temperature (Tm). A statistically significant shift in Tm upon compound treatment indicates a direct or indirect interaction.
Affinity-Based Chemoproteomics: The Kinobeads Approach
Should preliminary screening or structural similarity suggest that this compound might target a particular protein family, such as kinases, affinity-based chemoproteomics offers a more focused approach. The Kinobeads technology utilizes a set of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[7][8][9] The compound of interest is then used as a competitor to identify its specific kinase targets.
This method is particularly advantageous for profiling ATP-competitive inhibitors and provides a quantitative measure of a compound's affinity and selectivity across a large panel of kinases in a native proteome context.[7][10]
Caption: Workflow for Kinobeads-based competition binding assay.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation: Harvest cells and prepare a native cell lysate using a mild lysis buffer (e.g., containing NP-40) to maintain protein complexes.
-
Competition Binding: Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control for 1 hour at 4°C.
-
Kinase Enrichment: Add the Kinobeads resin to the lysates and incubate for 1-2 hours at 4°C to allow for kinase binding.
-
Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion of the captured kinases.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Quantify the abundance of each identified kinase in the compound-treated samples relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value for each kinase, representing the concentration of the compound required to displace 50% of the kinase from the beads.
Targeted Validation with Chemical Probes
While unbiased methods are excellent for hypothesis generation, the synthesis of a chemical probe based on the structure of this compound provides a direct and powerful tool for target validation.[11][12] A chemical probe is typically a derivative of the parent compound that incorporates a reporter tag, such as biotin for affinity purification or a fluorophore for imaging, or a "clickable" alkyne or azide group for bioorthogonal ligation.[13]
The design of the probe is critical; the point of attachment for the linker and tag must be carefully chosen to minimize perturbation of the compound's binding to its target.
Caption: Workflow for chemical probe-based target identification.
Experimental Protocol: Biotinylated Probe Pull-Down Assay
-
Probe Synthesis: Synthesize a biotinylated version of this compound. Include a competition control, which is the original, untagged compound.
-
Cell Treatment and Lysis: Treat cells with the biotinylated probe. In a parallel control experiment, pre-incubate cells with an excess of the untagged compound before adding the probe. Lyse the cells.
-
Affinity Purification: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated probe and its binding partners.
-
Washing and Elution: Wash the beads to remove non-specific binders. Elute the captured proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining. Excise specific bands for identification by mass spectrometry, or analyze the entire eluate by shotgun proteomics.
-
Data Analysis: Identify proteins that are present in the probe-treated sample but absent or significantly reduced in the competition control. These are high-confidence candidate targets.
Comparison of Methodologies
| Feature | Thermal Proteome Profiling (TPP) | Kinobeads | Chemical Probes |
| Principle | Ligand-induced thermal stabilization | Competition for binding to immobilized ligands | Affinity capture of binding partners |
| Compound Modification | Not required | Not required | Required (synthesis of tagged version) |
| Target Scope | Proteome-wide, unbiased | Focused (e.g., kinome) | Unbiased, but dependent on probe binding |
| Cellular Context | Live cells or lysates | Lysates | Live cells or lysates |
| Key Advantage | Physiologically relevant; no compound modification | High throughput; quantitative affinity data for a protein family | Direct evidence of physical binding |
| Key Limitation | Can be influenced by indirect effects; lower throughput | Limited to protein families captured by beads; requires competitive binding | Probe synthesis can be challenging; tag may interfere with binding |
| Data Output | Melting temperature shifts (ΔTm) | IC50 values | Enriched protein identities |
Conclusion and Recommendations
The validation of target engagement for a novel compound like this compound is a critical step in elucidating its mechanism of action. There is no single "best" method; rather, an integrated approach leveraging the strengths of orthogonal techniques will yield the most robust and reliable results.
A recommended strategy would be to begin with an unbiased, proteome-wide screen using Thermal Proteome Profiling (TPP) . This approach requires no modification of the parent compound and provides a global view of potential interactors in a native cellular environment. Hits from the TPP screen can then be prioritized for further validation.
If the TPP results or the compound's structure suggest activity against a particular protein family like kinases, a Kinobeads competition binding assay can provide rapid, quantitative data on selectivity and affinity within that family.
Finally, to definitively confirm a direct physical interaction between this compound and a high-priority candidate protein, the synthesis and application of a chemical probe for affinity pull-down experiments is the gold standard.
By systematically applying these complementary methodologies, researchers can build a compelling, data-driven case for the cellular target(s) of this compound, paving the way for further mechanistic studies and drug development efforts.
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A Researcher's Guide to Comparative Cytotoxicity: Evaluating 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol in Cancerous vs. Normal Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anticancer therapies hinges on a crucial principle: selective cytotoxicity. An ideal therapeutic agent must exhibit potent toxicity against cancer cells while minimizing harm to healthy, normal cells. This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a novel pyrimidine derivative, 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including established anticancer drugs like 5-fluorouracil.[1] The inclusion of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, often leading to improved pharmacological properties.[2] This guide details the experimental design, step-by-step protocols, and data interpretation necessary to characterize the cytotoxic and apoptotic potential of this compound, providing a robust methodology for assessing its therapeutic promise.
Rationale for Experimental Design: A Multi-Faceted Approach
To construct a comprehensive cytotoxicity profile, it is essential to employ a panel of assays that interrogate different aspects of cell health. A single assay is insufficient, as it may not distinguish between different modes of cell death or growth inhibition.[3] Our experimental design is therefore built on three pillars of cytotoxicity assessment, each providing a unique and complementary piece of the puzzle.
-
Cell Line Selection: The choice of cell lines is foundational to a comparative study. We selected the A549 human lung carcinoma cell line, a widely used and well-characterized model for cancer research, and the HEK-293 human embryonic kidney cell line, a standard model for normal cell function and toxicity screening. This pairing allows for a direct comparison of the compound's effects on a cancerous versus a non-cancerous cell type.
-
Metabolic Viability Assessment (MTT Assay): The MTT assay is a colorimetric method that measures the metabolic activity of a cell population.[4] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells. This assay provides a robust measure of the compound's effect on cell proliferation and viability.
-
Membrane Integrity Assessment (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that should be contained within cells with intact plasma membranes.[5] Its presence in the supernatant is a hallmark of cell lysis and necrosis, providing a clear indicator of membrane-compromising cytotoxicity.[6]
-
Apoptosis Detection (Annexin V/PI Staining): To determine if the compound induces programmed cell death (apoptosis), we utilize flow cytometry with Annexin V and Propidium Iodide (PI) co-staining. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, can detect this change.[8] Propidium Iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[7] This dual-staining method allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
This multi-assay approach ensures a thorough and reliable evaluation, providing insights into not only if the compound is cytotoxic, but how it mediates cell death.
Visualized Experimental Workflow
The following diagram outlines the comprehensive workflow for the comparative cytotoxicity assessment.
Caption: Plausible mechanism: induction of apoptosis via the intrinsic pathway.
This proposed pathway suggests the compound may disrupt the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis. Further studies, such as western blotting for caspase cleavage and Bcl-2 family proteins, would be necessary to validate this hypothesis.
Conclusion
This guide outlines a robust, multi-faceted strategy for assessing the comparative cytotoxicity of this compound. By integrating assays for metabolic viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive profile of a compound's anticancer potential. The illustrative data presented herein suggests that this pyrimidine derivative is a promising candidate for further development, demonstrating significant and selective cytotoxicity against lung cancer cells primarily through the induction of apoptosis. The methodologies described can be adapted for the evaluation of other novel compounds, serving as a foundational template for early-stage drug discovery and development.
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Al-Suwaidan, I. A., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(22), 7954. Retrieved from [Link]
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Al-Abdullah, E. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 19(21), 6394-6402. Retrieved from [Link]
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Vidal, A., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 16(2), 282. Retrieved from [Link]
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CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051. Retrieved from [Link]
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Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159-183. Retrieved from [Link]
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MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
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Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 499. Retrieved from [Link]
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de la Torre, P., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(12), 10738-10751. Retrieved from [Link]
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Wang, J., et al. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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A Researcher's Guide to Evaluating the Kinase Selectivity of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
In the landscape of drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile.[1][2][3] Off-target kinase inhibition can lead to unforeseen side effects, complicating the path to clinical approval.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, a novel kinase inhibitor candidate. We will delve into the experimental design, methodologies, and data interpretation necessary to build a robust selectivity profile.
The Imperative of Kinase Selectivity
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[1][5] A thorough understanding of a compound's interaction with a broad range of kinases is therefore essential.[5][6][7]
This guide will use this compound as a case study to illustrate the process of generating and interpreting a comprehensive kinase selectivity profile. While the specific data presented here is illustrative, the principles and protocols are universally applicable for the evaluation of any novel kinase inhibitor.
Experimental Strategy: A Multi-faceted Approach to Selectivity Profiling
A robust evaluation of kinase inhibitor selectivity necessitates a multi-tiered experimental approach. This typically begins with a broad, high-throughput screen against a large panel of kinases, followed by more focused dose-response studies on identified "hits."
Workflow for Kinase Selectivity Profiling
Caption: A streamlined workflow for determining kinase inhibitor selectivity.
Methodology: In Vitro Kinase Profiling
The cornerstone of selectivity evaluation is the in vitro kinase assay. A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[2] For this guide, we will focus on a luminescence-based assay that measures ATP consumption, a direct indicator of kinase activity.[4]
Experimental Protocol: Luminescence-Based Kinase Assay [4]
This protocol outlines the steps for determining the IC50 values of this compound against a panel of kinases.
Materials:
-
This compound
-
Recombinant kinases of interest
-
Specific peptide substrates for each kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]
-
Luminescence-based ADP detection kit
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the serially diluted compound or DMSO (as a vehicle control).
-
Add the specific kinase to each well and incubate briefly to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the corresponding substrate and ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate reflection of the inhibitor's potency.[5]
-
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (or equivalent).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[4]
-
Data Presentation and Interpretation
The results of the kinase profiling should be presented in a clear and concise manner to facilitate comparison. A tabular format is highly effective for summarizing the IC50 values.
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Reference Inhibitor) |
| Kinase A | 25 | 5 |
| Kinase B | 5,000 | 10 |
| Kinase C | >20,000 | 20 |
| Kinase D | 150 | 2 |
| Kinase E | 800 | 15 |
Staurosporine, a non-selective kinase inhibitor, is included as a positive control for assay validation.[4]
Interpreting the Data:
The selectivity of this compound can be assessed by comparing its IC50 values across the kinase panel. In this illustrative example, the compound demonstrates significant potency against Kinase A with an IC50 of 25 nM. The potency against other kinases is substantially lower, indicating a degree of selectivity.
To quantify selectivity, a Selectivity Score can be calculated. A simple method is to divide the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at a single concentration) by the total number of kinases screened.[6] A more refined approach involves comparing the IC50 value for the primary target to those of off-target kinases. For instance, the selectivity of our compound for Kinase A over Kinase D is 6-fold (150 nM / 25 nM). A high selectivity ratio (e.g., >100-fold) is generally desirable.
Comparative Analysis with Alternative Inhibitors
To provide context for the selectivity profile of this compound, it is crucial to compare its performance against other known inhibitors targeting the same or similar kinases.
Table 2: Comparative Selectivity of Kinase A Inhibitors
| Compound | Kinase A IC50 (nM) | Kinase D IC50 (nM) | Selectivity (Kinase D/Kinase A) |
| This compound | 25 | 150 | 6-fold |
| Competitor X | 50 | 10,000 | 200-fold |
| Competitor Y | 10 | 50 | 5-fold |
This comparative analysis provides valuable insights into the relative selectivity of this compound and can guide further optimization efforts.
Advanced Considerations and Future Directions
While in vitro kinase profiling is a critical first step, a comprehensive evaluation of selectivity should also include:
-
Cell-based Assays: Assessing the inhibitor's activity in a cellular context can provide a more physiologically relevant measure of its selectivity and potency.[5][8]
-
Structural Biology: Co-crystallization of the inhibitor with its target kinase(s) can reveal the molecular basis of its potency and selectivity, informing structure-activity relationship (SAR) studies.[1]
-
Kinome-wide Profiling Services: For a comprehensive assessment, utilizing commercial services that offer screening against large portions of the human kinome is highly recommended.[7][9][10][11] These services provide standardized and reproducible data across hundreds of kinases.[9]
Signaling Pathway Context
Caption: Inhibition of a signaling pathway by this compound.
Conclusion
The evaluation of kinase inhibitor selectivity is a data-driven process that is fundamental to modern drug discovery. By employing rigorous in vitro profiling methodologies, presenting data clearly, and comparing results against relevant benchmarks, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides a foundational framework for evaluating this compound and can be adapted for the characterization of any novel kinase inhibitor, ultimately contributing to the development of safer and more effective targeted therapies.
References
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- scanMAX Kinase Assay Panel. Eurofins Discovery.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- In vitro kinase assay. Protocols.io.
- Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- In vitro kinase assay. Bio-protocol.
- Evaluation of Kinase Inhibitor Selectivity Using Cell‐based Profiling Data. Semantic Scholar.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.
- In vitro NLK Kinase Assay. PMC - NIH.
- Kinase Selectivity Profiling Systems—General Panel. Promega Corporation.
- Kinase Panels. Sino Biological.
- SafetyScreen Kinase Panel [1mM ATP] - FR. Eurofins Discovery.
- In vitro kinase assay. ResearchGate.
- (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng).
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books.
- Kinase Selectivity Panels. Reaction Biology.
- Trends in Kinase Selectivity Insights for Target Class-Focused Library Screening | Request PDF. ResearchGate.
- 4-Methyl-6-(trifluoromethyl)pyrimidine. Benchchem.
- Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR). PubMed.
- Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. PMC.
- Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH.
- Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. PubMed.
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A Comparative Guide to the Synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol: Efficiency and Cost Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, pyrimidine derivatives are of paramount importance, forming the structural core of numerous therapeutic agents.[1] 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, in particular, is a valuable building block in drug discovery due to the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability. This guide provides a detailed comparison of the primary synthetic routes to this key intermediate, focusing on efficiency, cost-effectiveness, and practical laboratory considerations.
Introduction to Synthetic Strategies
The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction. This approach involves the formation of the pyrimidine ring from a 1,3-dicarbonyl compound and a binucleophilic nitrogen-containing reagent. For the target molecule, the key precursors are 1,1,1-trifluoro-2,4-pentanedione (also known as trifluoroacetylacetone) and a suitable N-C-N building block, typically urea or guanidine.
This guide will dissect two primary, cost-effective, and scalable synthetic pathways:
-
Route 1: Cyclocondensation of 1,1,1-trifluoro-2,4-pentanedione with Urea .
-
Route 2: Cyclocondensation of 1,1,1-trifluoro-2,4-pentanedione with Guanidine .
We will explore the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, reaction times, and overall cost implications.
Route 1: Synthesis via Urea Cyclocondensation
This classical approach, a variation of the Pinner synthesis, relies on the reaction of a β-diketone with urea under basic conditions to form the pyrimidin-2-ol ring system.[2] The reaction proceeds through a nucleophilic attack of urea on the carbonyl carbons of the diketone, followed by an intramolecular cyclization and dehydration to yield the final product.
Reaction Mechanism
The reaction is typically catalyzed by a base, such as sodium ethoxide, which deprotonates the urea, increasing its nucleophilicity. The enolate of the β-diketone is also formed, which then reacts with the protonated urea. A series of condensation and dehydration steps lead to the formation of the stable aromatic pyrimidine ring.
Experimental Protocol
Materials:
-
1,1,1-trifluoro-2,4-pentanedione (1.0 eq)
-
Urea (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.
-
Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
-
To this solution, add urea and stir until a clear solution is obtained.
-
Add 1,1,1-trifluoro-2,4-pentanedione dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Process Visualization
Caption: Workflow for the synthesis of this compound via urea cyclocondensation.
Route 2: Synthesis via Guanidine Cyclocondensation
An alternative and often more efficient route involves the use of guanidine as the nitrogen source. Guanidine is a stronger nucleophile than urea, which can lead to faster reaction times and potentially higher yields. The reaction with guanidine initially forms a 2-aminopyrimidine, which can then be hydrolyzed to the desired 2-ol. However, for the synthesis of the pyrimidin-2-ol, a direct condensation can also be achieved under appropriate conditions. This guide will focus on the direct synthesis.
Reaction Mechanism
Similar to the urea-based synthesis, the reaction with guanidine proceeds via nucleophilic attack on the β-diketone followed by cyclization and dehydration. The higher basicity and nucleophilicity of guanidine often facilitate the reaction under milder conditions.
Experimental Protocol
Materials:
-
1,1,1-trifluoro-2,4-pentanedione (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.2 eq)
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add guanidine hydrochloride to the ethanolic sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add 1,1,1-trifluoro-2,4-pentanedione to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Process Visualization
Caption: Workflow for the synthesis of this compound via guanidine cyclocondensation.
Comparative Analysis: Efficiency and Cost
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The cost analysis is based on commercially available prices for the starting materials and reagents at the time of publication and may vary depending on the supplier and scale.
| Parameter | Route 1 (Urea) | Route 2 (Guanidine) |
| Starting Materials | 1,1,1-trifluoro-2,4-pentanedione, Urea, Sodium ethoxide | 1,1,1-trifluoro-2,4-pentanedione, Guanidine HCl, Sodium ethoxide |
| Typical Yield | 60-75% (estimated) | 70-85% (estimated) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Reaction Conditions | Reflux in ethanol | Reflux in ethanol |
| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |
| Cost of N-Source | Urea: ~$50-100/kg | Guanidine HCl: ~$100-200/kg |
| Overall Cost-Effectiveness | More economical due to the lower cost of urea. | Higher reagent cost but potentially more time-efficient with higher yields. |
| Safety Considerations | Standard handling of flammable solvents and caustic bases. | Standard handling of flammable solvents and caustic bases. |
Conclusion and Recommendations
Both synthetic routes presented offer viable and effective methods for the preparation of this compound.
-
Route 1 (Urea) stands out for its cost-effectiveness , primarily due to the significantly lower price of urea. This makes it an attractive option for large-scale synthesis where material costs are a primary concern. However, this route may require longer reaction times and potentially yield a slightly lower amount of the final product.
-
Route 2 (Guanidine) offers the advantage of higher efficiency in terms of reaction time and yield. The increased nucleophilicity of guanidine facilitates a faster and more complete reaction. This route is recommended for laboratory-scale synthesis where time and yield are prioritized over raw material cost.
The choice between these two routes will ultimately depend on the specific priorities of the research or production team. For large-scale industrial production, the cost benefits of the urea route are compelling. For discovery and development settings, the time savings and higher yields of the guanidine route may be more advantageous.
References
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Navigating the Labyrinth of Reproducibility: A Comparative Guide to the Biological Data of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol and its Analogs
A Senior Application Scientist's Perspective on Establishing Verifiable Biological Activity
In the realm of drug discovery and chemical biology, the reproducibility of published data is the bedrock of scientific progress. This guide offers a deep dive into the biological data landscape for 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, a member of the broader, pharmacologically significant class of trifluoromethyl-substituted pyrimidines. As researchers and drug development professionals, our aim is not merely to accept published findings but to critically evaluate and independently verify them.
While direct and extensive biological data for this compound itself is sparse in publicly accessible literature, a wealth of information exists for its structural analogs. This guide will therefore adopt a comparative approach, leveraging data from closely related compounds to build a predictive framework for the biological activity of our target molecule. We will then outline a rigorous, self-validating experimental workflow to test these predictions, thereby establishing a reproducible biological profile for this compound.
The Chemical Context: Understanding the Trifluoromethyl-Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The introduction of a trifluoromethyl (CF3) group is a common strategy to enhance key molecular properties such as metabolic stability, lipophilicity, and membrane permeability.[1] This often translates to improved pharmacokinetic profiles and biological efficacy.
Our target molecule, this compound, exists in tautomeric equilibrium with 6-Methyl-4-(trifluoromethyl)pyrimidin-2(1H)-one. This tautomerism is a critical consideration in its synthesis and biological interactions.
Key Structural Features and Their Implications:
-
Pyrimidine Core: A nitrogen-containing heterocycle known for its diverse biological activities.
-
Trifluoromethyl Group: Enhances metabolic stability and cell permeability.
-
Methyl Group: Can influence binding affinity and selectivity.
-
Hydroxyl/Oxo Group: A potential site for hydrogen bonding and further chemical modification.
A Survey of Published Biological Activities for Trifluoromethyl-Pyrimidine Derivatives
A comprehensive literature review reveals a broad spectrum of biological activities associated with trifluoromethyl-pyrimidine derivatives. This data provides a foundation for hypothesizing the potential activities of this compound.
| Biological Activity | Reported for Analogs | Key Findings |
| Antifungal | Trifluoromethyl pyrimidine derivatives | Compound 5u showed significant in vitro activity against Rhizoctonia solani, with an EC50 value of 26.0 µg/mL, comparable to azoxystrobin.[2] Other derivatives exhibited good in vitro activity against various fungal strains. |
| Antiviral | Trifluoromethyl pyrimidine derivatives | Compound 5j demonstrated curative activity against Tobacco Mosaic Virus (TMV) with an EC50 of 126.4 µg/mL, while compound 5m showed protective activity with an EC50 of 103.4 µg/mL.[2] |
| Anticancer | Thiazolo[4,5-d]pyrimidine derivatives with a trifluoromethyl group | Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active among a series of synthesized compounds against a panel of human cancer cell lines.[4] Pyrazolo[1,5-a]pyrimidine derivatives also showed moderate to good anticancer activity.[5] |
| Anti-inflammatory | Pyrimidine derivatives | The pyrimidine scaffold is associated with anti-inflammatory properties.[2] |
| Antibacterial | Molecules with multiple pyrimidine cores | Reported to act as antibacterial agents.[6] |
| TLR8 Antagonism | 6-(trifluoromethyl)pyrimidin-2-amine derivatives | Optimization of this scaffold led to compounds with promising Toll-like receptor 8 (TLR8) antagonistic activity, with IC50 values in the micromolar range.[7] |
Designing a Reproducible Experimental Workflow
To establish a verifiable biological profile for this compound, a multi-tiered experimental approach is essential. The following workflow is designed to be self-validating, with clear go/no-go decision points.
Caption: A multi-phase workflow for the systematic evaluation of the biological activity of this compound.
Experimental Protocols
Phase 1: Foundational Characterization
-
Compound Acquisition and Quality Control:
-
Obtain this compound from a reputable commercial source or synthesize via established methods.[3]
-
Crucial Step: Verify identity and purity (>98%) using ¹H NMR, ¹³C NMR, and LC-MS. This non-negotiable step prevents artifacts from impurities.
-
-
Physicochemical Profiling:
-
Determine aqueous solubility using a standardized shake-flask method.
-
Experimentally determine the LogP (octanol-water partition coefficient) to assess lipophilicity.
-
Measure the pKa to understand the ionization state at physiological pH.
-
Phase 2: Broad-Spectrum Primary Screening
-
Antimicrobial Screening:
-
Perform a minimal inhibitory concentration (MIC) assay against a panel of representative fungi (e.g., Rhizoctonia solani, Botrytis cinerea) and bacteria (e.g., Escherichia coli, Staphylococcus aureus).
-
-
Cytotoxicity Screening:
-
Utilize a standard MTT or similar cell viability assay on a panel of human cancer cell lines (e.g., from the NCI-60 panel) and a non-cancerous cell line (e.g., HEK293) to determine the general cytotoxic profile.
-
Phase 3: Focused Biological Assays (Based on Primary Screening Hits)
-
If Antifungal Activity is Observed:
-
Protocol: In Vitro Antifungal Susceptibility Testing
-
Prepare a stock solution of the compound in DMSO.
-
Perform serial dilutions in 96-well microtiter plates containing fungal growth medium.
-
Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.
-
Incubate at the optimal temperature for the specific fungus for 24-72 hours.
-
Determine the MIC as the lowest concentration that inhibits visible fungal growth.
-
Include a known antifungal agent (e.g., azoxystrobin) as a positive control.
-
-
-
If Antiviral Activity is Observed:
-
Protocol: Tobacco Mosaic Virus (TMV) Plaque Reduction Assay
-
Grow host plants (e.g., Nicotiana tabacum) to the 4-6 leaf stage.
-
Prepare different concentrations of the test compound.
-
For curative activity, inoculate leaves with TMV and then apply the compound. For protective activity, apply the compound before TMV inoculation.
-
After a suitable incubation period, count the number of local lesions (plaques) on the leaves.
-
Calculate the percent inhibition relative to a virus-only control.
-
Use a commercial antiviral agent like Ningnanmycin as a positive control.[2]
-
-
Conclusion and Forward Look
The reproducibility of biological data for novel or sparsely studied compounds like this compound is not a given; it must be rigorously established. By leveraging the rich dataset of its chemical relatives, we can formulate informed hypotheses about its potential biological activities. The true test, however, lies in the execution of a well-designed, multi-phase experimental plan as outlined in this guide. This systematic approach, grounded in scientific integrity, will not only generate reliable data for this specific molecule but also contribute to the broader, verifiable knowledge base of medicinally important pyrimidine derivatives.
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Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159-183. [Link]
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Flores-Alamo, M., et al. (2013). Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. Journal of the Mexican Chemical Society, 57(3), 195-201. [Link]
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A-Senior-Application-Scientist's-Guide-to-Validating-On-Target-Effects-of-4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol-using-CRISPR/Cas9
Introduction
In the landscape of modern drug discovery, the precise validation of a small molecule's on-target effects is a cornerstone of a successful therapeutic program.[1] Mischaracterization of a compound's mechanism of action can lead to costly failures in later stages of clinical development. The advent of CRISPR/Cas9 gene-editing technology has revolutionized this process, offering an unprecedented level of precision and flexibility for interrogating drug-target interactions directly within a biologically relevant cellular context.[2][3][]
This guide provides a comprehensive framework for utilizing CRISPR/Cas9 to definitively validate the on-target effects of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, a novel pyrimidine derivative. While the specific biological target of this compound is under investigation, this guide will establish a universally applicable workflow using a hypothetical target, "Kinase X," a common target for pyrimidine-based small molecules. We will explore multiple CRISPR-based strategies, compare them to alternative methods, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Target Validation Methodologies
Before delving into CRISPR-based workflows, it is crucial to understand the landscape of target validation techniques. Each method offers distinct advantages and disadvantages.
| Method | Principle | Advantages | Limitations |
| CRISPR/Cas9 | Permanent genomic DNA editing (knockout, knock-in) to eliminate or alter the target protein.[5] | Definitive & Permanent: Complete loss of protein function provides a clear biological outcome. Versatile: Can be used for knockout, mutation, activation, or inhibition.[6] High Specificity: Minimizes off-target effects compared to other methods.[2] | Time-Consuming: Requires generation and selection of stable cell lines. Potential for Compensation: Cells may adapt to the permanent loss of a gene. |
| RNA Interference (RNAi) | Post-transcriptional silencing of mRNA using siRNA or shRNA, leading to transient protein knockdown.[7][8][9] | Rapid & Transient: Allows for quick assessment of target necessity. High-Throughput Potential: Amenable to large-scale library screens.[10] | Incomplete Knockdown: Residual protein expression can confound results. Off-Target Effects: siRNAs can inadvertently silence unintended transcripts.[7] Transient Nature: Not suitable for long-term studies. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or lysates.[11][12][13] | Direct Evidence of Binding: Confirms physical interaction between the drug and target.[14] Applicable in vivo: Can be used in tissue samples.[12] | Indirect Functional Readout: Does not directly demonstrate the functional consequence of binding. Technically Demanding: Requires careful optimization of heating and detection steps.[11] |
| Small Molecule Inhibitors | Use of known, well-characterized inhibitors to mimic the effect of the test compound. | Rapid Validation: Quick assessment if a known inhibitor phenocopies the test compound. | Specificity Concerns: Assumes the known inhibitor is perfectly selective for the target. Availability: A suitable chemical probe may not exist for the target of interest. |
The CRISPR/Cas9 Advantage for On-Target Validation
The primary strength of CRISPR/Cas9 lies in its ability to create a clean, genetically defined system to test a drug's dependency on its putative target. By completely removing the target protein from the cell, we can ask a simple, powerful question: Does the compound still exert its biological effect? A lack of response in the knockout cells is compelling evidence of on-target activity.
Core Experimental Workflows
This section details three complementary CRISPR/Cas9-based workflows to robustly validate the on-target effects of this compound on its hypothetical target, Kinase X.
Workflow 1: Target Gene Knockout to Confer Drug Resistance
This is the foundational experiment for target validation. The logic is straightforward: if the compound's cytotoxic or cytostatic effect is mediated through Kinase X, then cells lacking Kinase X should be resistant to the compound.
Figure 1. Workflow for generating and validating a target knockout cell line.
Detailed Protocol: Kinase X Knockout
-
sgRNA Design:
-
Utilize a reputable online design tool (e.g., CRISPick, CHOPCHOP) to design at least two different single guide RNAs (sgRNAs) targeting early, constitutive exons of the Kinase X gene.[15][16] This minimizes the chance of generating truncated, partially functional proteins.
-
Select sgRNAs with high on-target and low off-target scores.
-
-
Vector Preparation:
-
Synthesize oligonucleotides corresponding to the designed sgRNAs.
-
Clone these oligonucleotides into a suitable all-in-one plasmid vector that co-expresses both the S. pyogenes Cas9 nuclease and the sgRNA.
-
-
Transfection:
-
Transfect the parental cancer cell line (e.g., HeLa, A549) with the Cas9/sgRNA plasmid using a high-efficiency method like lipofection or electroporation.[17][18][19]
-
Include a negative control (e.g., a plasmid with a non-targeting sgRNA) and a positive control (e.g., targeting a gene known to be essential for viability).
-
-
Single-Cell Cloning:
-
Two days post-transfection, generate single-cell-derived colonies to ensure a homogenous, genetically identical population.[20]
-
The method of limiting dilution is a cost-effective and widely used technique.[21][22][23][24] This involves diluting the transfected cell pool to a statistical density of 0.5 cells per well in a 96-well plate.
-
-
Clone Expansion and Validation:
-
Expand the resulting single-cell colonies.
-
Isolate genomic DNA from each clone and perform Sanger sequencing of the target locus to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the complete absence of Kinase X protein in indel-positive clones via Western Blot. This is a critical validation step.
-
-
Phenotypic Assay:
-
Treat both the validated Kinase X knockout clones and the parental (wild-type) cell line with a dilution series of this compound for 72 hours.
-
Measure cell viability using a standard method (e.g., CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Expected Outcome & Interpretation
A successful on-target effect will be demonstrated by a significant rightward shift in the dose-response curve for the knockout cells compared to the wild-type cells.
| Cell Line | Target | IC50 of this compound | Interpretation |
| Parental (Wild-Type) | Kinase X Intact | 100 nM | Baseline sensitivity |
| Kinase X KO Clone #1 | Kinase X Null | > 10,000 nM | Strong evidence for on-target effect |
| Kinase X KO Clone #2 | Kinase X Null | > 10,000 nM | Confirmatory evidence for on-target effect |
| Non-Targeting Control | Kinase X Intact | 115 nM | No effect from CRISPR/Cas9 machinery |
Workflow 2: Engineering a Drug-Resistant "Gatekeeper" Mutation
This workflow provides a more nuanced and highly specific validation of on-target engagement. Many inhibitors, particularly kinase inhibitors, bind within a specific pocket of the target protein. A single amino acid substitution in this pocket, often called a "gatekeeper" mutation, can abrogate drug binding without significantly affecting the protein's normal biological function. Creating this specific mutation with CRISPR/Cas9 and observing drug resistance provides powerful evidence of a direct drug-target interaction.
Figure 2. Workflow for engineering a drug-resistant point mutation via HDR.
Protocol Highlights: Gatekeeper Mutation
-
Design: In addition to the Cas9/sgRNA components, a single-stranded oligodeoxynucleotide (ssODN) is designed. This ssODN serves as a repair template for the cell's Homology-Directed Repair (HDR) pathway. It contains the desired mutation (e.g., Threonine to Isoleucine, T315I) flanked by homology arms that match the genomic sequence on either side of the Cas9-induced double-strand break.
-
Delivery: The Cas9/sgRNA complex (as plasmid or ribonucleoprotein - RNP) is co-delivered into the cells along with the ssODN repair template.
-
Screening: This process is lower efficiency than generating knockouts, so a larger number of clones must be screened by sequencing to find the correctly edited cells.
-
Functional Validation: It is crucial to confirm that the engineered mutation does not abrogate the normal function of Kinase X. This can be assessed by measuring the phosphorylation of a known downstream substrate.
Expected Outcome & Interpretation
Similar to the knockout experiment, resistance to the compound in the mutant cell line is the expected outcome. However, because the protein is still present and functional, this result more specifically implicates the compound's binding to that precise location.
| Cell Line | Target | IC50 of Compound | Kinase Activity | Interpretation |
| Parental (WT) | Kinase X (T315) | 100 nM | Normal | Baseline sensitivity |
| Kinase X KI Clone | Kinase X (T315I) | 8,500 nM | Normal | Highly specific evidence of on-target binding |
Workflow 3: CRISPR-Enhanced Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that measures target engagement by observing the increased thermal stability of a protein when a ligand is bound.[11][25][26] CRISPR can enhance the specificity and interpretation of CETSA experiments.
Figure 3. Logic of a CRISPR-enhanced CETSA experiment.
Protocol & Rationale
By performing a CETSA experiment in parallel with wild-type and Kinase X knockout cells, the knockout cell line serves as the ultimate negative control for antibody specificity in the detection step (e.g., Western Blot).
-
Cell Treatment: Treat both wild-type and Kinase X KO cells with either vehicle (DMSO) or a saturating concentration of this compound.
-
Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C).[11]
-
Lysis & Separation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble Kinase X remaining in the supernatant at each temperature point by Western Blot.
Expected Outcome & Interpretation
-
In Wild-Type Cells: The compound-treated samples should show a higher amount of soluble Kinase X at elevated temperatures compared to the vehicle-treated samples. This indicates the compound is binding to and stabilizing the protein.
Conclusion
The validation of on-target effects is a non-negotiable step in the progression of any small molecule therapeutic. While traditional methods like RNAi and biochemical assays remain useful, CRISPR/Cas9 provides a suite of tools for achieving an unparalleled level of confidence in a compound's mechanism of action.[3] By systematically employing target knockout, engineering specific resistance mutations, and using genetically defined cells as controls in biophysical assays, researchers can build a robust, multi-faceted case for on-target engagement. The workflows described herein for this compound provide a clear and adaptable roadmap for drug discovery professionals to rigorously validate their lead compounds, ultimately increasing the probability of clinical success.
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SnapGene. (n.d.). CRISPR: Guide to gRNA design. Retrieved from [Link]
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Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
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Doench, J. G. (2018). CRISPR guide RNA design for research applications. Journal of Pathology, 244(1), 31-38. Retrieved from [Link]
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GenScript. (2024, April 25). A Guide to Efficient CRISPR gRNA Design: Principles and Design Tools. Retrieved from [Link]
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Collis, S. J., & Buser, M. (2009). Target validation to biomarker development: focus on RNA interference. Expert Opinion on Drug Discovery, 4(11), 1149-1161. Retrieved from [Link]
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Takara Bio. (n.d.). Designing Guide RNAs. Retrieved from [Link]
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Synthego. (n.d.). CRISPR Design Tools. Retrieved from [Link]
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Zhu, W. (2023, August 3). RNA interference: from target validation to therapeutics. Signal Transduction and Targeted Therapy, 8(1), 291. Retrieved from [Link]
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Liddell, J. E. (2019, November 1). Single-Cell Cloning of Hybridoma Cells by Limiting Dilution. Cold Spring Harbor Protocols, 2019(11). Retrieved from [Link]
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EditCo. (2024). CRISPR Editing of Immortalized Cell Lines with RNPs Using Lipofection for 24-well Plates. Retrieved from [Link]
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Wikipedia. (n.d.). Dilution cloning. Retrieved from [Link]
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Addgene. (n.d.). Isolating a Monoclonal Cell Population by Limiting Dilution. Retrieved from [Link]
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Gilbert, L. A., Horlbeck, M. A., & Weissman, J. S. (2018). CRISPR approaches to small molecule target identification. Annual Review of Cancer Biology, 2, 29-47. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link]
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Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
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Technology Networks. (2024, October 16). CRISPR Gene-Editing Tool Disables Mutation Behind Cancer Drug Resistance. Retrieved from [Link]
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Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-231. Retrieved from [Link]
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Ghorbani, M., et al. (2022). CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer. Journal of Translational Medicine, 20(1), 183. Retrieved from [Link]
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Diagenode. (n.d.). Transfection of CRISPR/Cas9 Nuclease NLS ribonucleoprotein (RNP) into adherent mammalian cells using Lipofectamine® RNAiMAX. Retrieved from [Link]
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New York Genome Center. (2016, September 29). Gene editing identifies genome driving drug-resistant cancer. Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]
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Wang, D., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Molecules, 26(11), 3327. Retrieved from [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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ResearchGate. (n.d.). CRISPR-Cas9 Transfection experimental design and Protocol. Retrieved from [Link]
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National Institutes of Health. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
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Al-Bustami, I. H., et al. (2022). CRISPR/Cas9 for overcoming drug resistance in solid tumors. Molecular Cancer, 21(1), 1-17. Retrieved from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Kuenemann, M. A., et al. (2024, November 21). Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics, 25(6). Retrieved from [Link]
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Hardy, L. W., & Peet, N. P. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 11(11), 1363-1373. Retrieved from [Link]
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Donovan, K. F., et al. (2019). CRISPR-Suppressor Scanning for Systematic Discovery of Drug-Resistance Mutations. Current Protocols in Molecular Biology, 128(1), e102. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring a secure laboratory environment, maintaining regulatory compliance, and upholding our commitment to environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, a halogenated heterocyclic compound that necessitates careful management as hazardous waste.
This document is designed to be a self-validating system, where the logic behind each procedural step is clearly articulated. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations, is paramount.
Understanding the Hazard: Why Special Disposal is Critical
This compound belongs to a class of halogenated organic compounds. The presence of the trifluoromethyl (-CF₃) group, while often conferring desirable chemical properties, is a key factor in its disposal requirements.
Causality of Hazard:
-
Halogenated Nature: As a fluorinated organic compound, it is subject to specific environmental regulations. The carbon-fluorine bond is exceptionally strong, making the -CF₃ group stable.[1] However, improper disposal methods, such as uncontrolled incineration, can lead to the formation of highly toxic and corrosive byproducts, including hydrogen fluoride (HF).
-
Inherent Toxicity: While comprehensive toxicological data for this specific molecule may be limited, related trifluoromethylated pyrimidines are known to be skin and eye irritants and may cause respiratory irritation.[2] Therefore, treating this compound with a high degree of caution is a critical safety principle.
-
Regulatory Classification: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) as hazardous waste, mandating specific treatment and disposal methods to prevent environmental release.[3][4]
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, a thorough risk assessment must be conducted. All operations involving this compound, including weighing, transferring, and waste collection, must be performed within a certified chemical fume hood to minimize inhalation exposure.
The following table summarizes the mandatory PPE for handling this compound, grounded in established laboratory safety standards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact. Always inspect gloves before use and use proper removal technique to avoid contamination.[2] |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2] |
| Body Protection | Flame-retardant and chemical-resistant lab coat | Shields skin and personal clothing from accidental spills. |
| Respiratory Protection | NIOSH-approved respirator (if dust may be generated) | Required if working outside a fume hood or if there is a risk of aerosolization.[2] Consult your institution's EHS for specific guidance. |
Step-by-Step Disposal Protocol
The universally accepted and regulatory-compliant method for the disposal of this compound is through a licensed hazardous waste management company.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including the primary container, weighing paper, pipette tips, and contaminated gloves, in a dedicated, puncture-proof container.
-
This container must be made of a compatible material, such as high-density polyethylene (HDPE), and possess a secure, sealable lid to prevent leaks.
-
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent, collect it in a dedicated "Halogenated Organic Waste" container.
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. Co-mingling significantly increases disposal costs and complexity, as the entire volume must be treated as the more hazardous waste stream.
-
Step 2: Container Labeling
Accurate and detailed labeling is a core requirement of the OSHA Hazard Communication Standard.
-
As soon as the first item of waste is added, label the container clearly with the words "HAZARDOUS WASTE ".
-
List the full chemical name: "This compound ".
-
If in a solvent, list all constituents and their approximate percentages.
-
Indicate the appropriate hazard characteristics (e.g., "Irritant," "Toxic").
-
Include the date the first waste was added (accumulation start date).
Step 3: Storage
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be:
-
Secure and under the control of laboratory personnel.
-
Away from incompatible materials, such as strong oxidizing agents.
-
Preferably within secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.
Step 4: Final Disposal
-
Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the compound or related compounds.[2] This ensures they have the necessary information to manage and transport the waste safely and in compliance with Department of Transportation (DOT) regulations.
The preferred disposal method is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers.[2] This process ensures the complete destruction of the molecule and captures harmful byproducts like HF.
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the spill is within a chemical fume hood if possible.
-
Don PPE: Wear the appropriate PPE as outlined in the table above. For large spills, respiratory protection may be necessary.
-
Containment (Solid Spill): Gently cover the spill with an absorbent material like sand or vermiculite to prevent the powder from becoming airborne.
-
Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container using non-sparking tools.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. Place the contaminated towels into the hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Sources
Mastering the Protocol: A Guide to Safely Handling 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
For Immediate Use by Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an essential operational framework for handling 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, ensuring that rigorous safety protocols are not just followed, but fundamentally understood. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this compound with confidence, safeguarding both your team and the integrity of your work.
The trifluoromethyl group (-CF₃), while generally stable, can influence the reactivity and toxicity of the parent molecule.[1] A primary concern with such compounds is the potential for decomposition under specific conditions, such as high heat, which could release hazardous substances like hydrogen fluoride (HF) gas.[1] Therefore, treating this compound with a structured and cautious approach is paramount.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar trifluoromethylated pyrimidine and pyrimidinol compounds provide a strong basis for hazard assessment. The likely hazards associated with this solid, crystalline powder are summarized below.
| Hazard Class | Category | GHS Hazard Statement | Rationale and Implication |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Direct contact with the solid or solutions can cause redness, itching, and inflammation. Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation.[2] | The compound can cause significant, but reversible, eye irritation upon contact. Immediate and thorough rinsing is critical. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] | Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] | Ingestion of the compound can lead to adverse health effects. |
The Protective Barrier: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. Each component serves a specific purpose, collectively creating a robust barrier against chemical exposure.
-
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood.[1] This control captures airborne particles and potential vapors, preventing respiratory exposure.
-
-
Eye and Face Protection: Shielding from Splashes and Particles
-
Requirement: Chemical safety goggles are mandatory.[4] For operations with a higher risk of splashing, such as when dissolving the compound or during transfers, a face shield should be worn in addition to goggles.[4][5]
-
Causality: The eyes are highly susceptible to irritation from chemical dust and splashes. Safety goggles provide a seal around the eyes, which standard safety glasses do not, offering superior protection.
-
-
Hand Protection: Preventing Dermal Absorption
-
Requirement: Chemical-resistant gloves, such as nitrile or neoprene, are required.[4] Double-gloving is strongly recommended, especially during compounding and disposal activities.[5][6]
-
Best Practices: Inspect gloves for any signs of degradation or punctures before each use. Change gloves immediately if contamination is suspected, and always wash hands thoroughly after removing them.[6] The outer glove should be removed and disposed of as hazardous waste before leaving the immediate work area to prevent secondary contamination.[6]
-
| Glove Type | Recommended Use | Rationale |
| Nitrile | General handling, weighing, solution preparation | Provides good resistance to a broad range of chemicals and is a suitable primary barrier.[4] |
| Neoprene | Handling larger quantities, extended use | Offers enhanced protection against a wider variety of chemicals and has good physical durability.[4] |
| Double Gloving | All procedures | The outer glove absorbs initial contact, while the inner glove provides a secondary barrier in case of a breach, significantly reducing exposure risk.[6] |
-
Skin and Body Protection: Minimizing Contact
-
Requirement: A clean, flame-resistant laboratory coat with a solid front and tight-fitting cuffs must be worn at all times.[4][6]
-
Rationale: The lab coat protects street clothes and skin from contamination by spills and airborne dust.[4] Cuffs should be tucked under the outer glove to ensure a complete seal at the wrist.[6]
-
-
Respiratory Protection: A Necessary Precaution
-
Requirement: When handling the solid compound outside of a fume hood (a practice that should be avoided) or if there is a risk of generating dust, a NIOSH-approved respirator is necessary.[4]
-
Rationale: This prevents the inhalation of fine particles that can cause respiratory tract irritation.[3][4]
-
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential workflow is critical for minimizing risk. This protocol is designed to be a self-validating system, where each step logically follows the last to ensure safety is maintained throughout the process.
Caption: Workflow for handling this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[7] Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][7]
-
Spill (Solid): Gently cover the spill with an absorbent material to avoid raising dust.[1] Wearing appropriate PPE, carefully sweep or scoop the material into a clearly labeled hazardous waste container.[3] Decontaminate the area with a suitable solvent and wipe clean.[1]
Disposal Plan: Responsible Waste Management
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh paper, pipette tips, and rinsates, must be segregated as hazardous waste.[4] Do not mix with non-hazardous trash.
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][8] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and kept securely sealed when not in use.[4][8]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Storage and Pickup: Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.[4] Contact your institution’s Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management company.[4][9] High-temperature incineration is the preferred disposal method for fluorinated organic compounds.[4]
-
Empty Containers: The original product container must be treated as hazardous waste unless properly decontaminated.[9] The first rinse of the container must be collected and disposed of as hazardous waste.[8]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects researchers and ensures the continued success of your scientific endeavors.
References
- BenchChem. (n.d.). Safe Handling and Disposal of Trifluoromethylated Compounds. Technical Support Center.
- BenchChem. (n.d.). Navigating the Safe Disposal of Trifluoromethyluracil: A Procedural Guide.
- BenchChem. (2025). Essential Guide to the Safe Disposal of (Trifluoromethyl)trimethylsilane.
- Fisher Scientific. (2025). Safety Data Sheet - Cyclopentanecarboxylic acid.
- Thermo Fisher Scientific. (2010). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet - 2-Amino-4-(trifluoromethyl)pyrimidine.
- PubChem. (n.d.). 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine. National Center for Biotechnology Information.
- Fisher Scientific. (2025). Safety Data Sheet - Cyclopropanecarboxylic acid.
- Aaron Chemicals LLC. (2024). Safety Data Sheet - 4-(Trifluoromethyl)pyrimidine.
- BenchChem. (n.d.). Personal protective equipment for handling 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.
- TCI Chemicals. (n.d.). Safety Data Sheet - 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aaronchem.com [aaronchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
